molecular formula C16H13Cl2N5OS B023545 Dasatinib intermediate-1 CAS No. 302964-08-5

Dasatinib intermediate-1

货号: B023545
CAS 编号: 302964-08-5
分子量: 394.3 g/mol
InChI 键: LMXUWARKUIELGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dasatinib is a potent inhibitor of receptor and non-receptor tyrosine kinases, including some drug resistant mutant forms. It has potential therapeutic value in diseases that are characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease. CAY10697 is an intermediate in the synthesis of dasatinib.

属性

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c1-8-4-3-5-10(17)14(8)23-15(24)11-7-19-16(25-11)22-13-6-12(18)20-9(2)21-13/h3-7H,1-2H3,(H,23,24)(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXUWARKUIELGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460723
Record name N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302964-08-5
Record name N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302964-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302964085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.224.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of a Key Dasatinib Intermediate from 2-Aminothiazole-5-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of a crucial intermediate in the manufacturing of Dasatinib, a potent tyrosine kinase inhibitor. The focus is on the preparation of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a pivotal building block derived from 2-aminothiazole-5-carboxylate. This document outlines two primary synthetic routes, detailing experimental protocols and presenting quantitative data for comparative analysis.

Introduction

Dasatinib is a vital therapeutic agent for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The synthesis of Dasatinib involves several key intermediates, with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide being a central component. This guide explores the efficient synthesis of this intermediate, providing a foundation for process development and optimization in pharmaceutical manufacturing.

Synthetic Pathways

Two prominent synthetic routes for the preparation of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide from derivatives of 2-aminothiazole-5-carboxylate are detailed below.

Route A: Synthesis via Boc Protection and Amide Coupling

This route involves the protection of the amino group of a 2-aminothiazole-5-carboxylate derivative, followed by hydrolysis of the ester and subsequent amide bond formation with 2-chloro-6-methylaniline (B140736).

Route_A cluster_0 Step 1: Boc Protection cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Deprotection A Ethyl 2-aminothiazole- 5-carboxylate B Ethyl 2-(Boc-amino)thiazole- 5-carboxylate A->B Boc Anhydride (B1165640) C 2-(Boc-amino)thiazole- 5-carboxylic acid B->C NaOH, THF/MeOH D 2-(Boc-amino)-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide C->D Oxalyl Chloride, 2-chloro-6-methylaniline E 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (Dasatinib Intermediate-1) D->E Trifluoroacetic Acid, DCM

Caption: Synthetic pathway for Route A.

Step 1: Boc Protection of Ethyl 2-aminothiazole-5-carboxylate

  • Procedure: Ethyl 2-aminothiazole-5-carboxylate is reacted with Boc anhydride to yield the protected compound.[1]

  • Yield: 68%[1]

Step 2: Hydrolysis

Step 3: Amide Coupling

  • Procedure: The carboxylic acid is treated with oxalyl chloride, followed by coupling with 2-chloro-6-methylaniline.[1]

  • Yield: 51%[1]

Step 4: Deprotection

  • Procedure: The Boc protecting group is removed using trifluoroacetic acid in dichloromethane (B109758) (DCM) to afford the desired intermediate.[1]

  • Yield: 89%[1]

StepReagentsSolventsYield (%)Reference
1. Boc ProtectionBoc Anhydride-68[1]
2. HydrolysisNaOHTHF/MeOH94[1]
3. Amide CouplingOxalyl Chloride, 2-chloro-6-methylaniline-51[1]
4. DeprotectionTrifluoroacetic AcidDCM89[1]
Route B: Synthesis via Acrylamide (B121943) Formation and Cyclization

This alternative approach avoids the need for protecting groups by first synthesizing an acrylamide derivative, which then undergoes cyclization to form the thiazole (B1198619) ring.

Route_B cluster_0 Step 1: Acrylamide Formation cluster_1 Step 2: Thiazole Formation F β-ethoxy acryloyl chloride G N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide F->G 2-chloro-6-methylaniline, Pyridine (B92270), THF H 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (this compound) G->H NBS, Thiourea, Dioxane/Water

Caption: Synthetic pathway for Route B.

Step 1: (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide Synthesis

  • Procedure: β-ethoxy acryloyl chloride is coupled with 2-chloro-6-methylaniline in tetrahydrofuran (THF) using pyridine as a base.[2] The mixture is diluted with water, concentrated, and the resulting slurry is stirred in toluene. The solid product is collected by filtration.[2]

  • Yield: 74%[2]

Step 2: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Synthesis

  • Procedure: The N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide is subjected to N-bromosuccinimide (NBS) mediated thiazole formation in a mixture of dioxane and water. Thiourea is then added, and the mixture is heated to effect ring closure.[2]

  • Yield: 95%[2]

StepReagentsSolventsYield (%)Reference
1. Acrylamide Formationβ-ethoxy acryloyl chloride, 2-chloro-6-methylaniline, PyridineTHF, Toluene, Water74[2]
2. Thiazole FormationN-Bromosuccinimide, ThioureaDioxane/Water95[2]

Subsequent Reaction: Synthesis of a Key Dasatinib Precursor

The synthesized 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide serves as a key intermediate for the next step in the Dasatinib synthesis, which involves coupling with a pyrimidine (B1678525) derivative.

Next_Step I 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide K N-(2-chloro-6-methylphenyl)-2-((6-chloro- 2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide I->K J 4,6-dichloro-2-methylpyrimidine (B42779) J->K

Caption: Coupling reaction to form a key Dasatinib precursor.

Experimental Protocol for Pyrimidine Coupling
  • Procedure: The nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine is carried out to yield the penultimate intermediate.[1] In a specific patented method, this reaction is performed in an aprotic solvent at low temperatures (-30 to -20 °C) in the presence of a strong base.[3] The temperature is then raised to -10 to -5 °C for 2-12 hours. The reaction is quenched with hydrochloric acid to a pH of 5-6.[3]

  • Yield: 61-76%[1]

ReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidineSodium tert-butoxide---76[1]
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidineStrong BaseAprotic Solvent (e.g., THF)-30 to -52-12-[3]

Conclusion

The synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a critical step in the overall synthesis of Dasatinib. The two routes presented here offer different approaches, with Route B providing a more direct method that avoids protection and deprotection steps and results in a high yield for the final cyclization.[2] The choice of synthetic route for large-scale production will depend on factors such as cost of starting materials, overall yield, and ease of operation. The subsequent coupling with 4,6-dichloro-2-methylpyrimidine is also a high-yielding step, leading efficiently to a key precursor of Dasatinib. This guide provides the foundational information necessary for researchers and professionals in drug development to further explore and optimize the synthesis of this important pharmaceutical agent.

References

Chemical properties and structure of Dasatinib intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Dasatinib (B193332) Intermediate-1

For the purposes of this technical guide, "Dasatinib Intermediate-1" will refer to the critical precursor, N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide . This intermediate plays a pivotal role in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1]

Chemical Structure and Properties

This compound is a complex molecule featuring a thiazole (B1198619) carboxamide core linking a substituted phenyl group and a pyrimidinyl group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data:

The following tables summarize the key chemical and physical properties of this compound.

Identifier Value Reference
IUPAC Name N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide[1]
CAS Number 302964-08-5[1][2]
Molecular Formula C₂₀H₁₅Cl₂N₅OSCalculated
Molecular Weight 444.34 g/mol Calculated
Property Value Reference
Appearance Pale yellow to yellow powder[1]
Purity ≥ 98%[1]
Solubility Insoluble in water, soluble in polar organic solvents like DMF.[3][4]

Synthesis Pathway

This compound is synthesized through the nucleophilic displacement of a chlorine atom on a pyrimidine (B1678525) ring by an amino group on a thiazole derivative.

synthesis_pathway reactant1 2-Amino-N-(2-chloro-6- methylphenyl)thiazole-5-carboxamide (CAS: 302964-24-5) product This compound (CAS: 302964-08-5) reactant1->product reactant2 4,6-Dichloro-2-methylpyrimidine (B42779) (CAS: 1780-26-3) reactant2->product conditions Base (e.g., NaH, NaOtBu) Solvent (e.g., THF, DMF) conditions->product

Caption: Synthesis of this compound.

Experimental Protocols

The synthesis of this compound typically involves the reaction of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine in the presence of a base.

Example Protocol:

A common synthetic route involves the nucleophilic displacement of chlorine from 4,6-dichloro-2-methylpyrimidine by 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[5]

  • Reaction Setup: A solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in a suitable aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is prepared in a reaction vessel.

  • Addition of Base: A base, such as sodium hydride (NaH) or sodium tert-butoxide, is added to the solution to deprotonate the amino group on the thiazole ring, forming a more potent nucleophile.

  • Addition of Pyrimidine: 4,6-dichloro-2-methylpyrimidine is then added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography to yield N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide as a solid.[5]

Analytical Characterization:

The structure and purity of the synthesized intermediate are confirmed using various analytical techniques.

Analytical Technique Observed Data Reference
¹H-NMR (DMSO, 300 MHz) δ 10.02 (1H, s), 8.32 (1H, s), 7.42 (1H, d), 7.28 (2H, m), 6.95 (1H, s), 2.65 (3H, s), 2.25 (3H, s)[6]
Mass Spectrometry (ESI) m/z 444.1 [M+H]⁺ (for a closely related structure)[5]
HPLC Purity >98%[5]

Role in Dasatinib Synthesis

This compound is the penultimate precursor in several reported synthetic routes to Dasatinib.[5][7] The subsequent and final step involves the reaction of this intermediate with 1-(2-hydroxyethyl)piperazine.

dasatinib_synthesis intermediate1 This compound (CAS: 302964-08-5) dasatinib Dasatinib (CAS: 302962-49-8) intermediate1->dasatinib reactant 1-(2-hydroxyethyl)piperazine reactant->dasatinib conditions Base Solvent (e.g., n-butanol) conditions->dasatinib

Caption: Final step in the synthesis of Dasatinib.

This reaction involves the nucleophilic substitution of the remaining chlorine atom on the pyrimidine ring with the piperazine (B1678402) derivative, yielding the final Dasatinib molecule.[7] The quality and purity of this compound are therefore critical for the efficacy and safety of the final active pharmaceutical ingredient.[1]

References

An In-depth Technical Guide to the Mechanism of Action of Dasatinib and the Role of Its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dasatinib (B193332) is a potent, second-generation, oral multi-targeted tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2] Its mechanism of action is centered on the potent inhibition of the BCR-ABL fusion protein, the hallmark of these malignancies, as well as other critical kinases involved in oncogenesis, such as the SRC family kinases (SFKs).[3][4] Unlike its predecessor, imatinib (B729), Dasatinib can bind to both the active and inactive conformations of the ABL kinase, allowing it to overcome resistance mediated by many BCR-ABL mutations.[3][4] Dasatinib undergoes extensive hepatic metabolism, primarily by CYP3A4, leading to several circulating metabolites.[5][6][7] While some of these intermediates possess pharmacological activity, their contribution to the overall clinical efficacy of Dasatinib is considered minor compared to the parent compound. This guide provides a detailed examination of Dasatinib's molecular mechanism, the formation and activity of its key metabolites, and the experimental methodologies used to characterize its action.

Core Mechanism of Action: Multi-Kinase Inhibition

Dasatinib functions by competitively binding to the ATP-binding site of multiple tyrosine kinases, thereby blocking downstream phosphorylation and signal transduction cascades that drive malignant cell proliferation, survival, and migration.[3]

Primary Target: BCR-ABL Kinase

The primary therapeutic effect of Dasatinib in CML and Ph+ ALL stems from its potent inhibition of the BCR-ABL kinase.[3] This aberrant fusion protein, resulting from the Philadelphia chromosome translocation, exhibits constitutive kinase activity, leading to the uncontrolled proliferation of leukemic cells.[3]

  • Dual Conformation Binding: A key feature distinguishing Dasatinib from first-generation TKIs like imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[3][4] This flexibility allows Dasatinib to effectively inhibit a wide range of imatinib-resistant BCR-ABL mutants, with the notable exception of the T315I "gatekeeper" mutation.[8][9][10]

  • Potency: Dasatinib is significantly more potent than imatinib, inhibiting the unmutated BCR-ABL kinase with approximately 325-fold greater activity in vitro.[5][11][12] This allows for effective kinase inhibition at nanomolar concentrations.[13]

Secondary Targets and Broad-Spectrum Activity

Beyond BCR-ABL, Dasatinib inhibits a spectrum of other kinases implicated in oncogenesis and tumor progression.[4][7] This multi-targeted profile contributes to its therapeutic effects and also explains some of its observed side effects.

  • SRC Family Kinases (SFKs): Dasatinib is a potent inhibitor of SFKs, including SRC, LCK, LYN, and HCK.[13][14] SFKs are involved in numerous cellular processes such as proliferation, survival, adhesion, and migration.[15][16] Inhibition of SFKs by Dasatinib can lead to cytostatic effects in various solid tumors and may delay the transition of CML from the chronic phase to blast crisis.[15][17][18]

  • c-KIT: Dasatinib inhibits the c-KIT receptor tyrosine kinase.[13][17] Activating mutations in c-KIT are drivers in certain cancers, such as gastrointestinal stromal tumors (GIST).[18] The inhibitory effect on c-KIT also contributes to some of Dasatinib's side effects, including myelosuppression.[19][20][21]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFRβ is another key activity of Dasatinib.[3][7]

  • Other Kinases: Dasatinib also shows activity against Ephrin (Eph) receptor A2 and Bruton's tyrosine kinase (BTK).[8][13][22][23]

The inhibition of these kinases disrupts multiple signaling pathways crucial for cancer cells.

Dasatinib_Signaling_Pathway cluster_downstream Downstream Signaling Pathways cluster_effects Cellular Effects Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_Family SRC Family Kinases (SRC, LYN, etc.) Dasatinib->SRC_Family Other_Kinases Other Kinases (c-KIT, PDGFRβ, BTK) Dasatinib->Other_Kinases STAT5 STAT5 BCR_ABL->STAT5 RAS_MAPK RAS/RAF/MEK/ERK (MAPK Pathway) BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT/mTOR BCR_ABL->PI3K_AKT SRC_Family->RAS_MAPK SRC_Family->PI3K_AKT Proliferation Cell Proliferation STAT5->Proliferation Survival Survival / Anti-Apoptosis STAT5->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival PI3K_AKT->Proliferation PI3K_AKT->Survival Migration Migration & Invasion PI3K_AKT->Migration

Caption: Dasatinib inhibits key kinases, blocking downstream pro-survival pathways.

Quantitative Data: Kinase Inhibition Profile

The potency of Dasatinib against its various targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

Kinase TargetIC50 (nM)Reference Cell/Assay TypeCitation(s)
BCR-ABL (unmutated) < 1Cell-free assays[24]
SRC 0.8Cell-free assays[24]
c-KIT 1.5 - 79TF-1 cells / Cell-free assays[19][24]
BTK 5In vitro kinase assay[8]
TEC 297In vitro kinase assay[8]
PDGFRβ 28(Not Specified)[7]
EphA2 15(Not Specified)[4]

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and whether the assay is cell-free or cell-based.

Dasatinib Intermediates: Metabolism and Pharmacological Role

Following oral administration, Dasatinib is rapidly absorbed and extensively metabolized, primarily in the liver.[5][25][26] The main enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4), with contributions from flavin-containing monooxygenase 3 (FMO3) and other enzymes.[7][27]

Several circulating metabolites have been identified, with five being the most prominent: M4, M5, M6, M20, and M24.[1][6]

Dasatinib_Metabolism Dasatinib Dasatinib (Parent Drug) M4 M4 (N-dealkylated) Dasatinib->M4 M5 M5 (N-oxide) Dasatinib->M5 M6 M6 (Carboxylic Acid) Dasatinib->M6 M20_M24 M20 & M24 (Hydroxylated) Dasatinib->M20_M24 CYP3A4 CYP3A4 CYP3A4->M4   CYP3A4->M20_M24   FMO3 FMO3 FMO3->M5   Oxidoreductase Cytosolic Oxidoreductase Oxidoreductase->M6  

Caption: Major metabolic pathways of Dasatinib in the liver.
Summary of Major Dasatinib Metabolites

While numerous metabolites are formed, their contribution to the overall pharmacological effect is limited compared to the parent drug.[28]

MetaboliteFormation PathwayKey Enzyme(s)Pharmacological ActivityCitation(s)
M4 N-dealkylationCYP3A4Equipotent to Dasatinib, but represents ~5% of AUC. Unlikely to play a major role.[1][27][28]
M5 N-oxidationFMO3>10 times less active than Dasatinib. Minor circulating metabolite.[1][6][28]
M6 Alcohol oxidationCytosolic NAD-dependent oxidoreductase / Aldehyde dehydrogenase>10 times less active than Dasatinib. Minor circulating metabolite.[1][6][29][30][31][32]
M20 HydroxylationCYP3A4Less potent than Dasatinib.[1][5][6][28]
M24 HydroxylationCYP3A4Less potent than Dasatinib.[1][5][6][28]

AUC: Area Under the Curve, a measure of drug exposure over time.

Key Experimental Protocols

The characterization of Dasatinib's mechanism of action relies on a suite of standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of Dasatinib on the enzymatic activity of a purified kinase (e.g., ABL, SRC) and calculate the IC50 value.

Methodology:

  • Reagents: Purified recombinant kinase, specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence/luminescence system), Dasatinib stock solution, and assay buffer.

  • Procedure: a. Serially dilute Dasatinib to create a range of concentrations. b. In a microplate, combine the kinase, substrate, and buffer. c. Add the various concentrations of Dasatinib or vehicle control to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specified time at a controlled temperature (e.g., 30°C for 30-60 minutes). f. Stop the reaction. g. Quantify substrate phosphorylation. This can be done by measuring incorporated radioactivity (scintillation counting) or by using antibody-based detection methods (e.g., ELISA, HTRF).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Dasatinib concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Cell Proliferation/Viability Assay

Objective: To measure the effect of Dasatinib on the growth and viability of cancer cell lines (e.g., K562 for CML).

Methodology:

  • Cell Culture: Culture the target cells (e.g., K562, Ba/F3 expressing BCR-ABL) in appropriate media and conditions.

  • Procedure: a. Seed cells at a known density into a 96-well plate. b. Allow cells to adhere or stabilize for 24 hours. c. Treat the cells with a serial dilution of Dasatinib or vehicle control. d. Incubate for a specified period (e.g., 48-72 hours). e. Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo). These reagents are converted by metabolically active cells into a colored or luminescent product. f. Incubate for 1-4 hours. g. Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot cell viability (%) against the logarithm of Dasatinib concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of Phosphorylation

Objective: To visualize the inhibition of kinase activity within the cell by measuring the phosphorylation status of the target kinase and its downstream substrates.

Methodology:

  • Cell Treatment: Treat cultured cells with Dasatinib at various concentrations and time points.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL, anti-phospho-SRC). c. Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin). Densitometry can be used to quantify changes in phosphorylation levels.

Experimental_Workflow cluster_assays Parallel Assays start Start: Culture Cancer Cells (e.g., K562) treat Treat cells with various Dasatinib concentrations start->treat incubate Incubate for 48-72 hours treat->incubate viability Cell Viability Assay (MTT / WST-1) incubate->viability western Protein Lysis for Western Blot incubate->western measure_via Measure Absorbance/ Luminescence viability->measure_via run_wb SDS-PAGE & Immunoblot for p-CRKL, p-SRC, etc. western->run_wb analyze_via Calculate GI50 measure_via->analyze_via end End: Correlate Data analyze_via->end analyze_wb Analyze Phosphorylation Status run_wb->analyze_wb analyze_wb->end

Caption: Workflow for assessing Dasatinib's cellular effects.

Conclusion

Dasatinib is a highly effective multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action. Its primary strength lies in its potent, dual-conformation inhibition of the BCR-ABL kinase, which allows it to overcome common mechanisms of resistance to first-generation inhibitors. Its broader activity against SFKs, c-KIT, and other kinases contributes to its clinical efficacy across different malignancies. While Dasatinib is extensively metabolized, its major circulating intermediates are significantly less active than the parent compound and are not considered to be major contributors to its overall therapeutic effect. The continued study of its complex signaling inhibition and metabolic pathways is crucial for optimizing its clinical use and developing next-generation therapies.

References

A Comprehensive Review of the Discovery and Development of Dasatinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dasatinib (B193332), marketed under the trade name Sprycel®, is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] The intricate molecular structure of Dasatinib necessitates a multi-step synthesis, relying on the efficient preparation of key chemical intermediates. This technical guide provides a detailed review of the discovery and development of these crucial intermediates, focusing on their synthetic pathways, experimental protocols, and the evolution of manufacturing processes aimed at improving yield, purity, and scalability.

The synthesis of Dasatinib generally converges on the formation of a central thiazole (B1198619) carboxamide core, which is subsequently coupled with a pyrimidine (B1678525) moiety and a side chain containing a piperazine (B1678402) ring. One of the most critical intermediates in this process is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .[1][3][4] Various synthetic strategies have been developed to produce this key intermediate and its downstream derivatives, each with its own set of advantages and challenges.

Core Intermediates in Dasatinib Synthesis

The synthesis of Dasatinib involves several key intermediates, with their preparation being a focal point of process development to ensure the efficiency and cost-effectiveness of the overall synthesis. The most pivotal intermediates include:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This is a foundational building block that incorporates the thiazole ring and the N-(2-chloro-6-methylphenyl)carboxamide moiety.[5][6]

  • N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide: This advanced intermediate is formed by the coupling of the aminothiazole core with a dichlorinated pyrimidine.[7][8]

This review will delve into the various synthetic routes developed for these intermediates, presenting comparative data and detailed experimental procedures.

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Multiple synthetic routes have been reported for the preparation of this key aminothiazole intermediate. These routes often start from different materials and employ various chemical strategies to construct the thiazole ring and introduce the required functional groups.

Route 1: From 2-aminothiazole-5-ethyl carboxylate

This route involves the protection of the amino group of 2-aminothiazole-5-ethyl carboxylate, followed by hydrolysis, amidation, and deprotection.

Experimental Protocol:

  • Amino Protection: 172g (1mol) of ethyl 2-aminothiazole-5-carboxylate is suspended in 1000g of dichloromethane. 168g (2mol) of sodium bicarbonate is added, and the mixture is stirred. The temperature is lowered to 10-15°C, and 255g (1.5mol) of benzyl (B1604629) chloroformate is added dropwise over 3 hours. The reaction is then brought to room temperature and stirred for 5 hours. After workup, the product is purified to yield Compound II.[1]

  • Hydrolysis: 308g (1mol) of the product from the previous step is added to a solution of 100g of sodium hydroxide (B78521) in 1500g of 30% aqueous ethanol (B145695) at a temperature below 30°C. The mixture is incubated at 30°C for 8 hours. The pH is then adjusted to 3 with 2N concentrated hydrochloric acid to precipitate the product, Compound III.[1]

  • Amidation: 280g (1mol) of Compound III is dissolved in 1000g of pyridine, and the temperature is lowered to 0-5°C. 125g (1.1mol) of methanesulfonyl chloride is added dropwise over 1 hour. The reaction is maintained at this temperature for 5 hours, after which 156g (1.1mol) of 2-chloro-6-methylaniline (B140736) is added. The temperature is slowly raised to 80°C and maintained for 8 hours to yield Compound IV.[1]

  • Deprotection: The CBZ protection group of Compound IV is removed using aluminum trichloride-anisole to obtain the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1]

Data Summary:

StepProductStarting MaterialReagentsYieldReference
1Compound IIEthyl 2-aminothiazole-5-carboxylateBenzyl chloroformate, Sodium bicarbonate90%[1]
2Compound IIICompound IISodium hydroxide, Hydrochloric acid93%[1]
3Compound IVCompound IIIMethanesulfonyl chloride, 2-chloro-6-methylaniline85%[1]
42-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideCompound IVAluminum trichloride-anisole-[1]

Synthetic Pathway:

G A Ethyl 2-aminothiazole-5-carboxylate B Compound II (CBZ-protected) A->B  Benzyl chloroformate,  NaHCO3  (90% yield) C Compound III (Carboxylic acid) B->C  NaOH, HCl  (93% yield) D Compound IV (Amide) C->D  1. MsCl, Pyridine  2. 2-chloro-6-methylaniline  (85% yield) E 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide D->E  AlCl3-anisole

Figure 1: Synthesis from 2-aminothiazole-5-ethyl carboxylate.
Route 2: From 3-ethoxyacrylic acid

This alternative route utilizes 3-ethoxyacrylic acid, which is first converted to an amide and then cyclized to form the thiazole ring.

Experimental Protocol:

  • Synthesis of 3-ethoxyacrylic acid: Trichloroacetyl chloride and ethyl vinyl ether undergo a one-pot nucleophilic substitution and hydrolysis reaction.[3][9]

  • Amidation: 3-ethoxyacrylic acid is subjected to a one-pot acyl chlorination and amidation with 2-chloro-6-methylaniline to synthesize N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3][9] The reaction solvent can be dichloromethane, chloroform, or others, and the reaction is carried out at room temperature for 0.5-4 hours.[3]

  • Cyclization: 350g of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is dissolved in 3.5L of isopropanol. 300g of N-bromosuccinimide (NBS) is added in portions while maintaining the temperature below 25°C. Thiourea is then added, and the reaction mixture is heated to form 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[3] The reaction temperature for this step can range from 10-100°C with a reaction time of 4-12 hours in a solvent such as methanol, ethanol, or isopropanol.[3]

Synthetic Pathway:

G A Trichloroacetyl chloride + Ethyl vinyl ether B 3-ethoxyacrylic acid A->B  Nucleophilic substitution,  Hydrolysis (one-pot) C N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide B->C  Acyl chlorination,  Amidation with  2-chloro-6-methylaniline  (one-pot) D 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide C->D  NBS, Thiourea

Figure 2: Synthesis from 3-ethoxyacrylic acid.

Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

This advanced intermediate is typically prepared by the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine (B42779).

Experimental Protocol:

A solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g, 18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in tetrahydrofuran (B95107) (65 mL) is cooled to 10-20°C.[10] A 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol) is added slowly. The mixture is stirred at room temperature for 1.5 hours and then cooled to 0-5°C. 2N Hydrochloric acid (21.5 mL) is added slowly, and the mixture is stirred for 1.75 hours at 0-5°C. The resulting solid is collected by vacuum filtration, washed with water, and dried to give the desired product.[10]

Data Summary:

ProductStarting MaterialsReagentsYieldReference
2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidineSodium t-butoxide, Hydrochloric acid86.4%[10]

Synthetic Pathway:

G A 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide C N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl -4-pyrimidinyl)amino]-5-thiazolecarboxamide A->C B 4,6-dichloro-2-methylpyrimidine B->C  NaOtBu, THF  (86.4% yield)

Figure 3: Synthesis of the advanced pyrimidine intermediate.

Final Step: Synthesis of Dasatinib

The final step in the synthesis of Dasatinib involves the condensation of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide with 1-(2-hydroxyethyl)piperazine.

Experimental Protocol:

8 kg of the advanced intermediate, 9.25 kg of 1-(2-hydroxyethyl)piperazine, and 5.28 kg of N,N-diisopropylethylamine are added to 80 kg of dimethyl sulfoxide. The mixture is heated to 80 ± 5°C. The reaction is monitored by TLC. Upon completion, water is added to precipitate the crude Dasatinib, which is then collected and purified.[4]

The development of synthetic routes for Dasatinib intermediates has been a critical area of research, with a strong focus on improving efficiency, reducing costs, and ensuring high purity. The synthesis of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, has been approached from various starting materials, each with its own merits. Subsequent coupling reactions to build the final Dasatinib molecule have also been optimized. The detailed experimental protocols and comparative data presented in this guide offer valuable insights for researchers and professionals involved in the development and manufacturing of this important anticancer drug. Further innovations in this field will likely focus on developing even more streamlined and environmentally friendly synthetic processes.

References

Navigating the Spectroscopic Landscape of a Key Dasatinib Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for a pivotal intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy. The focus of this document is the compound scientifically known as tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)(6-chloro-2-methylpyrimidin-4-yl)carbamate. This guide is intended to serve as a comprehensive resource for scientists and researchers involved in the synthesis and analysis of Dasatinib and its related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Dasatinib intermediate-1.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
10.02s1HNH (amide)
8.32s1HCH (thiazole)
7.42d1HAr-H
7.28m2HAr-H
6.95s1HCH (pyrimidine)
2.65s3HCH₃ (pyrimidine)
2.25s3HCH₃ (aromatic)
1.5 (estimated)s9HC(CH₃)₃ (Boc)

Note: The chemical shift for the tert-butyl protons was not explicitly stated in the source material and is an estimated value based on typical chemical shifts for Boc-protecting groups.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H (amide)3300-3500
C=O (amide)1630-1690
C=O (carbamate)1700-1730
C=N1640-1690
C-Cl600-800
Mass Spectrometry (MS)

Quantitative mass spectrometry data providing the exact mass or fragmentation pattern is not specified in the available resources. The molecular weight of this intermediate is 522.45 g/mol , which would be a key feature in its mass spectrum.

Experimental Protocols

The following sections detail the methodologies for obtaining the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum was recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Synthesis of this compound

The synthesis of tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)(6-chloro-2-methylpyrimidin-4-yl)carbamate is a multi-step process. A crucial step involves the reaction of 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid with a protecting group, followed by coupling with 2-chloro-6-methylaniline (B140736).

One reported synthesis involves the following steps:

  • Protection: Methyl 2-(6-chloro-2-methylpyrimidin-4-yl-amino)thiazol-5-carboxylate is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of N,N-dimethylaminopyridine (DMAP) in tetrahydrofuran (B95107) (THF).

  • Saponification: The resulting ester is saponified to the corresponding carboxylic acid.

  • Amide Coupling: The carboxylic acid is then coupled with 2-chloro-6-methylaniline to form the final intermediate.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Starting Materials Reaction Chemical Reaction Reactants->Reaction Coupling Purification Purification Reaction->Purification Work-up Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure Structure Confirmation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of a key Dasatinib intermediate. For further in-depth analysis, it is recommended to consult the primary literature and patents detailing the synthesis and characterization of Dasatinib. The provided data and protocols should aid researchers in the successful identification and quality control of this important compound in the drug development pipeline.

The Synthesis of a Key Dasatinib Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of a crucial intermediate in the production of Dasatinib, a potent oral tyrosine kinase inhibitor. Dasatinib is a vital therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The efficient synthesis of its intermediates is paramount for ensuring the accessibility and purity of the final active pharmaceutical ingredient (API). This document will focus on the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide , often referred to as Dasatinib Intermediate-1, a central building block in many reported synthetic routes.

Core Synthetic Strategies and Key Starting Materials

The synthesis of this compound predominantly involves the coupling of two key fragments: a substituted thiazole (B1198619) carboxamide and a dichloropyrimidine. The primary starting materials for these fragments are commercially available and their assembly into the intermediate is achieved through several reported methodologies.

The two main precursors are:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This molecule provides the core thiazole ring and the N-(2-chloro-6-methylphenyl)carboxamide side chain.

  • 4,6-dichloro-2-methylpyrimidine (B42779): This pyrimidine (B1678525) derivative serves as the electrophilic partner in the key coupling reaction.

The general synthetic approach involves a nucleophilic substitution reaction where the amino group of the thiazole derivative displaces one of the chlorine atoms on the pyrimidine ring.

Synthetic Pathway for this compound

The logical flow for the synthesis of this compound is depicted below. This pathway highlights the key transformations from the starting materials to the final intermediate.

G cluster_0 Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide cluster_1 Synthesis of this compound Ethyl 2-aminothiazole-5-carboxylate Ethyl 2-aminothiazole-5-carboxylate Amidation Amidation Ethyl 2-aminothiazole-5-carboxylate->Amidation 2-chloro-6-methylaniline 2-chloro-6-methylaniline 2-chloro-6-methylaniline->Amidation 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Amidation->2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Nucleophilic Substitution Nucleophilic Substitution 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide->Nucleophilic Substitution 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps, providing a comparative overview of different reported methods.

Table 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Starting Material 1Starting Material 2ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamideN-Bromosuccinimide (NBS), ThioureaIsopropanol (B130326)Reflux592.1CN103483289A
Ethyl 2-aminothiazole-5-carboxylate2-chloro-6-methylanilineMethanesulfonyl chloride, PyridinePyridine80885 (for amidation step)US20110201797A1

Table 2: Synthesis of this compound (N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide)

Starting Material 1Starting Material 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide4,6-dichloro-2-methylpyrimidinePotassium hydrideTetrahydrofuran-25 to -10498.7ChemicalBook CB51473109
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide4,6-dichloro-2-methylpyrimidineSodium tert-butoxideTetrahydrofuran10-201.586.4ARKIVOC 2010 (vi) 32-38
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide4,6-dichloro-2-methylpyrimidinePotassium hydrideTetrahydrofuranReflux4Not specifiedUS20120323000A1

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol is adapted from patent CN103483289A.

  • Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide. (Details for this precursor synthesis are found in the referenced patent).

  • Step 2: Cyclization to form the thiazole ring.

    • To a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (350 g) in isopropanol (3.5 L), N-bromosuccinimide (300 g) is added in portions, maintaining the temperature below 25°C.

    • The mixture is stirred for 4 hours.

    • Thiourea (130 g) is then added, and the reaction mixture is heated to reflux for 5 hours.

    • Reaction completion is monitored by TLC.

    • Upon completion, the reaction is cooled to room temperature, and aqueous ammonia (B1221849) is added to adjust the pH to 8-9.

    • The solution is concentrated to half its volume, cooled, and the precipitated solid is filtered.

    • The crude product is recrystallized from a 1:3 mixture of isopropanol and water to yield the title compound as a yellow solid.

    • Yield: 92.1%

    • Purity: >98% (HPLC)

Protocol 2: Synthesis of this compound

This protocol is based on the procedure described by ChemicalBook.

  • Preparation:

    • To a reaction vessel containing 80 mL of anhydrous tetrahydrofuran, add 8.73 g (65.38 mmol, assuming 30 wt% dispersion) of potassium hydride.

    • Cool the suspension to -25°C and stir for 10 minutes.

  • Reaction:

    • Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide to the cooled suspension, maintaining the temperature at -25°C.

    • Subsequently, add a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of tetrahydrofuran, ensuring the temperature remains stable.

    • Stir the reaction mixture at -10°C for 4 hours.

  • Work-up and Purification:

    • After the reaction is complete, slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6.

    • Maintain the temperature at 0-5°C for 2 hours to allow for crystallization.

    • The product is collected by centrifugation and washed with tetrahydrofuran.

    • Yield: 7.27 g (98.7%)

    • Purity: 99.95% (HPLC)

Dasatinib's Mechanism of Action: Inhibition of Key Signaling Pathways

Dasatinib functions as a multi-targeted tyrosine kinase inhibitor. Its primary targets are the BCR-ABL fusion protein and the Src family kinases. By inhibiting these kinases, Dasatinib effectively blocks downstream signaling pathways that are crucial for the proliferation, survival, and adhesion of cancer cells.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a complex network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell growth and inhibition of apoptosis.

G BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K JAK JAK BCR-ABL->JAK Dasatinib Dasatinib Dasatinib->BCR-ABL RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibition of Apoptosis Inhibition of Apoptosis AKT->Inhibition of Apoptosis Survival Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Survival

Figure 2: Dasatinib's inhibition of the BCR-ABL signaling pathway.
Src Family Kinase Signaling Pathway

Src family kinases (SFKs) are involved in various cellular processes, including cell adhesion, migration, and invasion. In many cancers, SFKs are overexpressed or hyperactivated. Dasatinib's inhibition of SFKs disrupts these processes, which is particularly relevant in preventing metastasis.

G Growth Factor Receptors Growth Factor Receptors Src Family Kinases (e.g., Src, Lyn) Src Family Kinases (e.g., Src, Lyn) Growth Factor Receptors->Src Family Kinases (e.g., Src, Lyn) Integrins Integrins Integrins->Src Family Kinases (e.g., Src, Lyn) FAK FAK Src Family Kinases (e.g., Src, Lyn)->FAK p130CAS p130CAS Src Family Kinases (e.g., Src, Lyn)->p130CAS Dasatinib Dasatinib Dasatinib->Src Family Kinases (e.g., Src, Lyn) Cell Adhesion Cell Adhesion FAK->Cell Adhesion Crk Crk p130CAS->Crk Cell Migration Cell Migration Crk->Cell Migration Cell Invasion Cell Invasion Crk->Cell Invasion

Figure 3: Dasatinib's inhibition of the Src family kinase signaling pathway.

This technical guide provides a foundational understanding of the synthesis of a key Dasatinib intermediate and the drug's mechanism of action. The provided protocols and data are intended to support researchers and professionals in the field of drug development and manufacturing. For further details, it is recommended to consult the referenced literature.

Technical Guide: Synthesis and Properties of a Key Dasatinib Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent oral tyrosine kinase inhibitor, is a crucial therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The synthesis of this complex molecule involves several key intermediates. This technical guide focuses on a pivotal intermediate, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , providing an in-depth overview of its synthesis, properties, and role in the production of Dasatinib.

Core Intermediate Identification

While various compounds are involved in the synthesis of Dasatinib, a frequently cited and critical precursor is:

Chemical NameCAS NumberMolecular Formula
2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide302964-24-5C11H10ClN3OS

This intermediate serves as a foundational building block, and its efficient and high-purity synthesis is paramount to the overall success of the Dasatinib manufacturing process.[1][2]

Synthetic Methodologies

Several synthetic routes for the preparation of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide have been developed. Below are detailed protocols for two prominent methods.

Method 1: From (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

This efficient method involves the chemoselective α-bromination of an acrylamide (B121943) derivative followed by a one-pot cyclization with thiourea.[3]

Experimental Protocol:

  • Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide:

    • To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (B140736) (59.5 g, 0.42 mol) and pyridine (B92270) (68 ml, 0.63 mol) in tetrahydrofuran (B95107) (600 mL), 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) is added slowly, maintaining the temperature.

    • The mixture is warmed to 20°C and stirred for 2 hours.

    • 1N Hydrochloric acid (115 mL) is added at 0-10°C.

    • The solution is diluted with water (310 mL) and concentrated under vacuum.

    • Toluene (275 mL) is added to the resulting slurry, stirred, and then cooled to 0°C for 1 hour.

    • The solid product is collected by vacuum filtration, washed with water, and dried to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.

  • Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:

    • To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (B91453) (27 mL) and water (27 mL), N-bromosuccinimide (4.08 g, 22.9 mmol) is added at -10 to 0°C.[3]

    • The mixture is stirred for a specified period to complete the bromination.

    • Thiourea is then added to the reaction mixture, and it is heated to induce ring closure.

    • Upon completion of the reaction, the desired 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is isolated.

Quantitative Data:

StepProductYieldPurity
1(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide73.6%>99%
22-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide95%>99%
Method 2: Multi-step Synthesis from 2-Aminothiazole-5-ethyl Formate (B1220265)

This route involves the protection of the amino group, followed by amidation and subsequent deprotection.

Experimental Protocol:

  • Amino Protection: 2-aminothiazole-5-ethyl formate is reacted with a suitable protecting group, such as Carbobenzyloxy (Cbz), to yield the protected intermediate.

  • Amidation: The carboxyl group of the protected intermediate is activated, for example with methanesulfonyl chloride, and then reacted with 2-chloro-6-methylaniline to form the amide bond.

  • Deprotection: The protecting group is removed to yield the final product, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Quantitative Data (Example):

StepYield
Amino Protection (Cbz)90%
Amidation85%
Deprotection-
Overall (from protected intermediate) ~76.5%

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway described in Method 1.

Dasatinib_Intermediate_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_final_product Final Product Synthesis 2-chloro-6-methylaniline 2-chloro-6-methylaniline acrylamide_formation Amidation 2-chloro-6-methylaniline->acrylamide_formation 3-ethoxyacryloyl_chloride 3-ethoxyacryloyl_chloride 3-ethoxyacryloyl_chloride->acrylamide_formation acrylamide (E)-N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide acrylamide_formation->acrylamide Pyridine, THF cyclization Bromination & Thiazole Formation acrylamide->cyclization 1. NBS, Dioxane/Water 2. Thiourea final_product 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide cyclization->final_product

Caption: Synthesis of Dasatinib Intermediate-1 via Amidation and Cyclization.

Conclusion

The efficient synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a critical step in the overall production of Dasatinib. The methodologies presented in this guide offer high-yield pathways to this key intermediate. A thorough understanding of these synthetic routes, including reaction conditions and quantitative outcomes, is essential for researchers and professionals in the field of drug development and manufacturing. The choice of a specific synthetic pathway will depend on factors such as cost, scalability, and environmental impact.

References

Navigating the Physicochemical Landscape of Dasatinib Synthesis: A Technical Guide to the Solubility and Stability of a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of a critical intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the available data, detailed experimental protocols for characterization, and a discussion of the practical implications for process development and manufacturing.

For the purposes of this guide, "Dasatinib Intermediate-1" is identified as N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (CAS Number: 302964-08-5). This selection is based on its pivotal role as the penultimate intermediate in several common synthetic routes to Dasatinib. While extensive physicochemical data for this specific intermediate is not widely published, this guide compiles the available information and provides robust methodologies for its determination. Data for the final active pharmaceutical ingredient (API), Dasatinib, is also presented for comparative purposes.

Physicochemical Properties of this compound

Limited data is available for this compound. The following table summarizes the known properties.

PropertyValueReference
Chemical Name N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide[1][2][3]
CAS Number 302964-08-5[1][3][4][5]
Molecular Formula C16H13Cl2N5OS[1][3][4]
Molecular Weight 394.28 g/mol [1][3][4]
Appearance White to light yellow powder/crystal[2][6]
Melting Point 333-335°C[4][7]
Solubility DMSO (Slightly), Slightly soluble in water[7]

Solubility Profile of Dasatinib (Reference)

To provide a practical framework, the solubility of the final product, Dasatinib, is presented below. This data can inform the selection of solvents for the synthesis, purification, and analysis of this compound.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) ~14.3 mg/mL; ~200 mg/mL[5][8][9]
Dimethylformamide (DMF) ~25 mg/mL[8][9]
Ethanol 3.4 mg/mL[4]
Water Very poorly soluble (~10 µM)[5]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/ml[8][9]

Stability Profile of Dasatinib (Reference)

The stability of Dasatinib under various conditions provides insight into potential degradation pathways for its intermediates.

ConditionObservation
Solid State (-20°C) Stable for ≥ 4 years
Aqueous Solution Not recommended for storage more than one day
Forced Degradation Dasatinib undergoes degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.

Methodology:

  • Preparation: Add an excess amount of the intermediate to a known volume of the selected solvent in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid phase from the solution by centrifugation and/or filtration through a chemically inert filter (e.g., 0.45 µm PTFE).

  • Quantification: Analyze the concentration of the dissolved intermediate in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in the desired units (e.g., mg/mL, molarity) based on the measured concentration and any dilutions performed.

Stability Assessment: Stress Testing

To evaluate the intrinsic stability of this compound, forced degradation studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

Methodology:

  • Sample Preparation: Prepare solutions of the intermediate in appropriate solvents and subject the solid material to various stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).

    • Alkaline Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Stress (Solid): Dry heat at a specified temperature (e.g., 105°C).

    • Photostability (Solid): Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Employ a stability-indicating HPLC method capable of separating the intact intermediate from any degradation products.

  • Evaluation: Quantify the remaining intermediate and any formed degradants to determine the degradation pathway and rate.

Visualizations

Synthetic Pathway of Dasatinib

G A 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide C This compound (CAS: 302964-08-5) A->C B 4,6-Dichloro-2-methylpyrimidine B->C E Dasatinib C->E D 1-(2-Hydroxyethyl)piperazine D->E

Caption: A simplified synthetic pathway for Dasatinib, highlighting the position of this compound.

Experimental Workflow for Solubility and Stability Testing

G cluster_0 Solubility Testing cluster_1 Stability Testing A Shake-Flask Method B Equilibration A->B C Filtration/Centrifugation B->C D HPLC Analysis C->D E Solubility Data D->E F Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) G Time-Point Sampling F->G H Stability-Indicating HPLC G->H I Degradation Profile H->I Intermediate Dasatinib Intermediate-1 Intermediate->A Intermediate->F

Caption: General experimental workflow for determining the solubility and stability of a pharmaceutical intermediate.

References

The Bioactivation of Dasatinib: A Technical Guide to the Formation of Reactive Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib (B193332), a potent tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). While highly effective, its metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), can lead to the formation of reactive intermediates. This technical guide provides an in-depth examination of the bioactivation pathways of Dasatinib, detailing the generation of quinone-imine and imine-methide reactive species. It offers a comprehensive summary of the experimental methodologies used to characterize these processes, including quantitative data on enzyme kinetics and metabolite formation. Furthermore, this guide illustrates the key metabolic and experimental pathways through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor that targets multiple signaling pathways involved in cancer cell proliferation and survival.[1] Its clinical efficacy is well-established; however, like many xenobiotics, Dasatinib undergoes extensive metabolism in the liver, which can result in the formation of chemically reactive metabolites.[2] These reactive species are capable of covalently binding to cellular macromolecules, such as proteins, which can lead to mechanism-based inactivation of metabolizing enzymes and, in some cases, idiosyncratic drug-induced toxicities.[3][4][5] A thorough understanding of the bioactivation pathways of Dasatinib is therefore crucial for assessing potential drug-drug interactions and patient-specific risks, including hepatotoxicity.[3][6]

This guide will delineate the primary metabolic routes of Dasatinib leading to the formation of reactive intermediates, present the quantitative data associated with these transformations, and provide detailed protocols for the key in vitro experiments used to study these phenomena.

Metabolic Pathways and Bioactivation of Dasatinib

The primary enzyme responsible for the metabolism of Dasatinib is CYP3A4.[2][3][7][8] The metabolic process involves several Phase I reactions, including hydroxylation, N-dealkylation, and oxidation.[2] Bioactivation of Dasatinib principally occurs through two pathways originating from its 2-chloro-6-methylphenyl ring, leading to the formation of electrophilic intermediates.[3][7]

Formation of the Quinone-imine Intermediate (Major Pathway)

The major bioactivation pathway involves the hydroxylation of Dasatinib at the para-position of the 2-chloro-6-methylphenyl ring, a reaction catalyzed by CYP3A4.[3][7] This hydroxylated metabolite can undergo further two-electron oxidation, also mediated by CYP3A4, to form a highly reactive quinone-imine intermediate.[3][7] This electrophilic species is capable of reacting with nucleophiles, such as the sulfhydryl group of glutathione (B108866) (GSH) and cysteine residues in proteins.[3]

Formation of the Imine-methide Intermediate (Minor Pathway)

A secondary, minor bioactivation pathway involves the oxidation of the methyl group on the 2-chloro-6-methylphenyl ring to form a benzylic alcohol.[3] Subsequent oxidation of this alcohol can generate an imine-methide intermediate, another electrophilic species that can form adducts with cellular nucleophiles.[3][7]

The following diagram illustrates the primary metabolic and bioactivation pathways of Dasatinib.

G Dasatinib Dasatinib Hydroxylated_Metabolite p-Hydroxy-Dasatinib Dasatinib->Hydroxylated_Metabolite CYP3A4 (Hydroxylation) Benzylic_Alcohol_Metabolite Benzylic Alcohol Metabolite Dasatinib->Benzylic_Alcohol_Metabolite CYP3A4 (Oxidation, minor) N_Dealkylated_Metabolite N-Dealkylated Metabolite (M4) Dasatinib->N_Dealkylated_Metabolite CYP3A4 N_Oxide_Metabolite N-Oxide Metabolite (M5) Dasatinib->N_Oxide_Metabolite FMO3 Quinone_imine Quinone-imine (Reactive Intermediate) Hydroxylated_Metabolite->Quinone_imine CYP3A4 (Oxidation) GSH_Adduct_QI GSH Adduct Quinone_imine->GSH_Adduct_QI GSH Protein_Adduct_QI Protein Adducts (e.g., CYP3A4 Inactivation) Quinone_imine->Protein_Adduct_QI Cellular Proteins Imine_methide Imine-methide (Reactive Intermediate) Benzylic_Alcohol_Metabolite->Imine_methide Oxidation GSH_Adduct_IM GSH Adduct Imine_methide->GSH_Adduct_IM GSH Protein_Adduct_IM Protein Adducts Imine_methide->Protein_Adduct_IM Cellular Proteins

Figure 1: Dasatinib Metabolic and Bioactivation Pathways.

Quantitative Data

The bioactivation of Dasatinib has been quantified through in vitro studies, providing key kinetic parameters for the interaction with CYP3A4 and the formation of various metabolites.

Table 1: Kinetic Constants for CYP3A4 Inactivation by Dasatinib
ParameterValueReference
KI (Inactivation Constant)6.3 µM[3][7]
kinact (Maximal Rate of Inactivation)0.034 min-1[3][7]
Table 2: Formation of Dasatinib-Glutathione (GSH) Adducts in Human Liver Microsomes
Adduct ObservedDescriptionReference
D-GSH(a) and (b)Dasatinib-GSH adducts[3]
D-OH-GSH(a) and (b)Hydroxydasatinib-GSH adducts (major adducts)[3]
D-2OH-GSH(a) and (b)Dihydroxy-dasatinib-GSH adducts[3]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to investigate the bioactivation of Dasatinib.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites of Dasatinib formed by hepatic enzymes.

Workflow Diagram:

G cluster_prep Incubation Preparation cluster_reaction Reaction cluster_analysis Sample Processing and Analysis Incubation_Mix Prepare Incubation Mixture: - Dasatinib (e.g., 40 µM) - HLM (e.g., 1 mg/mL) - Phosphate (B84403) Buffer (pH 7.4) Preincubation Pre-incubate at 37°C (e.g., 3 min) Incubation_Mix->Preincubation Initiation Initiate reaction with NADPH (e.g., 1 mM) Preincubation->Initiation Incubation Incubate at 37°C (e.g., 60 min) Initiation->Incubation Quenching Quench with ice-cold acetonitrile (B52724) Incubation->Quenching Centrifugation Centrifuge to pellet protein Quenching->Centrifugation Supernatant_Drying Dry supernatant Centrifugation->Supernatant_Drying Reconstitution Reconstitute in mobile phase Supernatant_Drying->Reconstitution LCMS_Analysis Analyze by LC-MS/MS Reconstitution->LCMS_Analysis

Figure 2: Workflow for In Vitro Metabolism of Dasatinib.

Materials:

  • Dasatinib

  • Pooled Human Liver Microsomes (HLM)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system or NADPH

  • Acetonitrile (ice-cold)

  • Water bath or incubator at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine Dasatinib (e.g., final concentration of 40 µM from a DMSO stock), HLM (e.g., final concentration of 1 mg/mL), and potassium phosphate buffer. The final volume of DMSO should be low (e.g., <0.2%) to avoid inhibition of enzymatic activity.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes) to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding NADPH to a final concentration of, for example, 1 mM.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, for example, 60 minutes.

  • Quench Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes).

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under vacuum, and reconstitute the residue in a suitable solvent (e.g., 30% acetonitrile in water) for LC-MS/MS analysis.

Trapping of Reactive Intermediates with Glutathione (GSH)

This protocol is used to detect the formation of reactive electrophilic metabolites by trapping them with glutathione.

Procedure: The procedure is similar to the in vitro metabolism protocol described in section 4.1, with the addition of reduced glutathione (GSH) to the incubation mixture.

  • Prepare Incubation Mixture: Combine Dasatinib (e.g., 40 µM), HLM (1 mg/mL), potassium phosphate buffer (pH 7.4), and GSH (e.g., 5 mM).

  • Follow steps 2-7 as described in section 4.1.

  • LC-MS/MS Analysis: Analyze the reconstituted sample for the presence of Dasatinib-GSH adducts. Specific mass transitions corresponding to the expected adducts should be monitored. For example, a precursor ion scan for the glutathione-specific fragment at m/z 272 in negative ion mode can be used to screen for potential adducts.

CYP3A4 Time-Dependent Inactivation Assay

This experiment determines the kinetic parameters of CYP3A4 inactivation by Dasatinib.

Workflow Diagram:

G cluster_primary Primary Incubation cluster_secondary Secondary Incubation cluster_analysis Analysis and Calculation Primary_Mix Prepare Primary Incubation: - HLM (e.g., 0.5 mg/mL) - NADPH (e.g., 2 mM) - Various concentrations of Dasatinib Primary_Incubation Incubate at 37°C Primary_Mix->Primary_Incubation Aliquots At time points (0, 4, 8, 15, 22, 30 min), transfer aliquots to secondary incubation Primary_Incubation->Aliquots Secondary_Mix Secondary Incubation contains: - Midazolam (CYP3A4 substrate) - NADPH Aliquots->Secondary_Mix Secondary_Incubation Incubate to allow midazolam metabolism Secondary_Mix->Secondary_Incubation Quench_Secondary Quench secondary reaction Secondary_Incubation->Quench_Secondary LCMS_Analysis Analyze for 1'-hydroxymidazolam by LC-MS/MS Quench_Secondary->LCMS_Analysis Plotting Plot remaining CYP3A4 activity vs. time LCMS_Analysis->Plotting Kitz_Wilson Determine KI and kinact using a Kitz-Wilson plot Plotting->Kitz_Wilson

Figure 3: Workflow for CYP3A4 Inactivation Assay.

Procedure: This is a two-step incubation procedure.

Step 1: Primary Incubation

  • Prepare a primary incubation mixture containing HLM (e.g., 0.5 mg/mL), NADPH (e.g., 2 mM), and various concentrations of Dasatinib (e.g., 0, 2.5, 5, 10, 20, 40 µM) in potassium phosphate buffer (pH 7.4).

  • Incubate this mixture at 37°C.

Step 2: Secondary Incubation and Analysis

  • At various time points during the primary incubation (e.g., 0, 4, 8, 15, 22, and 30 minutes), take an aliquot of the primary reaction mixture.

  • Immediately add this aliquot to a secondary incubation mixture containing a CYP3A4 probe substrate (e.g., midazolam) and NADPH.

  • Allow the secondary reaction to proceed for a short, defined period.

  • Quench the secondary reaction with a suitable solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam).

  • The remaining CYP3A4 activity at each time point is determined by the rate of metabolite formation.

  • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each Dasatinib concentration. The negative slope of this line gives the observed inactivation rate constant (kobs).

  • The KI and kinact are then determined by a non-linear fit of kobs versus the inhibitor concentration, for example, using a Kitz-Wilson plot.[3]

Conclusion

The bioactivation of Dasatinib, primarily through CYP3A4-mediated metabolism, leads to the formation of reactive quinone-imine and imine-methide intermediates. These species can be detoxified by conjugation with glutathione or can covalently bind to cellular proteins, which may contribute to the mechanism-based inactivation of CYP3A4 and potentially to drug-induced toxicities. The experimental protocols detailed in this guide provide a framework for researchers to investigate these bioactivation pathways and to assess the potential for reactive metabolite formation in new chemical entities during the drug development process. A thorough understanding of these mechanisms is essential for the safe and effective use of Dasatinib and for the design of future therapeutic agents with improved safety profiles.

References

Methodological & Application

Application Notes and Protocols for Dasatinib Intermediate-1 in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of Dasatinib intermediate-1, chemically known as N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, in the field of medicinal chemistry. This key synthetic precursor to the potent tyrosine kinase inhibitor Dasatinib also serves as a versatile scaffold for the development of novel kinase inhibitors with altered target specificities and improved therapeutic profiles.

Introduction to this compound

This compound is a pivotal building block in the synthesis of Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its core structure, a 2-aminothiazole (B372263) moiety, is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[2] The inherent reactivity of the chlorine atom on the pyrimidine (B1678525) ring allows for facile nucleophilic substitution, making it an ideal starting point for the synthesis of a diverse library of Dasatinib analogs.

Application: Development of Novel Kinase Inhibitors

This compound has been successfully utilized as a scaffold to generate novel kinase inhibitors with therapeutic potential beyond the original targets of Dasatinib. A notable application is the development of potent inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are collagen-activated receptor tyrosine kinases implicated in cancer progression, fibrosis, and inflammation.[3][4]

Synthesis of DDR1 and DDR2 Inhibitors

A series of novel Dasatinib analogs were synthesized by replacing the hydroxyethylpiperazine moiety of Dasatinib with various substituted piperazines and other cyclic amines, starting from a precursor to this compound. The general synthetic approach involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring of an intermediate closely related to this compound.

Experimental Workflow for the Synthesis of Dasatinib Analogs

G cluster_synthesis Synthesis of Dasatinib Analogs start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction product Novel Dasatinib Analogs reaction->product reagents Substituted Amines (e.g., Piperazines, Anilines) reagents->reaction purification Purification (e.g., Column Chromatography) product->purification analysis Biological Evaluation (e.g., Kinase Assays, Cell-based Assays) purification->analysis

Caption: A generalized workflow for the synthesis and evaluation of novel kinase inhibitors from this compound.

Quantitative Data: Inhibition of DDR1, DDR2, and K562 Cell Proliferation

The following table summarizes the in vitro biological activities of a selection of synthesized Dasatinib analogs. The data highlights the potential for developing potent and selective kinase inhibitors by modifying the Dasatinib scaffold.

Compound IDR Group (Substitution on Piperazine)DDR1 IC₅₀ (nM)[3]DDR2 IC₅₀ (nM)[3]K562 IC₅₀ (nM)[3]
Dasatinib -CH₂CH₂OH2.5 ± 0.31.7 ± 0.20.6 ± 0.1
3a H10.3 ± 1.58.9 ± 1.11.5 ± 0.2
3b -CH₃5.1 ± 0.74.2 ± 0.50.9 ± 0.1
3j 4-Fluorophenyl2.26 ± 0.467.04 ± 2.900.125 ± 0.017
3k 4-Chlorophenyl3.1 ± 0.45.8 ± 0.70.4 ± 0.05
3l 4-Bromophenyl2.8 ± 0.34.9 ± 0.60.3 ± 0.04
3m 4-Methylphenyl4.5 ± 0.66.1 ± 0.80.7 ± 0.09

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Dasatinib analogs based on published literature. Researchers should adapt these protocols based on the specific substrate and desired product.

General Procedure for the Synthesis of Dasatinib Analogs via Nucleophilic Aromatic Substitution

Materials:

  • N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (this compound)

  • Substituted amine (e.g., substituted piperazine, 2-5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2-5 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF under an inert atmosphere, add the desired substituted amine (2-5 equivalents).

  • Add DIPEA (2-5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired Dasatinib analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathways

Dasatinib and its analogs exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The development of derivatives targeting DDR1 and DDR2 expands the therapeutic potential to cancers and other diseases where these kinases are dysregulated.

DDR1 and DDR2 Signaling Pathway

DDR1 and DDR2 are activated by binding to collagen, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a downstream signaling cascade involving various adaptor proteins and effector enzymes, ultimately regulating cellular processes such as proliferation, migration, and extracellular matrix remodeling.[4][5]

DDR1/DDR2 Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Collagen Collagen DDR1_2 DDR1/DDR2 Collagen->DDR1_2 Activation SHC SHC DDR1_2->SHC PI3K PI3K DDR1_2->PI3K STAT STAT DDR1_2->STAT JNK JNK DDR1_2->JNK p38 p38 DDR1_2->p38 GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT->Transcription JNK->Transcription p38->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration EMT EMT Transcription->EMT

Caption: A simplified representation of the DDR1 and DDR2 signaling pathways, which are key targets for novel Dasatinib analogs.

Conclusion

This compound is a valuable and versatile platform in medicinal chemistry for the rational design and synthesis of novel kinase inhibitors. By leveraging the established 2-aminothiazole core and the reactive chloropyrimidine handle, researchers can efficiently generate libraries of Dasatinib analogs with tailored selectivity profiles against a range of kinase targets implicated in various diseases. The successful development of potent DDR1 and DDR2 inhibitors from this scaffold underscores its potential for future drug discovery efforts.

References

Application Notes and Protocols for the Coupling of Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its synthesis involves several key steps, with the final coupling of a key intermediate to a side chain being a critical transformation. This document provides detailed experimental procedures for the coupling of Dasatinib intermediate-1, identified as N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide , with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.

Dasatinib's Mechanism of Action: BCR-ABL Signaling Pathway Inhibition

Dasatinib functions by inhibiting the BCR-ABL tyrosine kinase, an aberrant protein central to the pathophysiology of CML.[1] This kinase is constitutively active, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT.[2][3] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, blocking its activity and thereby inhibiting the phosphorylation of its downstream targets.[1][4] This action effectively halts the pro-proliferative and anti-apoptotic signals, leading to the death of cancer cells.[2]

dasatinib_pathway cluster_cell Leukemic Cell cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT Proliferation Uncontrolled Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Dasatinib's Inhibition of the BCR-ABL Signaling Pathway.

Experimental Protocols

The coupling of this compound with 1-(2-hydroxyethyl)piperazine is typically achieved through a nucleophilic aromatic substitution reaction. Below are two representative protocols derived from the literature.

Protocol 1: Coupling in Refluxing Dioxane

This protocol describes a straightforward thermal coupling method.

Materials:

  • N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (this compound)

  • 1-(2-hydroxyethyl)piperazine

  • Dioxane

Procedure:

  • In a suitable reaction vessel, dissolve this compound in dioxane.

  • Add an excess of 1-(2-hydroxyethyl)piperazine to the solution.

  • Heat the reaction mixture to reflux and maintain for a sufficient time to ensure reaction completion (monitoring by TLC or LC-MS is recommended).[5]

  • Upon completion, cool the reaction mixture.

  • The product, Dasatinib, can be isolated and purified using standard techniques such as crystallization or column chromatography.

Protocol 2: Phase-Transfer Catalyzed Coupling in Acetonitrile

This protocol utilizes a phase-transfer catalyst to facilitate the reaction under milder conditions compared to high-temperature reflux.[6]

Materials:

  • N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (this compound)

  • 1-(2-hydroxyethyl)piperazine

  • Triethylamine (TEA)

  • Tetrabutylammonium (B224687) bromide (TBAB)

  • Acetonitrile

  • Water

Procedure:

  • To a round-bottom flask, add acetonitrile, this compound, 1-(2-hydroxyethyl)piperazine, triethylamine, and tetrabutylammonium bromide.[6]

  • Stir the mixture at 30-35°C for 10-15 minutes.[6]

  • Heat the reaction mixture to 75-80°C and stir for 20-24 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, slowly add water to the reaction mixture while maintaining the temperature at approximately 75°C and stir for 30-45 minutes.[6]

  • Cool the mixture to 30-35°C and continue stirring for 2-3 hours to precipitate the product.[6]

  • Filter the solid product, wash with water, and dry to obtain Dasatinib.[6]

Experimental Workflow

The general workflow for the synthesis of Dasatinib via the coupling of this compound is depicted below.

dasatinib_synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Intermediate1 This compound (N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide) Coupling Coupling Reaction (Nucleophilic Aromatic Substitution) Intermediate1->Coupling HEP 1-(2-hydroxyethyl)piperazine HEP->Coupling Solvent Solvent (e.g., Dioxane, Acetonitrile) Solvent->Coupling Base_Catalyst Base / Catalyst (e.g., TEA, TBAB) Base_Catalyst->Coupling Temperature Temperature (75-80°C or Reflux) Temperature->Coupling Workup Work-up & Precipitation (Addition of Water, Cooling) Coupling->Workup Purification Isolation & Purification (Filtration, Washing, Drying) Workup->Purification Dasatinib Final Product: Dasatinib Purification->Dasatinib

References

Application Notes and Protocols: Synthesis of Dasatinib Analogs from Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor that targets multiple kinases, most notably Bcr-Abl and the Src family of kinases.[1] Its primary application is in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to other therapies.[2] The development of Dasatinib analogs is a key area of research aimed at improving potency, selectivity, and pharmacokinetic properties, as well as overcoming resistance mechanisms.

A crucial precursor in the synthesis of Dasatinib and its analogs is Dasatinib intermediate-1 , chemically known as N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide . This intermediate provides a versatile scaffold for the introduction of various functional groups, primarily through nucleophilic substitution of the chloro moiety on the pyrimidine (B1678525) ring. These modifications can significantly impact the biological activity and therapeutic potential of the resulting compounds.

This document provides detailed application notes and protocols for the synthesis of Dasatinib analogs utilizing this compound. It includes quantitative data on reaction yields and biological activities, experimental methodologies, and visual representations of signaling pathways and experimental workflows.

Data Presentation: Synthesis and Biological Activity of Dasatinib Analogs

The following table summarizes the synthesis and biological activity of Dasatinib and a selection of its analogs. While a diverse range of analogs can be synthesized from this compound, the data below also includes analogs synthesized through modification of the Dasatinib molecule itself to provide a broader context of structure-activity relationships.

CompoundStructure/ModificationSynthetic RouteYield (%)Purity (%)IC50 (Src)IC50 (Abl)Reference
Dasatinib 1-(2-hydroxyethyl)piperazineFrom Intermediate-191-97%>99%<0.37 nM<0.78 nM[3][4]
Analog 1 tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl) carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylateFrom Intermediate-184%N/AN/AN/A[5]
Das-R (7) L-arginine ester conjugateFrom Dasatinib20-84% (general)>95%<0.25 nM<0.45 nM[4]
Das-C10 (18) C10 fatty acid ester conjugateFrom Dasatinib80-91% (general)>95%35 nMN/A[4]
Das-E (15) L-glutamic acid ester conjugateFrom Dasatinib20-84% (general)>95%N/AN/A[4]
Das-C (13) L-cysteine ester conjugateFrom Dasatinib20-84% (general)>95%N/AN/A[4]

N/A: Not Available

Experimental Protocols

Protocol 1: Synthesis of Dasatinib from this compound

This protocol describes the nucleophilic substitution reaction between this compound and 1-(2-hydroxyethyl)piperazine to yield Dasatinib.

Materials:

  • N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (this compound)

  • 1-(2-Hydroxyethyl)piperazine

  • Acetonitrile (B52724)

  • Triethylamine (B128534)

  • Tetrabutylammonium bromide (TBAB)

  • Water

Procedure: [3]

  • In a round-bottom flask, suspend this compound (10.0 g) in acetonitrile (200 mL).

  • Add 1-(2-hydroxyethyl)piperazine (19.8 g), triethylamine (12.85 g), and TBAB (10.0 g) to the suspension.

  • Stir the reaction mixture for 10-15 minutes at 30-35°C.

  • Heat the mixture to 80°C and continue stirring for 20-22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly add water (300 mL) to the reaction mixture.

  • Stir the mixture for 45 minutes at 80°C.

  • Cool the mixture to 30-35°C and stir for an additional 1.5 hours.

  • Collect the precipitate by filtration, wash with water (20 mL), and dry to obtain Dasatinib.

    • Yield: 97%[3]

Protocol 2: General Procedure for the Synthesis of Dasatinib Analogs via Esterification of Dasatinib

This protocol outlines the synthesis of amino acid and fatty acid conjugates of Dasatinib. While not starting from this compound, this provides a valuable method for generating a diverse library of analogs for structure-activity relationship studies.

Materials:

  • Dasatinib

  • Boc-protected amino acid or fatty acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF)

  • For amino acid conjugates: p-toluenesulfonic acid (pTsOH) in acetonitrile for Boc deprotection.

Procedure for Conjugation: [4]

  • Dissolve Dasatinib and the Boc-protected amino acid or fatty acid in anhydrous DMF.

  • Add EDC, HOBt, and NMM to the solution.

  • Stir the reaction mixture under anhydrous conditions until the reaction is complete (monitor by TLC).

  • Purify the crude product by flash silica (B1680970) gel column chromatography.

Procedure for Boc Deprotection (for amino acid conjugates): [4]

  • Treat the Boc-protected amino acid conjugate with p-toluenesulfonic acid in acetonitrile.

  • Purify the final product by flash silica gel column chromatography.

    • Yields: 80-91% for fatty acid conjugates; 20-84% for amino acid conjugates.[4]

    • Purity: ≥95% confirmed by reverse phase analytical HPLC.[4]

Signaling Pathways and Experimental Workflows

Src and Bcr-Abl Signaling Pathways

Dasatinib and its analogs primarily exert their therapeutic effects by inhibiting the Src and Bcr-Abl tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. In diseases like CML, the constitutively active Bcr-Abl fusion protein drives uncontrolled cell growth. The following diagram illustrates the key components of these pathways targeted by Dasatinib analogs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Cascades cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR) Src Src Kinase RTK->Src Integrin Integrin Integrin->Src Bcr_Abl Bcr-Abl (Oncogenic Fusion Protein) Ras_MAPK Ras/MAPK Pathway Bcr_Abl->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt STAT STAT Pathway Bcr_Abl->STAT Src->Ras_MAPK Src->PI3K_Akt Src->STAT Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT->Proliferation Dasatinib_Analog Dasatinib Analog Dasatinib_Analog->Bcr_Abl Dasatinib_Analog->Src

Caption: Src and Bcr-Abl signaling pathways targeted by Dasatinib analogs.

General Workflow for Dasatinib Analog Synthesis

The synthesis of Dasatinib analogs from this compound follows a straightforward and modular workflow. This allows for the generation of a diverse library of compounds for screening and optimization. The key step is the nucleophilic aromatic substitution of the chloride on the pyrimidine ring with a variety of amine-containing nucleophiles.

Synthetic_Workflow Start This compound (N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methyl pyrimidin-4-yl)amino)thiazole-5-carboxamide) Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Nucleophiles Amine Nucleophiles (e.g., substituted piperazines, anilines, aliphatic amines) Nucleophiles->Reaction Analogs Dasatinib Analogs Library Purification->Analogs Screening Biological Screening (Kinase Assays, Cell-based Assays) Analogs->Screening

Caption: General workflow for the synthesis of Dasatinib analogs.

Logical Relationship of Key Synthetic Intermediates

The synthesis of this compound itself involves a multi-step process, starting from simpler precursors. Understanding this pathway is crucial for optimizing the overall synthesis of Dasatinib analogs.

Intermediates_Relationship cluster_precursors Starting Materials 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Reaction Nucleophilic Substitution 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide->Reaction 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine->Reaction Dasatinib_Intermediate_1 This compound Reaction->Dasatinib_Intermediate_1

Caption: Key intermediates in the synthesis of this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332), a potent oral tyrosine kinase inhibitor, is a crucial therapeutic agent for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its synthesis involves several key intermediates, with N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide being a critical precursor, often referred to as Dasatinib intermediate-1. The efficient and scalable synthesis of this intermediate is paramount for the successful pilot-scale production of Dasatinib. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on methodologies suitable for pilot studies.

Synthesis Overview

The primary route for the synthesis of this compound involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine. Various synthetic strategies have been reported, primarily differing in the choice of base, solvent, and reaction conditions. These variations can significantly impact the yield, purity, and overall efficiency of the process, making the selection of an optimal protocol critical for scale-up operations.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from different reported methods for the synthesis of this compound, providing a basis for comparison and selection for pilot-scale studies.

MethodKey ReagentsSolventReaction ConditionsYield (%)Purity (%) (HPLC)Reference
APotassium Hydride (30%)Tetrahydrofuran (B95107) (THF)-25°C to -10°C, 4 hours98.799.95[1]
BSodium Hydride (60%)Tetrahydrofuran (THF)-30°C to -8°C, 6 hours97.199.90[1]
CSodium AmideTetrahydrofuran (THF)-20°C to -10°C, 2 hours96.899.82[1]
DSodium tert-butoxideTetrahydrofuran (THF)20–25°C, 1 hour~76Not Specified[2]

Experimental Protocols

Method A: High-Yield Synthesis Using Potassium Hydride

This protocol is recommended for achieving high yield and purity, which are critical factors for pilot-scale production.

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 2-methyl-4,6-dichloropyrimidine

  • Potassium Hydride (30% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid

Procedure:

  • To a stirred solution of 80 mL of anhydrous tetrahydrofuran in a suitable reactor, add 8.73 g (65.38 mmol) of 30% potassium hydride under a nitrogen atmosphere.

  • Cool the mixture to -25°C.

  • After stirring for 10 minutes, slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, ensuring the temperature is maintained at -25°C.[1]

  • In a separate vessel, prepare a solution of 3.65 g of 2-methyl-4,6-dichloropyrimidine in 7 mL of tetrahydrofuran.

  • Add the 2-methyl-4,6-dichloropyrimidine solution to the reaction mixture in one portion.

  • Allow the reaction to warm to -10°C and stir for 4 hours.[1]

  • Upon completion, quench the reaction by the slow dropwise addition of 1M hydrochloric acid to adjust the pH to 6, while maintaining the temperature between 0-5°C.

  • Crystallize the product at 0-5°C for 2 hours.

  • Collect the solid by centrifugation, wash with cold THF, and dry to yield the crude product.

Process Workflow and Logic Diagrams

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Isolation A 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide E Addition of Potassium Hydride and Starting Amide to THF at -25°C A->E B 2-methyl-4,6-dichloropyrimidine F Addition of Dichloropyrimidine Solution B->F C Potassium Hydride C->E D Tetrahydrofuran (THF) D->E E->F Stir for 10 min G Reaction at -10°C for 4 hours F->G H Quenching with 1M HCl to pH 6 at 0-5°C G->H I Crystallization at 0-5°C for 2 hours H->I J Centrifugation, Washing, and Drying I->J K This compound J->K signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Family Kinases Receptor->Src Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream BCR_ABL BCR-ABL BCR_ABL->Downstream Proliferation Gene Expression for Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->Src Inhibition Dasatinib->BCR_ABL Inhibition

References

Application Notes and Protocols for the Purification of Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent oral dual BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The synthesis of Dasatinib involves several key intermediates, with N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide being a critical precursor, herein referred to as Dasatinib intermediate-1. The purity of this intermediate is paramount as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound, focusing on crystallization and chromatographic techniques.

Common Impurities

During the synthesis of this compound, several process-related impurities can arise. These include unreacted starting materials such as 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine, as well as by-products from side reactions. Residual solvents from the reaction and initial work-up can also be present. Effective purification strategies are essential to remove these impurities to a level that meets stringent regulatory requirements.

Purification Techniques

The primary methods for the purification of this compound are crystallization and column chromatography. The choice of method depends on the impurity profile of the crude material and the desired final purity.

Crystallization

Crystallization is a widely used, efficient, and scalable method for the purification of solid organic compounds. The selection of an appropriate solvent system is crucial for achieving high purity and yield.

Column Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is suitable for removing impurities that are difficult to eliminate by crystallization. This technique is particularly useful for achieving very high purity on a smaller scale or for isolating reference standards.

Data Presentation

The following table summarizes the quantitative data for different purification methods applied to this compound.

Purification MethodSolvent/Mobile PhaseTemperature (°C)Yield (%)Purity (%)Reference
Crystallization Tetrahydrofuran (B95107) (THF)-10 to 598.799.95[1]
Crystallization 80% Ethanol-WaterCooled from reflux72.5 (for Dasatinib)99.7 (for Dasatinib)[2]
Chromatography Acetonitrile (B52724)/Water with 0.1% TFA (Gradient)Ambient>95 (Recovery)>99.0

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol describes the purification of crude this compound using tetrahydrofuran (THF).

Materials:

  • Crude this compound

  • Tetrahydrofuran (THF), HPLC grade

  • 1 M Hydrochloric acid (HCl)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: In a suitable reaction vessel, suspend the crude this compound in tetrahydrofuran (80 mL for 5.00 g of crude material).

  • Cooling: Cool the suspension to -25 °C with constant stirring.

  • Reaction Quench (if applicable from synthesis): This protocol assumes the intermediate is already isolated. If this is a continuation of the synthesis, slowly add 1 M hydrochloric acid to quench any remaining base and adjust the pH to 6.

  • Crystallization: Maintain the temperature at -10 °C and stir the mixture for 4 hours to allow for complete crystallization.

  • Cooling and Aging: Further cool the mixture to 0-5 °C and hold for 2 hours to maximize the crystal yield.

  • Filtration: Collect the crystalline solid by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold tetrahydrofuran to remove any surface impurities.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Analysis: Determine the purity of the final product by High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification by Preparative HPLC

This protocol provides a general method for the purification of this compound using reversed-phase HPLC.

Materials:

  • Crude or partially purified this compound

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative HPLC system with a C18 column

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a concentrated stock solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm)

    • Flow Rate: 20 mL/min

    • Detection: UV at 254 nm

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (linear gradient)

      • 25-30 min: 80% B

      • 30-32 min: 80% to 20% B (linear gradient)

      • 32-35 min: 20% B (equilibration)

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main peak of this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the mobile phase solvents using a rotary evaporator under reduced pressure.

  • Lyophilization (optional): To obtain a fine powder, the concentrated aqueous solution can be lyophilized.

  • Analysis: Confirm the purity of the isolated product by analytical HPLC.

Visualizations

Dasatinib Signaling Pathway

Dasatinib functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and the Src family of kinases, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[3][4]

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src Src Family Kinases Receptor->Src BCR_ABL BCR-ABL Ras Ras/MAPK Pathway BCR_ABL->Ras PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt STAT STAT Pathway BCR_ABL->STAT Src->Ras Src->PI3K_Akt Src->STAT Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis STAT->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src

Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking pro-survival pathways.

Experimental Workflow: Purification by Crystallization

The following diagram illustrates the workflow for the purification of this compound by crystallization.

Crystallization_Workflow Start Crude Dasatinib Intermediate-1 Dissolution Dissolve in THF Start->Dissolution Cooling Cool to -25°C Dissolution->Cooling Crystallization Stir at -10°C for 4h Cooling->Crystallization Aging Cool to 0-5°C and hold for 2h Crystallization->Aging Filtration Vacuum Filtration Aging->Filtration Washing Wash with Cold THF Filtration->Washing Drying Vacuum Drying at 40-50°C Washing->Drying End Pure Crystalline Intermediate-1 Drying->End

Caption: Workflow for the crystallization purification of this compound.

Experimental Workflow: Purification by Preparative HPLC

This diagram outlines the steps involved in the purification of this compound using preparative HPLC.

HPLC_Workflow Start Crude/Partially Pure Intermediate-1 Sample_Prep Dissolve Sample Start->Sample_Prep HPLC_Run Inject on Preparative HPLC System Sample_Prep->HPLC_Run Fraction_Collection Collect Pure Fractions HPLC_Run->Fraction_Collection Solvent_Removal Evaporate Solvent (Rotary Evaporator) Fraction_Collection->Solvent_Removal Drying Lyophilization (Optional) Solvent_Removal->Drying End High-Purity Intermediate-1 Drying->End

Caption: Workflow for the preparative HPLC purification of this compound.

References

Application Notes and Protocols for the Quantification of Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dasatinib (B193332) is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves several chemical transformations, with N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (CAS No: 302964-08-5), herein referred to as Dasatinib Intermediate-1, being a critical precursor.[1] Accurate quantification of this intermediate is essential for ensuring the quality, consistency, and efficiency of the Dasatinib manufacturing process. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Information

CompoundStructureIUPAC NameCAS Number
This compound[Image of the chemical structure of N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide]N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide302964-08-5[1]
Dasatinib[Image of the chemical structure of Dasatinib]N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide302962-49-8[2]

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control and in-process monitoring.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification and for analysis in complex matrices.[4][5]

The selection of the appropriate method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters for the HPLC-UV and LC-MS/MS methods.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Conditions
Column Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Phosphate (B84403) buffer: Acetonitrile (B52724) (85:15 v/v), pH 3.5[3]
Flow Rate 1.1 mL/min[3]
Injection Volume 10 µL[3]
Detection Wavelength 300 nm[3]
Column Temperature Ambient
Run Time Approximately 10 minutes
Linearity Range 25 - 150 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.23 µg/mL[3]
Limit of Quantification (LOQ) 0.72 µg/mL[3]
Accuracy (% Recovery) 99.56%[3]
Precision (% RSD) < 1%[3]

Table 2: LC-MS/MS Method Parameters

ParameterRecommended Conditions
Column Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm)[5]
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 5 minutes, hold for 2 minutes, return to 30% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transition Precursor Ion (m/z) -> Product Ion (m/z) - To be determined experimentally for this compound
Internal Standard Dasatinib-d8[5]
Linearity Range 1 - 400 ng/mL[5]
Correlation Coefficient (r²) > 0.99[5]
Limit of Quantification (LOQ) 1 ng/mL[5]
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Objective: To quantify the amount of this compound in a sample using a validated RP-HPLC method with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm nylon syringe filters

3. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven (e.g., Waters Alliance)

  • Data acquisition and processing software (e.g., Empower)

4. Preparation of Solutions:

  • Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of phosphate buffer and acetonitrile in the ratio of 85:15 (v/v). Filter and degas the mobile phase before use.

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linearity range (e.g., 25, 50, 75, 100, 125, 150 µg/mL).[3]

  • Sample Solution: Accurately weigh a quantity of the sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Refer to Table 1 for the detailed chromatographic conditions.

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solutions in duplicate.

  • Inject the sample solutions in duplicate.

  • After all injections are complete, wash the column with a suitable solvent mixture (e.g., Methanol:Water 80:20).

7. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

  • Calculate the percentage purity or assay of this compound in the original sample.

Protocol 2: Quantification of this compound by LC-MS/MS

1. Objective: To achieve highly sensitive and selective quantification of this compound using a validated LC-MS/MS method.

2. Materials and Reagents:

  • This compound reference standard

  • Dasatinib-d8 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Standard laboratory glassware and precision pipettes

3. Instrumentation:

  • LC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)

  • Data acquisition and analysis software (e.g., MassLynx)

4. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol, using methanol as the solvent.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Dasatinib-d8 in methanol.

  • Working Standard and QC Samples: Prepare a series of working standard and quality control (QC) samples by spiking appropriate amounts of the standard stock solution and internal standard stock solution into a suitable matrix (e.g., process blank or a surrogate matrix).

5. LC-MS/MS Conditions:

  • Refer to Table 2 for the detailed chromatographic and mass spectrometric conditions. The MRM transitions for this compound will need to be optimized by infusing a standard solution into the mass spectrometer.

6. Sample Preparation:

  • For in-process samples, a simple "dilute and shoot" approach may be sufficient. Dilute the sample with the mobile phase to a concentration within the calibration range.

  • For more complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary. For protein precipitation, add 3 parts of cold acetonitrile containing the internal standard to 1 part of the sample, vortex, and centrifuge. Inject the supernatant.

7. Procedure:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject a blank sample to check for interferences.

  • Inject the calibration standards, QC samples, and unknown samples.

8. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Filter Filter Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solution Prep_Sample->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (300 nm) Column->Detector Data_Acq Data Acquisition Detector->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report

Caption: Workflow for HPLC-UV Quantification of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC/HPLC Supernatant->LC MSMS Tandem Mass Spectrometer LC->MSMS MRM_Data MRM Data Acquisition MSMS->MRM_Data Peak_Area_Ratio Calculate Peak Area Ratio MRM_Data->Peak_Area_Ratio Regression Weighted Linear Regression Peak_Area_Ratio->Regression Concentration Determine Concentration Regression->Concentration Result Result Concentration->Result

Caption: Workflow for LC-MS/MS Quantification of this compound.

References

Application Notes and Protocols for the Analysis of Dasatinib and its Intermediates by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analysis of the tyrosine kinase inhibitor Dasatinib and its key process-related intermediates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of Dasatinib.

High-Performance Liquid Chromatography (HPLC) Method for Dasatinib and Intermediates

This section outlines a stability-indicating reverse-phase HPLC (RP-HPLC) method suitable for the quantification of Dasatinib and the separation of its key intermediates and impurities.

Key Intermediates and Impurities:
  • KSM-01: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Key Starting Material)

  • DAS-01: N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazole carboxamide (Intermediate)

  • N-Oxide Dasatinib: Dasatinib N-oxide impurity

  • N-Deshydroxyethyl Dasatinib: N-Deshydroxyethyl Dasatinib impurity

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Condition
Column Inertsil ODS 3V, 150mm x 4.6mm, 5µm
Mobile Phase A Phosphate buffer (pH 6.0)
Mobile Phase B Acetonitrile (B52724)
Gradient Elution Optimized for separation of all compounds
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detector Wavelength 315 nm
Injection Volume 20 µL

| Diluent | Methanol (B129727) |

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution containing Dasatinib and its known impurities/intermediates at a concentration of approximately 100 µg/mL in methanol.

  • Working Standard Solution: Dilute the stock solution with methanol to a final concentration of about 0.5 µg/mL.

  • Sample Solution: Prepare the Dasatinib drug substance sample at a concentration of 500 µg/mL in methanol for the analysis of process-related impurities.

Data Analysis:

  • Identify and quantify Dasatinib and its intermediates based on their retention times compared to the standard solutions.

  • The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary: HPLC Method
CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)
Dasatinib50 - 1500.999

Further validation would be required to establish linearity ranges for each specific intermediate.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Dasatinib Sample DissolveSample Dissolve in Methanol (500 µg/mL) Sample->DissolveSample Standard Weigh Dasatinib & Intermediates Standards DissolveStandard Dissolve in Methanol (100 µg/mL Stock) Standard->DissolveStandard Injection Inject 20 µL onto HPLC System DissolveSample->Injection DiluteStandard Dilute to Working Standard (0.5 µg/mL) DissolveStandard->DiluteStandard DiluteStandard->Injection Separation Chromatographic Separation (Inertsil ODS 3V, Gradient Elution) Injection->Separation Detection UV/PDA Detection at 315 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities & Dasatinib Integration->Quantification

Caption: Workflow for HPLC analysis of Dasatinib and its intermediates.

LC-MS/MS Method for Dasatinib and Intermediates

This section describes a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dasatinib and its intermediates, particularly useful for analysis in complex matrices or at low concentrations.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

Parameter Condition
Column Acquity BEH C18, 50mm x 2.1mm, 1.7µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Optimized for rapid separation
Flow Rate 0.4 mL/min

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Specific to each analyte

| Product Ion (m/z) | Specific to each analyte |

Specific MRM transitions need to be determined for each intermediate by direct infusion or by using known standards.

Sample Preparation:

  • Plasma Samples: Perform protein precipitation by adding acetonitrile to the plasma sample, vortexing, and centrifuging to remove precipitated proteins.

  • Bulk Drug/Intermediate Samples: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to an appropriate concentration.

  • Internal Standard: Spike all samples and standards with an appropriate internal standard (e.g., a stable isotope-labeled analog of Dasatinib) to ensure accuracy and precision.

Quantitative Data Summary: LC-MS/MS Method
CompoundLinearity Range (ng/mL)LLOQ (ng/mL)
Dasatinib1.0 - 10001.0

Linearity and LLOQ will need to be established for each specific intermediate.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Obtain Sample (Plasma, Bulk Drug) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation / Dissolution Spike->Extraction Supernatant Collect Supernatant / Diluted Sample Extraction->Supernatant Injection Inject onto LC-MS/MS System Supernatant->Injection LC_Separation UPLC Separation (Acquity BEH C18) Injection->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Acquire MRM Data MS_Detection->Data_Acquisition Peak_Integration Integrate Analyte & IS Peaks Data_Acquisition->Peak_Integration Quantification Calculate Concentration using Calibration Curve Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of Dasatinib and its intermediates.

Synthesis of Dasatinib and Key Intermediates

A general synthetic pathway for Dasatinib involves the coupling of key intermediates. The analysis of these intermediates is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Dasatinib Synthesis Pathway

Dasatinib_Synthesis KSM1 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (KSM-01) Intermediate1 N-(2-Chloro-6-methylphenyl)-2- [(6-chloro-2-methyl-4-pyrimidinyl)amino]- 5-thiazole carboxamide (DAS-01) KSM1->Intermediate1 + Reagent1 Reagent1 4,6-dichloro-2- methylpyrimidine Dasatinib Dasatinib Intermediate1->Dasatinib + Reagent2 Reagent2 1-(2-hydroxyethyl)piperazine

Caption: Simplified synthetic pathway for Dasatinib.

These detailed application notes and protocols provide a solid foundation for the analysis of Dasatinib and its intermediates. For routine implementation, it is essential to perform method validation according to the relevant regulatory guidelines to ensure the reliability of the analytical results.

Application Notes and Protocols: The Role of Condensing Agents in the Synthesis of Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of Dasatinib, a potent tyrosine kinase inhibitor, involves a critical amide bond formation step to produce the key intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, commonly referred to as Dasatinib intermediate-1. The efficiency of this coupling reaction is highly dependent on the choice of condensing agent. This document provides a detailed overview of various condensing agents employed in this synthesis, presenting a compilation of reported yields and purities. Detailed experimental protocols for selected condensing agents are provided, along with a mechanistic insight into their role in facilitating the amide bond formation.

Introduction

Dasatinib is a crucial therapeutic agent for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its synthesis has been a subject of extensive research to optimize yield, purity, and cost-effectiveness. A pivotal step in many synthetic routes is the amide coupling between 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid and 2-chloro-6-methylaniline (B140736). This reaction necessitates the activation of the carboxylic acid moiety by a condensing agent to facilitate the nucleophilic attack by the aniline. A variety of condensing agents have been reported for this transformation, each with its own advantages and disadvantages concerning reaction conditions, yield, and side-product formation. This application note aims to provide a comparative summary of commonly used condensing agents and detailed protocols for their application in the synthesis of this compound.

Comparative Data of Condensing Agents

The selection of an appropriate condensing agent is critical for the successful synthesis of this compound. The following table summarizes quantitative data reported in various patents for different condensing agents. It is important to note that the reaction conditions, such as solvent, temperature, and reaction time, vary between these examples, which can significantly influence the outcome.

Condensing AgentAbbreviationClassYield (%)Purity (%)Reference
Phenylphosphonic dichloridePDCPPhosphonic Acid Anhydride (B1165640)97.2 (crude)Not Reported
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526)HATUUronium Salt72.5 (refined)99.7Not Reported
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHATUUronium Salt58.499.4
DicyclohexylcarbodiimideDCCCarbodiimide (B86325)Mentioned as a suitable agent, specific yield not provided.Not Reported
DiisopropylcarbodiimideDICCarbodiimideMentioned as a suitable agent, specific yield not provided.Not Reported
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCICarbodiimideMentioned as a suitable agent, specific yield not provided.Not Reported

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using selected condensing agents as described in the literature.

Protocol 1: Synthesis of this compound using PDCP

Materials:

  • 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

  • 2-chloro-6-methylaniline

  • Phenylphosphonic dichloride (PDCP)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a stirred and cooled (0 °C) solution of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid (1 equivalent) and 2-chloro-6-methylaniline (1.15 equivalents) in dichloromethane, add phenylphosphonic dichloride (1.15 equivalents).

  • Slowly add triethylamine (3.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion of the reaction, add saturated sodium bicarbonate solution and stir for 15 minutes.

  • Filter the resulting solid to obtain the crude this compound.

  • The reported crude yield for this procedure is 97.2%.

Protocol 2: Synthesis of this compound using HATU

Materials:

  • 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

  • 2-chloro-6-methylaniline

  • 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Water

  • 80% Ethanol-water solution

  • Activated carbon

Procedure:

  • In a reaction flask, mix 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid (1 equivalent) and 2-chloro-6-methylaniline (1.2 equivalents) in dimethylformamide.

  • Control the temperature at 20 °C and add HATU (1.3 equivalents) and triethylamine (2.5 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid and wash it with water.

  • For purification, dissolve the crude product in 80% ethanol-water solution by heating.

  • Add activated carbon for decolorization and filter the hot solution.

  • Allow the filtrate to cool to precipitate the purified product.

  • Filter the solid and dry to obtain this compound.

  • A reported yield for a similar process is 72.5% with a purity of 99.7%. Another reported yield is 58.4% with a purity of 99.4%.

Mechanism of Action of Condensing Agents

The fundamental role of a condensing agent in the synthesis of this compound is to activate the carboxylic acid group of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid, converting it into a better leaving group and thus facilitating the formation of an amide bond with the weakly nucleophilic 2-chloro-6-methylaniline. The mechanism of activation varies depending on the class of the condensing agent.

Carbodiimide-Based Condensing Agents (DCC, DIC, EDCI)

Carbodiimides are widely used condensing agents. Their mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + Carbodiimide RNH2 Amine Carbodiimide Carbodiimide (R'-N=C=N-R') Amide Amide Acylisourea->Amide + Amine Urea Urea Byproduct Acylisourea->Urea + Amine

Caption: Carbodiimide activation pathway.

Uronium/Aminium Salt-Based Condensing Agents (HATU)

HATU belongs to the class of uronium/aminium salt-based condensing agents. In the presence of a base (like TEA), the carboxylic acid is deprotonated. The carboxylate then attacks the HATU reagent to form an activated ester intermediate. This activated ester is highly reactive towards nucleophilic attack by the amine, leading to the formation of the amide bond.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid ActivatedEster Activated Ester RCOOH->ActivatedEster + HATU + Base RNH2 Amine HATU HATU Base Base (TEA) Amide Amide ActivatedEster->Amide + Amine

Caption: Uronium salt activation pathway.

Phosphonium Salt-Based and Other Condensing Agents (PDCP)

Phosphorus-based condensing agents like PDCP activate the carboxylic acid by forming a mixed anhydride or an acylphosphonium species, which is a highly effective acylating agent. This activated intermediate readily reacts with the amine to form the desired amide.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Carboxylic Acid MixedAnhydride Mixed Anhydride/Acylphosphonium RCOOH->MixedAnhydride + PDCP RNH2 Amine PDCP PDCP Amide Amide MixedAnhydride->Amide + Amine

Caption: Phosphorus-based activation pathway.

Conclusion

The choice of condensing agent plays a significant role in the outcome of the synthesis of this compound. While several agents are reported to be effective, HATU and PDCP have been demonstrated to provide high yields. The selection of the optimal condensing agent will depend on various factors, including the desired yield and purity, cost, scalability, and the ease of removal of byproducts. The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers and professionals involved in the synthesis and development of Dasatinib and related pharmaceutical compounds. Further optimization studies may be required to identify the most suitable conditions for a specific laboratory or industrial setting.

Application Notes and Protocols for the One-Pot Synthesis of Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It functions by inhibiting key signaling pathways involved in cancer cell proliferation and survival, primarily targeting the BCR-ABL fusion protein and SRC family kinases.[1][2] The efficient synthesis of Dasatinib is of significant interest in pharmaceutical development. This document provides detailed application notes and a protocol for a highly convergent, one-pot synthesis of Dasatinib from its key intermediates. This streamlined approach offers advantages in terms of reduced reaction steps and potentially improved overall yield.

Mechanism of Action: Targeting Key Signaling Pathways

Dasatinib exerts its therapeutic effect by inhibiting the activity of multiple tyrosine kinases. In CML, the BCR-ABL fusion protein exhibits constitutive kinase activity, driving uncontrolled cell proliferation.[2] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, effectively blocking its downstream signaling.[2] Additionally, Dasatinib is a potent inhibitor of SRC family kinases (including SRC, LYN, and HCK), which are involved in various cellular processes such as cell growth, adhesion, and migration.[3] The inhibition of these pathways ultimately leads to the induction of apoptosis in cancer cells.

Dasatinib's Inhibition of the BCR-ABL Signaling Pathway

BCR_ABL_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pathways.

One-Pot Synthesis of Dasatinib: An Overview

The described one-pot synthesis is a highly efficient method for preparing Dasatinib. This process involves the sequential reaction of three key intermediates in a single reaction vessel, minimizing the need for isolation and purification of intermediates, which can lead to higher overall yields and a more streamlined workflow. The key intermediates are:

The synthesis proceeds in two main stages within the same pot:

  • Formation of the core intermediate: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is reacted with 4,6-dichloro-2-methylpyrimidine to form N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.

  • Final coupling reaction: 1-(2-hydroxyethyl)piperazine is then added to the reaction mixture, displacing the remaining chlorine atom on the pyrimidine (B1678525) ring to yield Dasatinib.

Experimental Workflow for One-Pot Dasatinib Synthesis

One_Pot_Synthesis_Workflow cluster_reactants Key Intermediates cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Intermediate_A 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Reaction_Step_1 Step 1: Intermediate Formation (e.g., in THF with NaOtBu) Intermediate_A->Reaction_Step_1 Intermediate_B 4,6-dichloro-2-methylpyrimidine Intermediate_B->Reaction_Step_1 Intermediate_C 1-(2-hydroxyethyl)piperazine Reaction_Step_2 Step 2: Final Coupling (Addition of Intermediate C) Intermediate_C->Reaction_Step_2 Reaction_Step_1->Reaction_Step_2 Quenching Reaction Quenching (e.g., with water) Reaction_Step_2->Quenching Extraction Extraction (if necessary) Quenching->Extraction Purification Crystallization/Purification (e.g., from Ethanol/Water) Extraction->Purification Final_Product Dasatinib Purification->Final_Product

Caption: Workflow for the one-pot synthesis of Dasatinib.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of Dasatinib, highlighting the efficiency of the convergent approach.

ParameterStep 1: Intermediate FormationStep 2: Final Product FormationOverallReference
Yield ~85-95%~90-95%~75-85%[4][5]
Purity (HPLC) >98%>99.5%>99.5%[4][5]
Reaction Time 1-2 hours20-24 hours21-26 hours[6]
Reaction Temperature 10-25°C75-80°C-[6]

Experimental Protocol: One-Pot Synthesis of Dasatinib

This protocol is a representative procedure based on convergent synthesis methodologies.[5][6]

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • 1-(2-hydroxyethyl)piperazine

  • Sodium tert-butoxide (NaOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Acetonitrile (B52724), anhydrous

  • Triethylamine (B128534) (TEA)

  • Tetrabutylammonium (B224687) bromide (TBAB)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

Procedure:

Step 1: Formation of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) and anhydrous THF.

  • Cool the suspension to 10-15°C in an ice bath.

  • Slowly add a solution of sodium tert-butoxide (1.1 equivalents) in THF to the suspension while maintaining the temperature below 20°C.

  • To this mixture, add 4,6-dichloro-2-methylpyrimidine (1.05 equivalents) portion-wise, ensuring the temperature does not exceed 25°C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Synthesis of Dasatinib

  • Once the formation of the intermediate is complete (as indicated by TLC), add anhydrous acetonitrile to the reaction mixture.

  • Add 1-(2-hydroxyethyl)piperazine (2.0 equivalents), triethylamine (1.5 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB).

  • Heat the reaction mixture to 75-80°C and stir for 20-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the crude product.

  • Stir the slurry for 1-2 hours, then collect the solid by vacuum filtration.

  • Wash the solid with a mixture of water and ethanol.

Purification:

  • The crude Dasatinib can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dissolve the crude product in hot ethanol, and then slowly add water until turbidity is observed.

  • Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.

  • Collect the purified Dasatinib by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Characterization:

The identity and purity of the synthesized Dasatinib should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The final product should be a white to off-white solid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Dasatinib intermediate-1, chemically known as 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes are reported for this compound. A prevalent method involves the reaction of an α-haloketone with a thioamide or thiourea (B124793), known as the Hantzsch thiazole (B1198619) synthesis. One specific and efficient method involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot reaction with thiourea.[1] This approach is favored for its high yield and avoidance of certain side products.[1] Alternative routes may start from 2-aminothiazole-5-ethyl formate (B1220265), which undergoes amino protection, decarboxylation, and subsequent amidation.[2][3]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Efficient methods, such as the one involving chemoselective α-bromination of β-ethoxyacrylamide and subsequent cyclization with thiourea, can achieve yields as high as 95%.[1] Other routes, for instance, those starting from 2-aminothiazole-5-ethyl formate with amino protection, have reported yields around 85-90% for intermediate steps.[2]

Q3: What are the critical quality attributes of the starting materials?

A3: The purity and consistency of starting materials are crucial for the successful synthesis of this compound.[4] For instance, in routes utilizing 2-chloro-6-methylaniline (B140736), its purity will directly impact the formation of the desired amide and minimize side reactions. Similarly, the quality of the brominating agent (e.g., NBS) and thiourea is critical to prevent the formation of impurities and ensure high conversion rates. Suppliers of key intermediates should ideally guarantee a purity of at least 98% and provide a Certificate of Analysis (COA) detailing impurity profiles.[4]

Q4: How can the progress of the reaction be monitored?

A4: The progress of the synthesis of this compound is typically monitored by High-Performance Liquid Chromatography (HPLC).[5][6] A reverse-phase HPLC method can be used to track the consumption of starting materials and the formation of the product and any significant impurities. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.[6]

Troubleshooting Guide

Problem 1: Low Yield

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can be attributed to several factors. Below is a summary of potential causes and recommended solutions.

Potential CauseRecommended Solution(s)
Incomplete Reaction - Monitor the reaction closely using HPLC or TLC to ensure it has gone to completion.[5][6] - Extend the reaction time if starting materials are still present. - Ensure adequate mixing and temperature control throughout the reaction.
Side Reactions - Over-bromination of the starting material or the product can occur. Consider using a chemoselective bromination method.[1] - N-bromination and phenyl ring bromination are known side reactions. A method involving α-bromination of β-ethoxyacrylamide has been shown to avoid these by-products.[1] - Thiourea can undergo side reactions; ensure it is of high purity and added under controlled conditions.
Poor Quality of Reagents - Use high-purity starting materials and reagents from reputable suppliers.[4] - Ensure solvents are anhydrous where necessary.
Suboptimal Reaction Conditions - Optimize the reaction temperature. Some methods specify cooling to 0-5°C during reagent addition to control exothermic reactions and minimize side products.[2] - The choice of base and solvent can significantly impact the yield. Pyridine (B92270) in THF is a commonly used system.[1]
Product Loss During Work-up and Purification - Optimize the extraction and crystallization procedures to minimize product loss. - Ensure the pH is adjusted correctly during work-up to facilitate product precipitation.
Problem 2: High Impurity Profile

Q: My final product is showing significant impurities. What are the likely impurities and how can I minimize their formation?

A: The presence of impurities can affect the subsequent steps in the synthesis of Dasatinib and the quality of the final active pharmaceutical ingredient.

Potential ImpurityFormation PathwayPrevention and Control
Over-brominated byproducts Excess brominating agent or non-selective bromination can lead to di- or tri-brominated species.- Use a stoichiometric amount of the brominating agent (e.g., NBS). - Employ a chemoselective bromination method.[1]
Unreacted Starting Materials Incomplete reaction.- Monitor the reaction to completion.[5][6] - Optimize reaction time and temperature.
Side products from Thiourea Thiourea can react with itself or other electrophiles present in the reaction mixture.- Use high-purity thiourea. - Control the temperature during the addition of thiourea.
Hydrolysis products Presence of water in the reaction can lead to hydrolysis of intermediates or the final product.- Use anhydrous solvents and reagents.

Experimental Protocols

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide via α-bromination of β-ethoxyacrylamide

This protocol is adapted from an efficient synthesis method that minimizes side reactions.[1]

Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • Dissolve 2-chloro-6-methylaniline and pyridine in tetrahydrofuran (B95107) (THF) and cool the solution to 0-5°C.

  • Slowly add 3-ethoxyacryloyl chloride while maintaining the temperature between 0-5°C.

  • Allow the mixture to warm to 20°C and stir for 2 hours.

  • Quench the reaction with hydrochloric acid at 0-10°C.

  • Dilute with water and concentrate under vacuum.

  • Add toluene (B28343) to the slurry, stir, and then cool to 0°C.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain the product.

Step 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • To a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water, add N-bromosuccinimide (NBS) in portions at 20-22°C.

  • Stir the mixture for 3 hours.

  • Add thiourea to the reaction mixture.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and proceed with work-up and purification.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time / Optimize Temperature incomplete->extend_time Yes complete Reaction Complete incomplete->complete No solution Improved Yield extend_time->solution analyze_impurities Analyze Impurity Profile (HPLC/MS) complete->analyze_impurities side_reactions Significant Side Reactions? analyze_impurities->side_reactions optimize_conditions Optimize Reaction Conditions (e.g., selective bromination, temperature control) side_reactions->optimize_conditions Yes check_reagents Verify Reagent Quality side_reactions->check_reagents No yes_side_reactions Yes no_side_reactions No optimize_conditions->solution poor_reagents Poor Reagent Quality? check_reagents->poor_reagents use_high_purity Use High-Purity Reagents poor_reagents->use_high_purity Yes review_workup Review Work-up & Purification poor_reagents->review_workup No yes_poor_reagents Yes no_poor_reagents No use_high_purity->solution review_workup->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Simplified Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Thiazole Ring Formation 2-chloro-6-methylaniline 2-chloro-6-methylaniline Amide_Intermediate (E)-N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide 2-chloro-6-methylaniline->Amide_Intermediate 3-ethoxyacryloyl_chloride 3-ethoxyacryloyl_chloride 3-ethoxyacryloyl_chloride->Amide_Intermediate Dasatinib_Intermediate_1 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Amide_Intermediate->Dasatinib_Intermediate_1 NBS NBS NBS->Dasatinib_Intermediate_1 Thiourea Thiourea Thiourea->Dasatinib_Intermediate_1

Caption: Simplified synthetic pathway to this compound.

References

Optimizing the Synthesis of Dasatinib Intermediate-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Dasatinib (B193332), optimizing the reaction yield of key intermediates is a critical step to ensure a cost-effective and efficient manufacturing process. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Dasatinib intermediate-1, chemically known as N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common route involves the nucleophilic substitution reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine. This reaction is typically carried out in the presence of a base in an appropriate solvent.

Q2: What are the critical parameters affecting the yield of this reaction?

A2: The key factors influencing the reaction yield include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials is also crucial.

Q3: What are some common side products that can form during the reaction?

A3: A potential side product is a bipyrimidine ring compound, which can form during the reaction and is often difficult to separate from the desired intermediate. This impurity can be carried over to the next step and generate further by-products, impacting the quality of the final Dasatinib product[1].

Troubleshooting Guide

Low Reaction Yield

Low yield is a frequent issue in the synthesis of this compound. The following sections provide potential causes and solutions.

Problem: Incomplete Reaction

  • Possible Cause 1: Inadequate Base Strength or Stoichiometry. The choice and amount of base are critical for the deprotonation of the amine, facilitating the nucleophilic attack.

    • Solution: Employ strong bases such as sodium tert-butoxide (NaOtBu), sodium hydride (NaH), potassium hydride (KH), or sodium amide (NaNH2). Ensure at least a stoichiometric amount of base is used. Optimization studies have shown that using ~30% NaOtBu in THF can lead to a yield of 94% with 98% HPLC purity[2].

  • Possible Cause 2: Poor Solubility of Reactants. The solubility of the starting materials in the chosen solvent can significantly impact the reaction rate and completion.

    • Solution: Select a solvent that provides good solubility for both reactants. Tetrahydrofuran (B95107) (THF) and dioxane are commonly used solvents[1][3]. In some cases, a co-solvent or a different solvent system might be necessary.

  • Possible Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have reached completion due to inadequate time or temperature.

    • Solution: Monitor the reaction progress using techniques like HPLC or TLC. The reaction is often stirred at temperatures ranging from -30°C to reflux for several hours[1][3]. Optimization of both time and temperature may be required.

Problem: Degradation of Product or Reactants

  • Possible Cause: High Reaction Temperature. While higher temperatures can increase the reaction rate, they may also lead to the degradation of the starting materials or the final product.

    • Solution: Perform the reaction at the lowest effective temperature. For instance, reactions with strong bases like KH or NaH are often initiated at low temperatures (-25°C to -30°C) and then gradually warmed[3].

Product Purity Issues

Problem: Presence of Impurities

  • Possible Cause: Formation of Side Products. As mentioned, the formation of a bipyrimidine ring compound is a known issue.

    • Solution: Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can minimize the formation of this by-product. Purification by column chromatography is often necessary to remove this and other impurities[1].

  • Possible Cause: Unreacted Starting Materials. Incomplete reaction can lead to the presence of starting materials in the final product.

    • Solution: Ensure the reaction goes to completion by optimizing the reaction conditions as described above. Post-reaction work-up, including washing and recrystallization, can also help in removing unreacted starting materials.

Experimental Protocols

Synthesis of this compound using Potassium Hydride

This protocol is based on a high-yield synthesis method[3].

  • Cool a reaction flask containing 80 mL of tetrahydrofuran (THF) to -25°C.

  • Carefully add 8.73 g of potassium hydride (30% in mineral oil, 65.38 mmol) to the cooled THF and stir for 10 minutes.

  • Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide while maintaining the temperature at -25°C.

  • In a separate flask, prepare a solution of 3.65 g of 2-methyl-4,6-dichloropyrimidine in 7 mL of THF.

  • Add the 2-methyl-4,6-dichloropyrimidine solution to the reaction mixture at once.

  • Allow the reaction mixture to warm to -10°C and stir for 4 hours.

  • Quench the reaction by slowly adding 1 mol/L hydrochloric acid until the pH reaches 6, while keeping the temperature between 0-5°C.

  • Crystallize the product at 0-5°C for 2 hours.

  • Collect the solid by centrifugation, wash with THF, and dry to obtain the crude product. This method has been reported to yield 7.27 g (98.7%) of the product with a purity of 99.95% by HPLC[3].

Data Presentation

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)Reference
Potassium HydrideTHF-10498.799.95[3]
Sodium HydrideTHF-8697.199.90[3]
Sodium AmideTHF-10296.899.82[3]
Sodium tert-butoxideTHF10-2019498.3[2]
Potassium HydrideTHFReflux4--[1]
Sodium HydrideDioxaneReflux6--[1]

Visualizations

Reaction Pathway for this compound Synthesis

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide C This compound (N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl -4-pyrimidinyl)amino]-5-thiazolecarboxamide) A->C Nucleophilic Substitution B 4,6-dichloro-2-methylpyrimidine B->C Base Base (e.g., KH, NaH, NaOtBu) Base->A Solvent Solvent (e.g., THF, Dioxane) Solvent->A

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Reaction Yield Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Check_Base Verify Base Strength and Stoichiometry Incomplete->Check_Base Check_Solubility Assess Reactant Solubility Incomplete->Check_Solubility Check_Time_Temp Optimize Reaction Time and Temperature Incomplete->Check_Time_Temp Check_Degradation Investigate Potential Degradation Complete->Check_Degradation Purification_Loss Evaluate Purification Losses Complete->Purification_Loss Optimize_Temp Lower Reaction Temperature Check_Degradation->Optimize_Temp Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Dasatinib intermediate-1, chemically known as N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (CAS: 302964-08-5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity profile of crude this compound?

A1: The purity of crude this compound can vary depending on the synthetic route and reaction conditions. Generally, the crude product may have a purity ranging from 95% to 98.7%.[1] Common impurities include unreacted starting materials, by-products from side reactions, and residual solvents. One of the significant by-products can be the dimer of the intermediate.[2]

Q2: What are the common methods for purifying this compound?

A2: The most common and effective method for purifying this compound is crystallization. This technique is widely used in the pharmaceutical industry to achieve high purity of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] The choice of solvent or solvent system is critical for effective purification. In some cases, column chromatography may be employed for the purification of related Dasatinib conjugates, suggesting its potential applicability for this intermediate as well.[5]

Q3: What solvent systems are recommended for the crystallization of this compound?

A3: Tetrahydrofuran (B95107) (THF) has been successfully used as a solvent for the crystallization of this compound.[6] The process typically involves dissolving the crude material in the solvent, followed by controlled cooling or the addition of an anti-solvent to induce crystallization. The choice of solvent should be based on the solubility of the intermediate and the insolubility of the impurities at a given temperature.

Q4: What level of purity can be expected after a single crystallization?

A4: A single, well-optimized crystallization step can significantly improve the purity of this compound. Reports indicate that it is possible to achieve a purity of up to 99.95% with a maximum single impurity content of 0.03% after crystallization from tetrahydrofuran.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Purity After Crystallization Inefficient removal of a specific impurity.1. Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent and an anti-solvent can often provide better selectivity for impurity removal. 2. Recrystallization: Perform a second crystallization step. 3. pH Adjustment: If the impurity has acidic or basic properties, adjusting the pH of the solution before crystallization might alter its solubility and improve separation.
Oiling Out During Crystallization The compound is precipitating as a liquid phase instead of a solid crystalline phase.1. Slower Cooling Rate: Decrease the rate of cooling to allow sufficient time for crystal nucleation and growth.[3] 2. Seeding: Introduce a small amount of pure seed crystals to promote the formation of the desired crystalline form.[3] 3. Solvent Selection: The chosen solvent may be too good a solvent. Try a solvent in which the intermediate has slightly lower solubility.
Poor Yield Significant loss of the intermediate in the mother liquor.1. Optimize Solvent Volume: Use the minimum amount of solvent necessary to dissolve the crude product at an elevated temperature. 2. Cooling to a Lower Temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature to maximize precipitation. 3. Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to the solution to decrease the solubility of the intermediate and increase the yield.
Presence of Dimer Impurity A common process-related impurity that may co-crystallize with the product.1. Chromatographic Purification: If crystallization is ineffective, consider using column chromatography with a suitable stationary and mobile phase to separate the dimer. 2. Reaction Optimization: Re-evaluate the upstream synthetic step to minimize the formation of the dimer impurity.
Inconsistent Crystal Form (Polymorphism) Different crystal structures of the same compound, which can affect physical properties.1. Controlled Crystallization Conditions: Strictly control parameters such as temperature, cooling rate, and agitation to ensure consistent formation of the desired polymorph.[4] 2. Seeding: Use seed crystals of the desired polymorph to direct the crystallization process.[3]

Experimental Protocols

Protocol 1: Crystallization of this compound from Tetrahydrofuran

This protocol is based on a reported method for the purification of N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[6]

Materials:

  • Crude this compound

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Suspend the crude this compound in tetrahydrofuran (THF). The typical ratio is approximately 1 gram of crude material to 16 mL of THF.

  • Cool the suspension to -25 °C.

  • After the upstream reaction is complete, slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6.

  • Maintain the temperature at 0-5 °C for 2 hours to allow for crystallization.

  • Collect the crystalline solid by centrifugation or filtration.

  • Wash the collected solid with cold tetrahydrofuran.

  • Dry the purified product under vacuum.

Expected Outcome: This procedure has been reported to yield a product with a purity of up to 99.95% as determined by HPLC.[6]

Visualizations

Logical Workflow for Troubleshooting Low Purity

G Troubleshooting Low Purity in this compound Purification start Low Purity Detected (Post-Crystallization) identify_impurity Identify the Major Impurity (e.g., by HPLC-MS) start->identify_impurity known_impurity Is it a known process impurity? identify_impurity->known_impurity optimize_crystallization Optimize Crystallization - Change solvent/anti-solvent - Adjust cooling rate - Seeding known_impurity->optimize_crystallization Yes unknown_impurity Characterize Unknown Impurity known_impurity->unknown_impurity No recrystallize Perform Recrystallization optimize_crystallization->recrystallize revisit_synthesis Re-evaluate Upstream Synthetic Step optimize_crystallization->revisit_synthesis consider_chromatography Consider Column Chromatography recrystallize->consider_chromatography Purity Not OK success Purity Target Achieved recrystallize->success Purity OK consider_chromatography->success develop_new_method Develop New Purification Method unknown_impurity->develop_new_method develop_new_method->success

Caption: A flowchart for troubleshooting low purity issues.

Relationship between Crystallization Parameters and Outcomes

G Key Crystallization Parameters and Their Impact cluster_params Controllable Parameters cluster_outcomes Purification Outcomes Solvent_System Solvent System Purity Purity Solvent_System->Purity Yield Yield Solvent_System->Yield Cooling_Rate Cooling Rate Crystal_Form Crystal Form (Polymorphism) Cooling_Rate->Crystal_Form Particle_Size Particle Size Cooling_Rate->Particle_Size Seeding Seeding Seeding->Crystal_Form Seeding->Particle_Size pH pH pH->Purity

Caption: Impact of parameters on crystallization outcomes.

References

Identification and characterization of impurities in Dasatinib intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in Dasatinib intermediate-1, chemically known as N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its impurities.

Question Possible Causes Troubleshooting Steps
Why am I seeing poor peak shapes (e.g., fronting, tailing, or splitting) for this compound or its impurities in my HPLC analysis? 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the analytes. 3. Column Degradation: The stationary phase of the column may be deteriorating. 4. Strong Injection Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase. 5. Co-elution of Impurities: An impurity may be co-eluting with the main peak.1. Dilute the Sample: Prepare a more dilute sample and reinject. 2. Adjust Mobile Phase pH: The pKa of Dasatinib is around 3.1 and 6.8.[1] For reverse-phase HPLC, a mobile phase pH around 6.0 has been shown to be effective.[2] Consider adjusting the pH to improve peak shape. 3. Use a New Column: Replace the column with a new one of the same type. 4. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. 5. Optimize Gradient/Mobile Phase: Adjust the gradient or mobile phase composition to improve separation.
I am not able to detect known process-related impurities like KSM-01 or the dimer of DAS-01. What could be the reason? 1. Low Impurity Concentration: The concentration of the impurity in the sample may be below the detection limit of the method. 2. Inappropriate Wavelength: The UV detection wavelength may not be optimal for the specific impurity. 3. Poor Retention: The impurity may be eluting with the solvent front.1. Spike the Sample: Prepare a sample spiked with a known concentration of the impurity standard to confirm its retention time and detectability. 2. Use a Diode Array Detector (DAD): A DAD allows for the analysis of the entire UV spectrum of a peak, which can help in identifying and selecting the optimal wavelength for each impurity. A wavelength of 315 nm has been found to be suitable for Dasatinib and its related impurities.[2] 3. Adjust Mobile Phase: Modify the initial mobile phase composition to increase the retention of early-eluting compounds.
My LC-MS analysis of this compound shows unexpected adducts or poor ionization. What should I check? 1. In-source Fragmentation: The energy settings in the mass spectrometer source may be too high. 2. Mobile Phase Additives: The type and concentration of mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) may not be optimal for ionization. 3. Matrix Effects: Components in the sample matrix may be suppressing the ionization of the analytes.1. Optimize Source Parameters: Reduce the fragmentor voltage or cone voltage to minimize in-source fragmentation. 2. Vary Additives: Experiment with different additives and concentrations. For example, 0.1% formic acid is commonly used for positive ion mode ESI.[3] 3. Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.
The retention times of my peaks are shifting between injections. What is causing this variability? 1. Inconsistent Mobile Phase Composition: Issues with the HPLC pump or improper mobile phase preparation. 2. Column Temperature Fluctuations: The column oven is not maintaining a stable temperature. 3. Column Equilibration: The column is not being properly equilibrated between gradient runs.1. Check Pump Performance: Ensure the pump is delivering a consistent flow rate and mobile phase composition. Manually prepare the mobile phase to rule out mixing issues.[4] 2. Verify Column Oven Temperature: Ensure the column oven is set to a stable temperature (e.g., 50°C) and is functioning correctly.[2] 3. Increase Equilibration Time: Extend the post-run equilibration time to ensure the column returns to the initial conditions before the next injection.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as DAS-01, is a key precursor in the synthesis of Dasatinib.[2] Its chemical name is N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[5][6]

Q2: What are the common impurities associated with this compound?

A2: Common impurities include unreacted starting materials and byproducts from the synthesis process. These can include:

  • KSM-01 (Key Starting Material): 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[2]

  • 4,6-dichloro-2-methylpyrimidine: Another key starting material.

  • Dimer of DAS-01: A process-related impurity formed during synthesis.[2]

Q3: What analytical techniques are used to identify and characterize these impurities?

A3: The primary techniques used are:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of impurities.[2][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of impurities by determining their molecular weight.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy: Used for the structural elucidation of unknown impurities.[8][9]

Q4: Why is it important to control impurities in this compound?

A4: Controlling impurities in pharmaceutical intermediates is crucial as they can be carried over to the final drug substance, potentially affecting its safety, efficacy, and stability. Regulatory agencies have strict guidelines for the control of impurities in active pharmaceutical ingredients (APIs).[10]

Quantitative Data Summary

The following table summarizes typical impurities and their limits as per general pharmaceutical guidelines. Specific limits may vary based on the manufacturer and regulatory filings.

Impurity NameChemical NameTypical Limit (as per ICH guidelines)
KSM-01 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide≤ 0.15%
DAS-01 Dimer Dimer of N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide≤ 0.15%
Unidentified Impurities -≤ 0.10%
Total Impurities -≤ 1.0%

Experimental Protocols

HPLC Method for Impurity Profiling of this compound

This protocol is a representative method for the analysis of impurities in this compound.

  • Column: Inertsil ODS 3V (150mm x 4.6mm, 5µm) or equivalent C18 column.[2]

  • Mobile Phase A: Buffer prepared by dissolving 1.36g of potassium dihydrogen phosphate (B84403) and 1.0g of sodium 1-octane sulphonic acid in 1000ml of water, with the pH adjusted to 6.0 with dilute potassium hydroxide (B78521) solution.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 50
    25 70

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 50°C.[2]

  • Detection Wavelength: 315 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Diluent: Methanol.[2]

LC-MS Method for Impurity Identification

This protocol provides a general approach for the identification of unknown impurities.

  • LC System: Agilent 1200 series or equivalent.[3]

  • MS System: API 4000 Q-Trap mass spectrometer or equivalent.[3]

  • Column: ZORBAX RX-C18 (2.1 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient: Optimized to achieve separation of all impurities.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan for initial screening, followed by product ion scan (MS/MS) for structural fragmentation information.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_characterization Characterization cluster_reporting Reporting Sample This compound Sample Dissolution Dissolve in Methanol Sample->Dissolution Spiking Spike with Impurity Standards (Optional) Dissolution->Spiking HPLC HPLC Separation Spiking->HPLC LCMS LC-MS Identification HPLC->LCMS If unknown peaks Quantification Quantification of Impurities HPLC->Quantification Structure Structural Elucidation (NMR, IR) LCMS->Structure Report Generate Report Quantification->Report Structure->Report

Caption: Experimental workflow for impurity analysis.

synthesis_pathway KSM1 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (KSM-01) Intermediate1 This compound (DAS-01) KSM1->Intermediate1 KSM2 4,6-dichloro-2-methylpyrimidine KSM2->Intermediate1 Impurity_Dimer Dimer of DAS-01 Intermediate1->Impurity_Dimer Side Reaction Dasatinib Dasatinib Intermediate1->Dasatinib Further Reaction

Caption: Simplified synthesis pathway and impurity formation.

References

Strategies to improve the purity of Dasatinib intermediate-1 to >99%

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Dasatinib intermediate-1 to >99%.

This compound: N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-pyrimidin-4-yl)amino]-5-thiazolecarboxamide CAS Number: 302964-08-5

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of crude this compound after synthesis?

A1: The purity of crude this compound can vary depending on the synthetic route and reaction conditions. However, it is common to obtain a crude product with a purity in the range of 95-98%.

Q2: What are the common impurities found in this compound?

A2: Common impurities can include unreacted starting materials such as 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine. Side-products from incomplete or competing reactions may also be present. It is crucial to characterize your impurity profile using analytical techniques like HPLC-MS.

Q3: Is it possible to achieve >99% purity for this compound?

A3: Yes, achieving a purity of greater than 99% is feasible through optimized purification protocols, primarily involving recrystallization or washing with appropriate solvents.[1] A purity of 99.95% has been reported after a specific purification procedure.[1]

Q4: Which analytical methods are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[1] It is often used with a UV detector. For impurity identification, coupling HPLC with Mass Spectrometry (HPLC-MS) is highly recommended.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low Purity After Synthesis - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants.- Monitor the reaction progress using TLC or HPLC. - Ensure precise temperature control during the reaction. - Carefully control the molar ratios of the starting materials.
Difficulty in Achieving >99% Purity - Ineffective purification solvent. - Presence of closely related impurities.- Experiment with different recrystallization solvents or solvent systems. - Consider a multi-step purification approach, such as a solvent wash followed by recrystallization.
Oiling Out During Recrystallization - The compound is insoluble in the hot solvent. - The cooling rate is too fast.- Ensure the compound fully dissolves in the solvent at an elevated temperature. - Allow the solution to cool slowly to promote crystal formation. Seeding with a small crystal of the pure compound can also be beneficial.
Low Yield After Purification - The compound is partially soluble in the purification solvent at low temperatures. - Loss of material during transfers.- Minimize the volume of the solvent used for recrystallization. - Ensure the mixture is sufficiently cooled to maximize precipitation before filtration. - Handle the material carefully during filtration and drying steps.

Experimental Protocols

Protocol 1: Purification by Acid-Base Treatment and Crystallization

This protocol describes a method to achieve very high purity of this compound.

Procedure:

  • After the synthesis reaction is complete, slowly add 1 M hydrochloric acid to quench the reaction.

  • Adjust the pH of the solution to 6.

  • Cool the mixture to a temperature of 0-5 °C and stir for 2 hours to facilitate crystallization.

  • Collect the precipitated solid by centrifugation or filtration.

  • Wash the crude product with tetrahydrofuran.

  • Dry the purified solid to obtain this compound.

Expected Outcome:

This method has been reported to yield a product with a purity of 99.95% as determined by HPLC, with the maximum single impurity being less than 0.03%.[1]

Data Presentation

Table 1: Purity of this compound Before and After Purification

StagePurity (by HPLC)Reference
Crude Product~98.7%[1]
After Purification Protocol 199.95%[1]

Visualizations

Experimental Workflow for Purification

G cluster_0 Reaction Quenching and pH Adjustment cluster_1 Crystallization cluster_2 Isolation and Washing cluster_3 Final Product a Quench reaction with 1 M HCl b Adjust pH to 6 a->b c Cool to 0-5 °C b->c Initiates precipitation d Stir for 2 hours c->d e Collect solid (filtration/centrifugation) d->e f Wash with Tetrahydrofuran e->f g Dry to obtain >99% pure product f->g

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

G cluster_0 Problem Analysis cluster_1 Potential Solutions start Low Purity (<99%) impurity_profile Analyze Impurity Profile (HPLC-MS) start->impurity_profile recrystallization_issue Review Recrystallization Protocol start->recrystallization_issue change_solvent Change Recrystallization Solvent/System impurity_profile->change_solvent Identified impurities soluble in current solvent column_chromatography Consider Column Chromatography impurity_profile->column_chromatography Closely related impurities optimize_cooling Optimize Cooling Rate recrystallization_issue->optimize_cooling Oiling out observed add_wash_step Add an Additional Solvent Wash Step recrystallization_issue->add_wash_step Multiple impurities present

Caption: Decision tree for troubleshooting low purity of this compound.

References

Troubleshooting low yield in the nucleophilic substitution step of Dasatinib synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the key nucleophilic substitution steps of Dasatinib (B193332) synthesis. The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide 1: Thiazole-Pyrimidine Core Synthesis

This section focuses on the critical nucleophilic substitution reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: My yield for the coupling of the aminothiazole and dichloropyrimidine intermediates is significantly lower than reported values. What are the most common causes?

A1: Low yield in this step is often traced back to one of four areas: the choice and handling of the base, the reaction solvent, temperature control, or the purity of your starting materials. Sub-optimal conditions can lead to incomplete reactions or the formation of side products. One synthetic route reported an initial yield of 76%, which was improved to 94% through systematic optimization of the base and reaction medium[1].

Q2: The choice of base seems critical. Which base should I use and in what form to maximize my yield?

A2: The selection of the base is paramount for this reaction. While several bases can effect the transformation, sodium tert-butoxide (NaOtBu) has been shown to be highly effective. Optimization studies have demonstrated that using a solution of NaOtBu in THF (28-30%) provides a significantly higher yield (94%) compared to using solid NaOtBu (76%) or other bases like sodium hydride (NaH) or sodium amide (NaNH2)[1][2]. Using the base in solution likely improves homogeneity and reactivity.

Q3: How does the choice of solvent impact the reaction?

A3: Polar aprotic solvents such as Tetrahydrofuran (THF) are generally recommended for this type of nucleophilic substitution[3][4]. These solvents effectively dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, which would reduce its reactivity[5]. In contrast, polar protic solvents (like water or alcohols) can solvate the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing down the reaction rate[5][6][7][8]. The optimized protocols for this step specifically utilize THF[1][2].

Q4: What is the optimal temperature and reaction time for this coupling step?

A4: The optimized protocol for the highest yield suggests running the reaction at a controlled temperature of 10–20 °C for approximately 1 hour[1]. Maintaining this temperature is crucial, as higher temperatures may lead to the formation of impurities, while lower temperatures could result in an incomplete reaction.

Q5: I suspect my starting materials may be impure. How does this affect the yield?

A5: The purity of both the aminothiazole and dichloropyrimidine starting materials is essential. Impurities can interfere with the reaction, consume reagents, or lead to the formation of difficult-to-remove side products, all of which will lower the isolated yield of the desired product. It is crucial to ensure the starting materials meet the required purity specifications, often greater than 98% by HPLC, before proceeding[2].

Data Presentation: Optimization of Base for Thiazole-Pyrimidine Coupling

The following table summarizes the results from an optimization study for the nucleophilic substitution step, demonstrating the impact of the base on product yield.

EntryBaseBase Mole Eq.DCMP* Mole Eq.Temp (°C)Yield (%)Reference
1Solid NaOtBu2.01.110–2045[1]
2Solid NaOtBu3.01.110–2062[1]
3Solid NaOtBu4.01.110–2076[1]
428-30% NaOtBu in THFOptimizedOptimized10–2094[1]

*DCMP: 4,6-dichloro-2-methylpyrimidine

Experimental Protocol: Optimized Thiazole-Pyrimidine Coupling

This protocol is based on the optimized conditions reported to achieve a high yield (94%) and purity (98.3% HPLC)[1][2].

  • Preparation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine.

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to the vessel.

  • Cooling: Cool the resulting suspension to 10–20 °C.

  • Base Addition: Slowly add a 28-30% solution of sodium tert-butoxide (NaOtBu) in THF to the cooled suspension over a period of time, ensuring the temperature is maintained within the 10–20 °C range.

  • Reaction: Stir the reaction mixture at 10–20 °C for 1 hour. Monitor the reaction progress using a suitable analytical method (e.g., HPLC or TLC).

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with water or an acidic solution) and proceed with product extraction and isolation.

  • Purification: Purify the crude product as necessary to achieve the desired purity.

Visualizations

dasatinib_synthesis_step1 cluster_reactants Reactants cluster_conditions Conditions Aminothiazole 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Product 2-((6-Chloro-2-methylpyrimidin-4-yl)amino) -N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Aminothiazole->Product Nucleophilic Aromatic Substitution Dichloropyrimidine 4,6-Dichloro-2-methylpyrimidine Dichloropyrimidine->Product Nucleophilic Aromatic Substitution Base NaOtBu in THF Base->Product Solvent THF Solvent->Product Temp 10-20°C, 1h Temp->Product

Caption: Reaction scheme for the core nucleophilic substitution step.

troubleshooting_workflow Start Low Yield in Thiazole-Pyrimidine Coupling CheckBase Is the base NaOtBu in THF solution? Start->CheckBase CheckTemp Is temperature maintained at 10-20°C? CheckBase->CheckTemp Yes Sol_Base Use 28-30% NaOtBu in THF solution. Avoid solid base. CheckBase->Sol_Base No CheckSolvent Is the solvent anhydrous THF? CheckTemp->CheckSolvent Yes Sol_Temp Implement strict temperature control. CheckTemp->Sol_Temp No CheckPurity Are starting materials >98% pure? Sol_Purity Re-purify or source higher purity reagents. CheckPurity->Sol_Purity No End Yield Optimized CheckPurity->End Yes CheckSolvent->CheckPurity Yes Sol_Solvent Use anhydrous grade THF under inert atmosphere. CheckSolvent->Sol_Solvent No Sol_Base->CheckTemp Sol_Temp->CheckSolvent Sol_Purity->End Sol_Solvent->CheckPurity

Caption: Troubleshooting decision tree for low yield diagnosis.

Troubleshooting Guide 2: Final Step - Coupling with 1-(2-hydroxyethyl)piperazine (HEP)

This section addresses issues related to the final nucleophilic substitution that introduces the hydroxyethyl (B10761427) piperazine (B1678402) side chain to form Dasatinib.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in the final coupling step with 1-(2-hydroxyethyl)piperazine (HEP). What are the key parameters to investigate?

A1: Low conversion in this final step can be due to several factors. Key areas to check are the reaction solvent, temperature, reaction time, and the potential for side-product formation. Different protocols report varying conditions, suggesting the outcome is sensitive to the chosen parameters. For example, successful syntheses have been reported in refluxing dioxane with yields of 91%[3], while others use acetonitrile (B52724) at 80°C for 20-22 hours[3].

Q2: What are the recommended reaction conditions for coupling the Dasatinib core with HEP?

A2: There are multiple effective protocols. One highly efficient method involves reacting the chlorinated intermediate with HEP in refluxing dioxane, achieving a 91% yield[3]. An alternative method uses acetonitrile as the solvent in the presence of triethylamine (B128534) as a base and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst, with heating at 80°C[3]. The choice may depend on available equipment and desired purification strategy.

Q3: Are there any common impurities or side products formed in this step that could complicate purification and lower the isolated yield?

A3: Yes, a notable impurity that can be generated is Des-hydroxy ethyl Dasatinib (DHED)[2]. This impurity arises from reactions involving piperazine that has not been substituted with the hydroxyethyl group. The formation of DHED can be problematic as it is often difficult to remove from the final product, potentially requiring extensive purification and leading to a lower isolated yield of Dasatinib[2]. Using a large excess of HEP can sometimes contribute to this issue[2].

Data Presentation: Comparison of Conditions for HEP Coupling
SolventBase / AdditiveTemperature (°C)Time (h)Yield (%)Reference
DioxaneNone specifiedRefluxNot specified91[3]
AcetonitrileTriethylamine / TBAB8020-2297[3]
n-PentanolDIPEAReflux884 (for Boc-piperazine coupling)[1]
Experimental Protocol: HEP Coupling in Acetonitrile

This protocol is based on a high-yield procedure using a catalyzed reaction system[3].

  • Preparation: To a reaction flask, add the intermediate 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine (HEP), triethylamine, and tetrabutylammonium bromide (TBAB).

  • Solvent Addition: Add acetonitrile to the flask.

  • Reaction: Stir the reaction mass at ambient temperature (30-35°C) for 10-15 minutes, then heat to 80°C. Maintain stirring at 80°C for 20-22 hours.

  • Monitoring: Check for reaction completion using TLC or HPLC.

  • Precipitation: Upon completion, slowly add water to the reaction mass while maintaining the temperature at 80°C. Stir for 45 minutes.

  • Isolation: Cool the mixture to 30-35°C and continue stirring for 1.5 hours to ensure complete precipitation. Filter the solid product, wash with water, and dry under vacuum.

References

Technical Support Center: Managing Reaction Conditions to Minimize By-product Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you manage reaction conditions effectively and minimize the formation of unwanted by-products in your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence by-product formation?

By-product formation is influenced by a variety of reaction parameters. The most critical factors include reaction temperature, the choice of catalyst and solvent, reaction time, and the stoichiometry of the reactants.[1] Each of these variables can affect the reaction's kinetics and thermodynamics, leading to different product distributions.[2][3]

Q2: How does reaction temperature impact the formation of by-products?

Temperature plays a crucial role in determining both the rate and selectivity of a reaction.[4] While higher temperatures generally increase the reaction rate, they can also provide the necessary activation energy for undesired side reactions to occur, or even lead to the decomposition of reactants and products.[4][5] Conversely, in reactions with competing kinetic and thermodynamic pathways, temperature can be adjusted to favor one product over another. For instance, lower temperatures often favor the formation of the kinetic product in Diels-Alder reactions, while higher temperatures can favor the thermodynamic product.[4]

Q3: What is the role of a catalyst in controlling reaction selectivity?

A catalyst accelerates a chemical reaction by providing an alternative reaction pathway with a lower activation energy.[6][7] A key benefit of catalysis is the potential for enhanced selectivity, where the catalyst directs the reactants to form a specific product while minimizing the formation of unwanted by-products.[6][8] This is particularly valuable in pharmaceutical manufacturing and fine chemical synthesis, where high purity is essential.[6][9] Catalysts can be homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase), with each type offering different advantages in terms of selectivity and ease of separation.[6][10]

Q4: How does the choice of solvent affect by-product formation?

Solvents can significantly influence reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[3][11] The polarity of the solvent is a critical factor.[12] For example, polar protic solvents can stabilize charged intermediates in SN1 reactions, while polar aprotic solvents are often favored for SN2 reactions.[12][13] The choice of solvent can affect reaction rates, and in some cases, even determine the reaction pathway, leading to different products.[4][14]

Q5: Can the duration of a reaction influence the purity of the final product?

Yes, reaction time is a critical parameter to control for minimizing by-products.[15] Allowing a reaction to proceed for too long can lead to the formation of secondary products or the degradation of the desired product.[15][16] It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint where the yield of the desired product is maximized and the formation of impurities is minimized.[15][16]

Troubleshooting Guides

Issue 1: An unexpected by-product is observed in my reaction.

Possible Causes and Solutions:

  • Incorrect Temperature: The reaction temperature may be too high, enabling a side reaction with a higher activation energy.

    • Solution: Try running the reaction at a lower temperature. Perform a temperature screening study to find the optimal balance between reaction rate and selectivity.[1]

  • Solvent Effects: The solvent may be participating in the reaction or favoring an alternative reaction pathway.[4]

    • Solution: Conduct the reaction in a range of solvents with varying polarities (e.g., non-polar, polar aprotic, and polar protic) to see if the by-product formation can be suppressed.[4]

  • Impure Starting Materials: Impurities in the starting materials can act as reactants in side reactions.[1]

    • Solution: Verify the purity of all reagents and solvents. If necessary, purify the starting materials before use.[1]

Issue 2: My reaction has a low yield due to the formation of multiple by-products.

Possible Causes and Solutions:

  • Suboptimal Stoichiometry: Inaccurate measurement of reactants can leave an excess of one reactant that can then participate in side reactions.[1]

    • Solution: Carefully control the stoichiometry of the reactants. A common strategy is to use a slight excess of one reactant to ensure the complete conversion of a more valuable one, but this must be optimized to avoid by-product formation.

  • Catalyst Inefficiency: The catalyst may not be selective enough, promoting multiple reaction pathways.

    • Solution: Screen a variety of catalysts to find one with higher selectivity for the desired product.[6] Consider both the type of catalyst and the catalyst loading.

  • Extended Reaction Time: As mentioned in the FAQs, prolonged reaction times can lead to the formation of by-products.[16]

    • Solution: Monitor the reaction progress closely and stop the reaction once the starting material is consumed or when the concentration of the desired product is at its maximum.[15]

Data Presentation: Effect of Temperature on Product Selectivity

The following table provides representative data on how temperature can influence the ratio of two isomeric products in a hypothetical reaction.

Temperature (°C)Desired Product Yield (%)By-product Yield (%)Product Ratio (Desired:By-product)
2575253:1
5085155.7:1
7580204:1
10060401.5:1
Experimental Protocols
Protocol: Optimization of a Suzuki Coupling Reaction to Minimize Homocoupling By-products

This protocol provides a general methodology for optimizing a Suzuki coupling reaction to minimize the formation of homocoupling by-products.

  • Materials:

    • Aryl halide (1.0 mmol)

    • Boronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Solvent (e.g., Toluene/Water mixture, 10 mL)

  • General Procedure:

    • To a reaction vessel, add the aryl halide, boronic acid, base, and catalyst.

    • Degas the solvent mixture by bubbling nitrogen through it for 15 minutes.

    • Add the degassed solvent to the reaction vessel under a nitrogen atmosphere.

    • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Optimization Strategy:

    • Temperature Screening: Set up parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C) and monitor the formation of the desired product and homocoupling by-products by GC-MS or LC-MS at regular intervals.

    • Catalyst and Ligand Screening: If by-product formation is still significant, screen different palladium catalysts and ligands. Some ligands are specifically designed to promote cross-coupling over homocoupling.

    • Base and Solvent Optimization: Vary the base (e.g., Cs₂CO₃, K₃PO₄) and the solvent system to find the conditions that provide the highest selectivity.

  • Analysis:

    • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

    • Analyze the crude product mixture by ¹H NMR, GC-MS, or LC-MS to determine the ratio of the desired product to the by-products.

Visualizations

TroubleshootingWorkflow Start By-product Formation Observed Identify Identify and Quantify By-products (LC-MS, NMR) Start->Identify Analyze Analyze Reaction Parameters Identify->Analyze Temp Temperature Optimization Analyze->Temp Is reaction T-sensitive? Solvent Solvent Screening Analyze->Solvent Are solvent effects likely? Catalyst Catalyst/Reagent Optimization Analyze->Catalyst Is the reaction catalyzed? Time Reaction Time Study Analyze->Time Is product degrading over time? Purify Purification Strategy Temp->Purify Solvent->Purify Catalyst->Purify Time->Purify End Minimized By-products Purify->End

Caption: A workflow for troubleshooting by-product formation.

ReactionParameters cluster_params Parameters Reaction Parameters Temperature Temperature Catalyst Catalyst Solvent Solvent Time Time Stoichiometry Stoichiometry Selectivity Product Selectivity Temperature->Selectivity Catalyst->Selectivity Solvent->Selectivity Time->Selectivity Stoichiometry->Selectivity

Caption: Key parameters influencing reaction selectivity.

ReactionPathway Reactants Reactants A + B Intermediate Common Intermediate Reactants->Intermediate DesiredProduct Desired Product Intermediate->DesiredProduct Desired Pathway (Lower Activation Energy) ByProduct By-product Intermediate->ByProduct Side Pathway (Higher Activation Energy)

Caption: A simplified reaction pathway illustrating competing reactions.

References

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dasatinib intermediate-1, identified as N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide . This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on catalyst loading optimization to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic method for synthesizing this compound?

A1: The synthesis of this compound, which involves the formation of a C-N bond between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine (B42779), is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. This method is favored for its high regioselectivity, generally favoring substitution at the more reactive C4 position of the dichloropyrimidine ring, and its tolerance for a wide range of functional groups under relatively mild conditions.

Q2: Why is the choice of ligand so critical in the Buchwald-Hartwig amination for this synthesis?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition of the aryl chloride, and facilitating the reductive elimination to form the desired C-N bond. For electron-deficient substrates like dichloropyrimidines, bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often required to enhance catalytic activity and prevent catalyst deactivation. The ligand's steric bulk can also influence the regioselectivity of the reaction.

Q3: What is the optimal palladium-to-ligand ratio for this reaction?

A3: The optimal palladium-to-ligand ratio can vary depending on the specific ligand and palladium precursor used. Generally, a ratio of 1:1 to 1:2 (Pd:ligand) is a good starting point. An excess of the ligand is often used to prevent catalyst decomposition and maintain catalytic activity throughout the reaction. However, an excessive amount of ligand can sometimes inhibit the reaction, so optimization is key.

Q4: Can Nucleophilic Aromatic Substitution (SNAr) be used as an alternative to palladium-catalyzed amination?

A4: While SNAr is a viable method for aminating activated aryl halides, it often requires harsher conditions (e.g., high temperatures) and may result in lower regioselectivity compared to the Buchwald-Hartwig amination, potentially yielding a mixture of C2 and C4 substituted products on the pyrimidine (B1678525) ring. For substrates where high regioselectivity is crucial, the palladium-catalyzed approach is generally superior.

Q5: What are the key safety precautions to take during this synthesis?

A5: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive, so it is important to handle them under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and degassed. Phosphine ligands can also be toxic, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

  • Potential Cause A: Inactive Catalyst. The palladium precatalyst may not have been efficiently reduced to the active Pd(0) species, or the catalyst may have been deactivated by exposure to air or moisture.

    • Solution: Ensure that the reaction is set up under strictly inert conditions. Use freshly opened, high-purity palladium precursors and ligands. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a precatalyst that is known to activate easily.

  • Potential Cause B: Inappropriate Base. The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle.

    • Solution: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. The choice of base can be critical and may require screening.

  • Potential Cause C: Low Reaction Temperature. The reaction temperature may be insufficient to overcome the activation energy for the oxidative addition of the chloropyrimidine.

    • Solution: Gradually increase the reaction temperature. While many Buchwald-Hartwig reactions can proceed at room temperature, some substrates, particularly aryl chlorides, may require heating.

Issue 2: Formation of Significant Byproducts (e.g., Hydrodehalogenation)

  • Potential Cause A: Catalyst Decomposition. The formation of palladium black is an indicator of catalyst decomposition, which can lead to side reactions.

    • Solution: Ensure a proper Pd:ligand ratio (typically 1:1.2 to 1:2). Using bulky, electron-rich ligands can help stabilize the catalyst. Avoid excessively high temperatures, which can accelerate catalyst decomposition.

  • Potential Cause B: Presence of Water. Trace amounts of water can lead to the hydrolysis of the aryl halide and the formation of hydrodehalogenated byproducts.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

Issue 3: Poor Regioselectivity (Formation of C2-aminated Isomer)

  • Potential Cause A: Reaction Conditions Favoring SNAr. At very high temperatures, a competing SNAr mechanism may become more prevalent, which can be less regioselective.

    • Solution: Optimize the reaction at the lowest effective temperature. The use of a well-defined palladium catalyst and ligand system generally ensures high regioselectivity for the C4 position in dichloropyrimidines.

  • Potential Cause B: Ligand Choice. The steric and electronic properties of the ligand can influence regioselectivity.

    • Solution: Screen different bulky phosphine ligands. Ligands like XPhos and SPhos are known to provide excellent regioselectivity in similar systems.

Data Presentation

The following table presents representative data from a hypothetical study on the optimization of catalyst loading for the synthesis of this compound.

Entry Palladium Precursor Ligand Catalyst Loading (mol%) Pd:Ligand Ratio Base Temperature (°C) Time (h) Yield (%) Purity (%)
1Pd(OAc)₂XPhos2.01:2NaOtBu80127592
2Pd(OAc)₂XPhos1.01:2NaOtBu80126891
3Pd(OAc)₂XPhos0.51:2NaOtBu80245588
4Pd₂(dba)₃SPhos1.51:2NaOtBu80108896
5Pd₂(dba)₃SPhos1.0 1:2 NaOtBu 80 12 94 98
6Pd₂(dba)₃SPhos0.51:2NaOtBu80247895
7Pd₂(dba)₃SPhos1.01:1.2NaOtBu80128594
8Pd₂(dba)₃SPhos1.01:2LHMDS80129297
9Pd₂(dba)₃SPhos1.01:2Cs₂CO₃100186590

Note: This data is representative and intended for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1.0 mol%), the phosphine ligand (e.g., SPhos, 2.0 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 equivalent) and 4,6-dichloro-2-methylpyrimidine (1.1 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Optimized Procedure for High-Yield Synthesis

  • Catalyst Pre-formation: In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (1.0 mol%) and SPhos (2.0 mol%). Add a portion of the anhydrous, degassed solvent and stir for 15 minutes at room temperature to allow for catalyst pre-formation.

  • Reagent Charging: To a separate oven-dried reaction flask, add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 equivalent), 4,6-dichloro-2-methylpyrimidine (1.1 equivalents), and NaOtBu (1.4 equivalents).

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the reaction flask via cannula, followed by the remaining solvent to achieve a final concentration of ~0.1 M.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Work-up and Purification: Follow steps 6 and 7 from the general procedure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis cluster_optimization Optimization prep_reagents Prepare Anhydrous & Degassed Reagents and Solvents setup_inert Set Up Reaction Under Inert Atmosphere prep_reagents->setup_inert vary_catalyst Vary Catalyst Loading (e.g., 0.5, 1.0, 2.0 mol%) setup_inert->vary_catalyst monitor_reaction Monitor Reaction Progress (TLC, LC-MS) vary_catalyst->monitor_reaction vary_ligand_ratio Vary Pd:Ligand Ratio (e.g., 1:1.2, 1:2) vary_ligand_ratio->monitor_reaction vary_base Screen Different Bases (NaOtBu, LHMDS, Cs2CO3) vary_base->monitor_reaction determine_yield Determine Yield and Purity (NMR, HPLC) monitor_reaction->determine_yield analyze_data Analyze Data to Identify Optimal Conditions determine_yield->analyze_data scale_up Scale-Up Optimized Reaction analyze_data->scale_up troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_ligand Ligand Issues start Low or No Conversion check_inert Reaction under inert atmosphere? start->check_inert check_base Is the base strong enough? start->check_base check_ratio Correct Pd:Ligand ratio? start->check_ratio check_reagents Reagents high purity & anhydrous? check_inert->check_reagents solution_catalyst Solution: Use fresh reagents, ensure inert setup, consider pre-activated catalyst. check_reagents->solution_catalyst check_temp Is the temperature sufficient? check_base->check_temp solution_conditions Solution: Screen stronger bases (e.g., NaOtBu, LHMDS), incrementally increase temperature. check_temp->solution_conditions solution_ligand Solution: Optimize ratio (start with 1:1.2 to 1:2). check_ratio->solution_ligand

Impact of starting material quality on Dasatinib intermediate-1 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dasatinib intermediate-1, chemically known as N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (CAS: 302964-08-5). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of starting material quality on this critical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality crucial?

This compound is a key precursor in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] The purity and quality of this intermediate directly impact the efficacy, safety, and yield of the final Dasatinib active pharmaceutical ingredient (API).[1] Controlling impurities at this stage is essential to meet stringent regulatory standards.[2]

Q2: What are the primary starting materials for the synthesis of this compound?

The synthesis of this compound typically involves the nucleophilic displacement reaction between two key starting materials (KSMs):

  • KSM-1: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • KSM-2: 4,6-dichloro-2-methylpyrimidine[3]

Q3: What are the common process-related impurities that can arise during the synthesis?

Impurities in this compound can originate from the starting materials or be generated during the synthesis process. Common impurities include unreacted starting materials and by-products from side reactions.[2] It is crucial to monitor and control these impurities to ensure the quality of the intermediate.

Q4: How can the quality of the starting materials be assessed before beginning the synthesis?

It is highly recommended to perform quality control checks on the starting materials. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of both KSM-1 and KSM-2.[4][5] A Certificate of Analysis (CoA) from the supplier should also be reviewed for detailed specifications and impurity profiles.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on problems arising from starting material quality.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Action Analytical Method
Low Purity of KSM-1 or KSM-2: Impurities in the starting materials can lead to side reactions, consuming the reactants and reducing the yield of the desired product.1. Verify Purity: Analyze the purity of both starting materials using a validated HPLC method. A minimum purity of 98% is often recommended.[1] 2. Source High-Quality Materials: Procure starting materials from a reputable supplier with a detailed Certificate of Analysis (CoA).[1]HPLC, LC-MS
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can result in incomplete conversion and lower yields.1. Optimize Stoichiometry: Ensure the correct molar ratio of KSM-1 to KSM-2 is used. 2. Temperature Control: Maintain the recommended reaction temperature. For instance, some procedures suggest cooling the reaction mixture to -10 to -5°C before adding a base.[6] 3. Monitor Reaction Progress: Use in-process controls (e.g., TLC or HPLC) to monitor the reaction to completion.HPLC, TLC
Degradation of Starting Materials: Improper storage or handling can lead to the degradation of starting materials.1. Proper Storage: Store starting materials according to the supplier's recommendations, typically in a cool, dry, and dark place. 2. Fresh Materials: Use freshly opened or properly stored starting materials for the reaction.HPLC
Problem 2: High Levels of Impurities in the Final Intermediate
Possible Cause Troubleshooting Action Analytical Method
Presence of Impurities in Starting Materials: Impurities in KSM-1 or KSM-2 can be carried through the reaction or participate in side reactions, leading to impurities in the final product.1. Impurity Profiling of KSMs: Characterize the impurity profile of the starting materials using techniques like LC-MS to identify potential sources of contamination.[4] 2. Purification of Starting Materials: If necessary, purify the starting materials before use through recrystallization or chromatography.LC-MS, HPLC, NMR
Formation of By-products: Suboptimal reaction conditions can favor the formation of by-products.1. Base Selection and Addition: The choice of base and the method of its addition can be critical. For example, using sodium tert-butoxide and controlling the addition temperature can improve product quality.[3][6] 2. Solvent Purity: Ensure the use of high-purity, dry solvents to avoid side reactions.HPLC, LC-MS
Inadequate Work-up or Purification: The purification process may not be effective in removing all impurities.1. Optimize Crystallization: Adjust the solvent system and temperature profile during crystallization to enhance the removal of impurities. 2. Chromatographic Purification: If high levels of impurities persist, consider using column chromatography for purification.[7]HPLC, Purity Analysis

Experimental Protocols

General Synthesis Protocol for this compound

This protocol is a generalized procedure based on literature and patents.[3][6] Researchers should optimize the conditions for their specific laboratory setup.

  • In a suitable reaction vessel, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (KSM-1) in an appropriate aprotic solvent (e.g., Tetrahydrofuran - THF).

  • Cool the mixture to a temperature between -30°C and -20°C.[6]

  • Slowly add a strong base (e.g., sodium tert-butoxide) to the reaction mixture while maintaining the low temperature.[6]

  • In a separate flask, prepare a solution of 4,6-dichloro-2-methylpyrimidine (B42779) (KSM-2) in THF.

  • Add the KSM-2 solution to the reaction mixture.

  • Allow the reaction to warm to -10°C to -5°C and stir for 2-12 hours, monitoring the reaction progress by HPLC or TLC.[6]

  • Upon completion, quench the reaction by slowly adding a dilute acid (e.g., 1mol/L HCl) to adjust the pH to 5-6, while maintaining a temperature of 0-5°C.[6]

  • The product will precipitate out of the solution. Stir the slurry at 0-5°C for 1-3 hours to complete crystallization.[6]

  • Collect the solid product by filtration, wash with cold THF, and dry under vacuum to obtain this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

A robust Reverse-Phase HPLC (RP-HPLC) method is essential for monitoring the purity of starting materials and the final intermediate.[4]

  • Column: C18 column (e.g., Inertsil ODS 3V, 150mm x 4.6mm, 5µm).[4]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[8]

  • Detector: UV detector at an appropriate wavelength (e.g., 315 nm or 320 nm).[8]

  • Column Temperature: Maintained at a constant temperature (e.g., 35°C).[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Visual Diagrams

Synthesis_Workflow cluster_SM Starting Materials cluster_Process Synthesis Process cluster_Product Product KSM1 2-Amino-N-(2-chloro-6- methylphenyl)thiazole- 5-carboxamide Reaction Nucleophilic Displacement (Base, Solvent, Temp Control) KSM1->Reaction KSM2 4,6-dichloro-2- methylpyrimidine KSM2->Reaction Workup Acidic Work-up & Crystallization Reaction->Workup Intermediate This compound (N-(2-Chloro-6-methylphenyl)-2- [(6-chloro-2-methyl-4-pyrimidinyl) amino]-5-thiazolecarboxamide) Workup->Intermediate

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Purity_Check Check Purity of Starting Materials (HPLC) Start->Purity_Check Reaction_Check Review Reaction Conditions Start->Reaction_Check Storage_Check Verify Starting Material Storage Start->Storage_Check Impure_SM Impure Starting Materials Purity_Check->Impure_SM Purity < 98% Suboptimal_Conditions Suboptimal Conditions Reaction_Check->Suboptimal_Conditions Deviation from Protocol Degraded_SM Degraded Starting Materials Storage_Check->Degraded_SM Improper Storage Action_Purify Action: Source High-Purity or Purify Materials Impure_SM->Action_Purify Action_Optimize Action: Optimize Stoichiometry, Temp, Time Suboptimal_Conditions->Action_Optimize Action_Storage Action: Use Fresh, Properly Stored Materials Degraded_SM->Action_Storage

Caption: Troubleshooting logic for low yield of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Dasatinib intermediate-1, in accordance with the International Council for Harmonisation (ICH) guidelines. This compound, chemically identified as N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, is a critical component in the synthesis of the tyrosine kinase inhibitor Dasatinib.[1][2][3][4] Ensuring the purity and quality of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

This document outlines the performance of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method and compares it with an alternative HPLC method, supported by experimental data. Detailed methodologies and visual workflows are provided to assist in the replication and implementation of these analytical procedures.

Comparative Analysis of Analytical Methods

The selection of an analytical method for monitoring process impurities like this compound is critical for quality control in pharmaceutical manufacturing. The following tables summarize the performance of a validated stability-indicating RP-HPLC method specifically developed for Dasatinib and its process-related impurities, including intermediate-1.

Table 1: Chromatographic Conditions
ParameterMethod 1: Stability-Indicating RP-HPLC
Column Inertsil ODS 3V (150mm x 4.6mm, 5µm)
Mobile Phase Buffer: 1.36g of potassium dihydrogen phosphate (B84403) and 1.0g of sodium-1-octane sulphonic acid in 1000ml water, pH 6.0 with dilute KOH. Mobile Phase A: Buffer Mobile Phase B: Acetonitrile (B52724) (Gradient Elution)
Flow Rate 1.0 mL/minute
Column Temperature 50°C
Detection Wavelength 315 nm
Injection Volume 20 µL
Diluent Methanol
Table 2: System Suitability Parameters
ParameterMethod 1: Acceptance Criteria
Resolution ≥ 2.0 between Dasatinib and its impurities
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Table 3: Validation Summary as per ICH Guidelines
Validation ParameterMethod 1: Performance DataICH Guideline Reference
Specificity The method is specific as there is no interference from blank, placebo, and other process impurities at the retention time of this compound. Forced degradation studies showed good separation of the intermediate from degradation products.[5][6]ICH Q2(R1)[7]
Linearity
RangeLOQ to 150% of the specification limitICH Q2(R1)
Correlation Coefficient (r²)> 0.99ICH Q2(R1)
Accuracy (% Recovery) Within 80.0% to 120.0%ICH Q2(R1)
Precision (% RSD)
Repeatability≤ 5.0%ICH Q2(R1)
Intermediate Precision≤ 5.0%ICH Q2(R1)
Limit of Detection (LOD) Determined by signal-to-noise ratio of 3:1ICH Q2(R1)
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio of 10:1ICH Q2(R1)
Robustness The method is robust with respect to minor variations in flow rate, column temperature, and mobile phase pH.ICH Q2(R1)

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below is a representative protocol for the stability-indicating RP-HPLC method.

Preparation of Solutions
  • Buffer Preparation: Dissolve 1.36g of potassium dihydrogen phosphate and 1.0g of sodium-1-octane sulphonic acid in 1000ml of HPLC grade water. Adjust the pH to 6.0 with a dilute potassium hydroxide (B78521) solution.

  • Mobile Phase Preparation: Filter and degas the buffer and acetonitrile separately. The gradient program will be run with the buffer as mobile phase A and acetonitrile as mobile phase B.

  • Diluent: Use HPLC grade methanol.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a target concentration.

Chromatographic Procedure
  • Set up the HPLC system with the specified column and chromatographic conditions.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=6) to check for system suitability (resolution, tailing factor, and theoretical plates).

  • Inject the sample solution to determine the content of this compound.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the analytical method validation process for this compound.

Analytical_Method_Validation_Workflow start Start: Analytical Method Development specificity Specificity (Forced Degradation) start->specificity ICH Q2(R1) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation as per ICH Q2(R1).

Specificity_Forced_Degradation_Study sample This compound Sample acid Acid Hydrolysis (e.g., HCl) sample->acid base Base Hydrolysis (e.g., NaOH) sample->base oxidation Oxidation (e.g., H2O2) sample->oxidation thermal Thermal Degradation sample->thermal photolytic Photolytic Degradation sample->photolytic analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Caption: Experimental Workflow for Specificity Testing via Forced Degradation.

References

Comparison of different synthetic routes to Dasatinib and its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Dasatinib (B193332)

Dasatinib, a potent oral tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The complexity of its molecular structure has given rise to a variety of synthetic strategies, each with its own set of advantages and challenges. This guide provides a comparative analysis of different synthetic routes to Dasatinib and its key intermediates, offering valuable insights for researchers, scientists, and professionals in drug development.

Comparison of Key Synthetic Routes

The synthesis of Dasatinib can be broadly categorized into several distinct approaches, primarily differing in the sequence of assembling the core heterocyclic systems and the introduction of the side chains. Below is a summary of three prominent synthetic routes, with comparative data on their efficiency.

MetricRoute A: Linear ApproachRoute B: Convergent ApproachRoute C: Late-Stage Side Chain Introduction
Overall Yield ~61%[1]~68%[1][2]Not explicitly stated, but generally high-yielding final step[3]
Number of Steps 6 stages[1]4 stages[1][2]Variable, depends on synthesis of precursors
Key Intermediate 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide[1][3][4]2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide[1][2][5][6]N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[3][7][8][9]
Advantages Well-established routeHigher overall yield, fewer steps, commercially viable[1][2]High-yielding final step, allows for late-stage diversification[3]
Disadvantages Lower overall yield, more stepsRequires careful control of reaction conditionsSynthesis of the penultimate intermediate can be complex

Synthetic Route Overviews

The following diagrams illustrate the logical flow of the compared synthetic routes for Dasatinib.

digraph "Dasatinib_Synthetic_Routes" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

subgraph "cluster_Route_A" { label="Route A: Linear Approach"; bgcolor="#F1F3F4"; A1 [label="2-Chlorothiazole"]; A2 [label="2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide"]; A3 [label="Protected Amide"]; A4 [label="Coupled Pyrimidine (B1678525) Intermediate"]; A5 [label="Deprotected Intermediate"]; A6 [label="Dasatinib"];

}

subgraph "cluster_Route_B" { label="Route B: Convergent Approach"; bgcolor="#F1F3F4"; B1 [label="2-Aminothiazole-5-carboxylate"]; B2 [label="Boc-protected aminothiazole"]; B3 [label="2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (9)"]; B4 [label="N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (5)"]; B5 [label="Dasatinib"];

}

subgraph "cluster_Route_C" { label="Route C: Late-Stage Side Chain Introduction"; bgcolor="#F1F3F4"; C1 [label="2-Aminothiazole-5-carboxylate"]; C2 [label="Substituted pyrimidine intermediate"]; C3 [label="2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formic acid"]; C4 [label="Dasatinib"];

} }

Caption: Comparison of three synthetic strategies for Dasatinib.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of synthetic routes. Provided below are representative protocols for the synthesis of a key intermediate and the final product.

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate 9)[1]

This intermediate is central to the convergent synthesis of Dasatinib (Route B).

  • Boc Protection of 2-aminothiazole-5-carboxylate: To a solution of 2-aminothiazole-5-carboxylate in a suitable solvent, Boc anhydride (B1165640) is added. The reaction mixture is stirred at room temperature to yield the Boc-protected compound.

  • Hydrolysis: The resulting ester is hydrolyzed using a base such as sodium hydroxide (B78521) in a mixture of THF and methanol (B129727) to afford the corresponding carboxylic acid.

  • Amidation: The carboxylic acid is then activated, for example with oxalyl chloride, followed by coupling with 2-chloro-6-methylaniline (B140736) to form the amide.

  • Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid in dichloromethane, to yield the desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Synthesis of Dasatinib from Intermediate 5[3]

This final step is common to both Route A and Route B.

  • Coupling Reaction: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (intermediate 5 ) is dissolved in a suitable solvent such as dioxane.

  • Addition of Side Chain: 1-(2-hydroxyethyl)piperazine is added to the reaction mixture.

  • Heating: The reaction is heated to reflux to drive the nucleophilic aromatic substitution.

  • Isolation: After completion of the reaction, the mixture is cooled, and the product, Dasatinib, is isolated by filtration. Further purification can be achieved by recrystallization.

Workflow for a Typical Synthesis and Purification

The following diagram outlines a general workflow from starting materials to the final purified active pharmaceutical ingredient (API).

digraph "Dasatinib_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

subgraph "cluster_synthesis" { label="Synthesis"; bgcolor="#F1F3F4"; start [label="Starting Materials", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Formation of Thiazole Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Amide Bond Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Pyrimidine Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Side Chain Introduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude [label="Crude Dasatinib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

subgraph "cluster_purification" { label="Purification and Isolation"; bgcolor="#F1F3F4"; purification [label="Crystallization / Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; filtration [label="Filtration and Drying", fillcolor="#34A853", fontcolor="#FFFFFF"]; api [label="Dasatinib API", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

}

crude -> purification [lhead="cluster_purification"]; }

Caption: General workflow for the synthesis and purification of Dasatinib.

Conclusion

The choice of a synthetic route for Dasatinib depends on several factors, including the desired scale of production, cost of starting materials, and the required purity of the final product. While earlier linear approaches are well-documented, more recent convergent strategies appear to offer improved efficiency in terms of overall yield and the number of synthetic steps. The late-stage introduction of the piperazine (B1678402) side chain also presents an attractive option, particularly for the synthesis of analogs for structure-activity relationship studies. The information provided in this guide serves as a valuable resource for researchers aiming to synthesize Dasatinib and its derivatives, enabling them to make informed decisions based on a comparative analysis of the available methods.

References

Dasatinib intermediate-1 vs. other key intermediates in Dasatinib synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Dasatinib, a potent tyrosine kinase inhibitor, is a crucial therapeutic agent in the management of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its synthesis involves multi-step chemical processes where the efficiency of formation and the quality of key intermediates are paramount to the overall yield and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of critical intermediates in common Dasatinib synthesis routes, with a focus on providing researchers, scientists, and drug development professionals with objective data to inform process development and optimization.

Key Synthetic Strategies and Intermediates

The synthesis of Dasatinib can be broadly categorized into linear and convergent strategies. A prevalent convergent approach involves the synthesis of a central thiazole-pyrimidine core, which is subsequently coupled with other key fragments. For the purpose of this guide, we will designate "Dasatinib Intermediate-1" as N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide . This intermediate is a cornerstone in many synthetic pathways as it incorporates three of the four key structural motifs of the final Dasatinib molecule.

Other significant intermediates that will be compared include:

  • Intermediate A: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Intermediate B: 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

The selection of a particular synthetic route and the corresponding intermediates can significantly impact the overall process efficiency, scalability, and impurity profile of the final drug substance.

Comparative Performance of Key Intermediates

The following table summarizes quantitative data on the yield and purity of the key intermediates based on various reported synthetic methods.

IntermediateSynthetic Route HighlightsReported Yield (%)Reported Purity (%)Reference
This compound Nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine (B42779).61 - 76>98 (HPLC)
Intermediate A Boc protection of a thiazole (B1198619) amine, hydrolysis, coupling with 2-chloro-6-methylaniline, and subsequent deprotection.89 (final deprotection step)Not specified
Intermediate B Condensation of 2-methyl-4,6-dichloropyrimidine with 1-(2-hydroxyethyl)piperazine, followed by reaction with an aminothiazole derivative and subsequent hydrolysis.81.4 (hydrolysis step)Not specified

Experimental Protocols

Detailed methodologies for the synthesis of these key intermediates are crucial for reproducibility and process optimization.

Synthesis of this compound

This protocol describes the nucleophilic displacement of a chlorine atom from 4,6-dichloro-2-methylpyrimidine by 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate A).

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate A)

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium tert-butoxide

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in THF is prepared in a reaction vessel.

  • Sodium tert-butoxide is added to the solution, and the mixture is stirred at 10-20°C.

  • 4,6-dichloro-2-methylpyrimidine is then added to the reaction mixture.

  • The reaction is monitored by HPLC for completion.

  • Upon completion, the reaction is quenched, and the product is isolated by filtration and purified.

Synthesis of Intermediate A

The synthesis of Intermediate A involves a multi-step process starting from a protected aminothiazole derivative. The final deprotection step is highlighted here.

Materials:

  • Boc-protected 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • The Boc-protected precursor is dissolved in DCM.

  • Trifluoroacetic acid is added to the solution.

  • The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC or HPLC.

  • The solvent and excess TFA are removed under reduced pressure.

  • The crude product is then purified to yield Intermediate A as an off-white solid.

Synthesis of Intermediate B

This intermediate is synthesized through a pathway that introduces the piperazine (B1678402) moiety at an earlier stage.

Materials:

Procedure:

  • The starting ester is suspended in a mixture of methanol and water.

  • An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux.

  • The reaction progress is monitored by HPLC.

  • Upon completion of the hydrolysis, the mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid.

  • The solid product (Intermediate B) is collected by filtration, washed, and dried.

Visualization of Synthetic Pathways and Biological Action

Diagrams illustrating the logical flow of the synthesis and the biological mechanism of Dasatinib are essential for a comprehensive understanding.

Dasatinib_Synthesis_Comparison cluster_route1 Route 1: Convergent Synthesis cluster_route2 Route 2: Linear Synthesis IntA Intermediate A 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Int1 This compound IntA->Int1 Coupling DCP 4,6-dichloro- 2-methylpyrimidine DCP->Int1 Dasatinib1 Dasatinib Int1->Dasatinib1 Final Condensation HEP 1-(2-hydroxyethyl) piperazine HEP->Dasatinib1 StartB 2-methyl-4,6-dichloropyrimidine IntB_precursor Intermediate B Precursor StartB->IntB_precursor HEP2 1-(2-hydroxyethyl) piperazine HEP2->IntB_precursor IntB Intermediate B ...thiazole-5-carboxylic acid IntB_precursor->IntB Hydrolysis Dasatinib2 Dasatinib IntB->Dasatinib2 Amide Coupling Aniline 2-chloro-6-methylaniline Aniline->Dasatinib2

Caption: Comparative logical flow of two major synthetic routes to Dasatinib.

Dasatinib functions as a tyrosine kinase inhibitor by targeting the BCR-ABL fusion protein, as well as Src family kinases. Its mechanism of action involves blocking the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.

Dasatinib_Signaling_Pathway BCR_ABL BCR-ABL Kinase Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Caption: Simplified signaling pathway showing the inhibitory action of Dasatinib on BCR-ABL kinase.

Conclusion

The choice of synthetic route and the corresponding key intermediates for the production of Dasatinib has significant implications for the overall efficiency and cost-effectiveness of the manufacturing process. "this compound" (N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide) represents a key convergent point in many syntheses, offering a balance of yield and process control. Alternative routes, while potentially having a higher number of linear steps, may offer advantages in terms of raw material availability or ease of purification of certain intermediates. The data and protocols presented in this guide aim to provide a foundation for informed decision-making in the development and optimization of Dasatinib synthesis.

A Comparative Guide to HPLC-Based Purity Analysis of Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization and validation of Dasatinib intermediate-1 purity. The information is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for quality control during the synthesis of Dasatinib, a critical tyrosine kinase inhibitor used in cancer therapy.

Introduction to Dasatinib and the Importance of Purity

Dasatinib is a potent oral multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2][3] It functions by inhibiting key kinases such as BCR-ABL and the SRC family, thereby disrupting abnormal signaling pathways that lead to uncontrolled cell proliferation.[1][2][3] The complex synthesis of Dasatinib involves several intermediates, and ensuring the purity of these, such as this compound, is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[4] Regulatory bodies like the ICH require strict control of impurities in drug substances.[4]

HPLC as the Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture. Its high resolution, sensitivity, and accuracy make it the method of choice for assessing the purity of pharmaceutical intermediates and APIs. This guide focuses on Reversed-Phase HPLC (RP-HPLC), a common mode used for the analysis of organic molecules like Dasatinib and its intermediates.

Comparative Analysis of HPLC Methods

While specific methods for "this compound" are not extensively published, the analytical methodologies developed for Dasatinib can be readily adapted. The following table summarizes typical HPLC conditions reported in the literature for the analysis of Dasatinib and its related compounds, which can serve as a strong starting point for method development for its intermediates.

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase Inertsil ODS 3V (150mm × 4.6 mm, 5 µm)[5]Kinetex C18 (150 mm x 4.6 mm, 5 µm)[6]Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)[7]Acquity CSH C18 (150 x 2.0mm, 1.5µm)
Mobile Phase A: Potassium dihydrogen phosphate (B84403) buffer with sodium-1-octane sulphonic acid (pH 6.0) B: Acetonitrile (Gradient)[5]A: KH2PO4 buffer (pH 7.8) B: Acetonitrile (Gradient)[6]Phosphate buffer : Acetonitrile (85:15 v/v) (Isocratic)[7]Triethylamine : Acetonitrile : Methanol (B129727) (30:50:20 v/v/v) (Isocratic)
Flow Rate 1.0 mL/min[5]0.9 mL/min[6]1.1 mL/min[7]1.0 mL/min
Detection UV at 315 nm[5]PDA at 305 nm[6]UV at 300 nm[7]UV at 230 nm
Column Temperature 50°C[5]45°C[6]30°C[7]Ambient
Injection Volume 20 µL[5]Not Specified10 µL[7]10 µL
Key Findings The method was able to separate six process-related impurities and degradation products with good resolution.[5]The method was validated for forced degradation studies and successfully identified two major degradation impurities.[6]A simple, accurate, and precise isocratic method for the estimation of Dasatinib in bulk and pharmaceutical dosage forms.[7]A specific and precise method for estimating Dasatinib, achieving good resolution with a short retention time.

Detailed Experimental Protocol (Representative Method)

This protocol is a representative example based on a validated HPLC method for Dasatinib and its impurities, which can be adapted for this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Inertsil ODS 3V (150mm × 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase A: Prepare a buffer by dissolving 1.36 g of potassium dihydrogen phosphate and 1.0 g of sodium-1-octane sulphonic acid in 1000 mL of HPLC grade water. Adjust the pH to 6.0 with a dilute potassium hydroxide (B78521) solution. Filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Program:

    • 0-10 min: 80% A, 20% B

    • 10-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Gradient back to 80% A, 20% B

    • 35-40 min: Hold at 80% A, 20% B for column equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 315 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phase A and B) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to obtain a similar concentration as the standard solution.

4. System Suitability:

  • Inject the standard solution multiple times (typically 5 or 6) and evaluate system suitability parameters such as theoretical plates, tailing factor, and repeatability of peak area and retention time. The relative standard deviation (RSD) for the peak areas should typically be less than 2.0%.

5. Data Analysis:

  • The purity of the this compound sample is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).

  • Impurities can be quantified by comparing their peak areas to the peak area of the main component or a reference standard of the impurity if available.

Visualizing the Process and Mechanism

To better understand the context of this analysis, the following diagrams illustrate the experimental workflow and the signaling pathway of Dasatinib.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve This compound Sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_sample->hplc_system prep_std Weigh & Dissolve Reference Standard prep_std->hplc_system injection Inject Sample & Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection chromatogram Obtain Chromatograms detection->chromatogram integration Peak Integration & Area Calculation chromatogram->integration purity Purity & Impurity Calculation integration->purity

Caption: Experimental workflow for HPLC purity analysis.

dasatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) src_family SRC Family Kinases (SRC, LCK, FYN) receptor->src_family bcr_abl BCR-ABL (Fusion Protein) downstream Downstream Signaling (e.g., PI3K-Akt, MAPK) bcr_abl->downstream src_family->downstream proliferation Cell Proliferation, Survival & Migration downstream->proliferation dasatinib Dasatinib dasatinib->receptor Inhibition dasatinib->bcr_abl Inhibition dasatinib->src_family Inhibition

Caption: Simplified signaling pathway of Dasatinib.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. HPLC is an indispensable tool for ensuring this purity. While a variety of HPLC methods have been successfully developed and validated for Dasatinib, the selection of the most appropriate method for its intermediate will depend on the specific impurity profile and the available instrumentation. The information and representative protocol provided in this guide offer a solid foundation for developing and implementing a robust and reliable HPLC method for the characterization and validation of this compound purity.

References

A Comparative Analysis of Catalysts for the Synthesis of a Key Dasatinib Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is a critical aspect of drug discovery and manufacturing. Dasatinib (B193332), a potent tyrosine kinase inhibitor, is no exception. A crucial step in its synthesis involves the formation of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. This guide provides a comparative analysis of different catalytic approaches for this synthesis, with a focus on the performance of various catalysts and bases, supported by experimental data.

The synthesis of this key Dasatinib intermediate is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine. While traditional cross-coupling reactions often rely on transition metal catalysts, the literature reveals that for this specific transformation, strong bases have proven to be highly effective in promoting the reaction, often without the need for a metal catalyst. This guide will compare the efficacy of these base-promoted reactions and also touch upon potential palladium-catalyzed approaches.

Performance Comparison of Bases in the SNAr Reaction

The selection of the base is critical for the successful synthesis of the Dasatinib intermediate via the SNAr pathway. The following table summarizes the performance of different bases based on reported experimental data.

Base[1]Solvent[1]Temperature (°C)[1]Reaction Time (h)[1]Yield (%)[1][2]
Sodium tert-butoxide (NaOtBu)Tetrahydrofuran (THF)10-20194
Potassium hydride (KH)Tetrahydrofuran (THF)-25 to -10498.7
Sodium hydride (NaH)Tetrahydrofuran (THF)-30 to -8697.1
Sodium amide (NaNH2)Tetrahydrofuran (THF)-20 to -10296.8

Experimental Protocols

General Experimental Protocol for Base-Promoted Synthesis

This protocol is a generalized procedure based on the high-yielding synthesis using sodium tert-butoxide.

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium tert-butoxide (solid or as a solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1M or 2N)

  • Water, deionized

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in anhydrous THF at 10-20°C, slowly add a solution of sodium tert-butoxide in THF.

  • Stir the reaction mixture at room temperature for 1.5 hours.[3]

  • Cool the reaction mixture to 0-5°C.

  • Slowly add 2N hydrochloric acid to quench the reaction and adjust the pH to approximately 6-7.[1][3]

  • The product precipitates as a solid. Stir the slurry for 1.75 hours at 0-5°C to ensure complete precipitation.[3]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with water and then dry under vacuum to afford the desired product, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of the Dasatinib intermediate via the SNAr reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide E S-N-Ar Reaction A->E B 4,6-dichloro-2-methylpyrimidine B->E C Base (e.g., NaOtBu) C->E D Solvent (e.g., THF) D->E F Work-up (Quenching, Filtration) E->F G Dasatinib Intermediate (N-(2-chloro-6-methylphenyl)-2-((6-chloro- 2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide) F->G

Caption: Synthetic workflow for the Dasatinib intermediate.

Discussion on Catalytic Approaches

While the base-promoted SNAr reaction is highly efficient, palladium-catalyzed Buchwald-Hartwig amination represents an alternative, albeit less commonly reported, method for forming the C-N bond in this intermediate. This approach would involve a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., BINAP, XPhos).

Although specific comparative data for the Dasatinib intermediate is scarce in the reviewed literature, the general principles of Buchwald-Hartwig amination suggest that a catalyst system like Pd(OAc)2/XPhos with a base such as K2CO3 or Cs2CO3 in a solvent like dioxane or toluene (B28343) could be effective. However, the high yields achieved with the simpler and more cost-effective base-promoted method likely make it the preferred industrial route. The challenges associated with palladium-catalyzed reactions, such as the need for inert atmospheres, ligand costs, and the removal of residual palladium from the final product to meet stringent pharmaceutical limits, further favor the SNAr approach for this specific synthesis.

Logical Relationship Diagram

The following diagram outlines the logical relationship between the choice of synthetic route and the resulting efficiency for the synthesis of the Dasatinib intermediate.

G cluster_route Synthetic Route cluster_promoter Promoter/Catalyst cluster_outcome Outcome A S-N-Ar Reaction C Strong Base (e.g., NaOtBu, KH) A->C B Buchwald-Hartwig Amination D Palladium Catalyst + Phosphine Ligand B->D E High Yield (94-99%) C->E F Potentially Lower Yield + Process Complexity D->F

Caption: Choice of synthetic route and its outcome.

References

A Comparative Guide to the Spectroscopic Validation of Novel Dasatinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of active pharmaceutical ingredients (APIs) such as Dasatinib (B193332), a potent tyrosine kinase inhibitor, involves multi-step processes that generate numerous intermediates.[1][2][3] The structural confirmation of these intermediates is a critical step in drug development and quality control, ensuring the integrity of the final product. This guide provides a comparative framework for the validation of novel Dasatinib intermediates using key spectroscopic techniques. By comparing the spectral data of a novel intermediate with established data from known precursors and the final Dasatinib molecule, researchers can ascertain its structure and purity.

Commonly employed spectroscopic methods for the characterization of pharmaceutical compounds include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[4][5][6][7][8] These techniques provide detailed information about the molecular structure, functional groups, and molecular weight of a compound.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for Dasatinib and one of its common intermediates, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This data serves as a reference for the validation of new, related intermediates.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Dasatinib 11.47 (s, 1H, NH), 9.88 (s, 1H, NH), 8.06 (s, 1H), 7.4-7.2 (m, 3H, Ar-H), 6.06 (s, 1H), 3.5-2.4 (m, 14H), 2.2 (s, 3H, CH₃)Not readily available in search results
Intermediate: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Not readily available in search resultsNot readily available in search results

Note: Specific peak assignments and coupling constants would be determined in a full analysis.

Table 2: IR and Mass Spectrometry Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
Dasatinib 3418 (N-H), 3200 (O-H), 1620 (C=O), 1582 (C=C, C=N), 1513 (aromatic C-H)[9]488.15 [M+H]⁺ (for C₂₂H₂₆ClN₇O₂S)[9]
Intermediate: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Not readily available in search resultsNot readily available in search results

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5]

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for detailed analysis.

  • Data Acquisition:

    • ¹H NMR: Acquire proton NMR spectra to identify the number of unique protons, their chemical environment, and neighboring protons through spin-spin coupling.

    • ¹³C NMR: Acquire carbon-13 NMR spectra to determine the number of unique carbon atoms and their chemical environment (e.g., aliphatic, aromatic, carbonyl).

  • Data Analysis: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation. The resulting spectra are then phased, baseline corrected, and integrated. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][7]

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method that requires minimal sample preparation.[7]

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-N, C-Cl). The presence or absence of these bands can confirm the successful addition or removal of functional groups during a synthetic step.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[9]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

  • Data Analysis: Determine the molecular weight of the intermediate from the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻). The isotopic pattern, particularly for chlorine-containing compounds like Dasatinib and its intermediates, provides further confirmation of the elemental composition.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a novel Dasatinib intermediate.

Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_validation Data Validation & Comparison synthesis Synthesis of Novel Dasatinib Intermediate purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison with Known Intermediates & Dasatinib data_analysis->comparison structure_confirm Structure Confirmation comparison->structure_confirm Data Match structure_incorrect Structure Incorrect/ Impure comparison->structure_incorrect Data Mismatch structure_incorrect->purification Re-purify/Re-synthesize

Caption: Workflow for the spectroscopic validation of a novel drug intermediate.

This structured approach to spectroscopic data validation is essential for ensuring the quality and consistency of pharmaceutical intermediates in the drug development pipeline.

References

The Strategic Role of Protecting Groups in Dasatinib Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and production. In the multi-step synthesis of Dasatinib (B193332), a potent tyrosine kinase inhibitor, the judicious selection of protecting groups is critical to maximizing yield, ensuring purity, and streamlining the overall process. This guide provides a comparative analysis of different protecting groups employed in Dasatinib synthesis, supported by available experimental data and detailed methodologies.

The core structure of Dasatinib features several reactive functional groups, primarily amino and hydroxyl moieties, that can interfere with desired chemical transformations. Protecting these groups ensures that reactions proceed at the intended sites, preventing the formation of unwanted byproducts. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not compromise the integrity of the Dasatinib molecule.

Amino Group Protection: A Tale of Three Strategies

The amino group on the thiazole (B1198619) ring is a key site requiring protection during the synthesis of Dasatinib. The most commonly employed protecting groups for this purpose are tert-butoxycarbonyl (Boc), p-methoxybenzyl (PMB), and triphenylmethyl (trityl).

Comparative Data for Amino Protecting Groups
Protecting GroupIntroduction YieldRemoval ConditionsRemoval YieldOverall Process Yield (if reported)PurityReference
Boc Not explicitly statedp-toluenesulfonic acid in acetonitrile (B52724) or HCl in dioxaneNot explicitly stated61-68%>99.8%[1][2][3]
PMB 95%Triflic acid99%Not explicitly statedNot explicitly stated[4]
Trityl Not explicitly statedAcidic conditionsNot explicitly statedNot explicitly statedNot explicitly stated[5][6]

Key Insights:

  • The Boc group is a widely used protecting group in various synthetic routes for Dasatinib, leading to high purity of the final product.[1][5][7] The overall yields for multi-step processes involving Boc protection are reported to be in the range of 61-68%.[2][3]

  • The PMB group offers high yields for both its introduction (95%) and removal (99%), indicating an efficient protection/deprotection cycle.[4]

  • The Trityl group is another option for amino group protection, although specific yield data is less commonly reported in the compared literature.[5][6]

Hydroxyl Group Protection: Ensuring the Integrity of the Side Chain

The hydroxyl group on the hydroxyethyl (B10761427) piperazine (B1678402) side chain of Dasatinib also requires protection to prevent unwanted reactions during the coupling steps. The acetyl group is a frequently cited example.

Comparative Data for Hydroxyl Protecting Groups
Protecting GroupIntroduction YieldRemoval ConditionsRemoval YieldOverall Process Yield (if reported)PurityReference
Acetyl Not explicitly statedAlkaline hydrolysisNot explicitly stated~82.5%Not explicitly stated[8]
Esters/Carbonates Not explicitly statedVaried (e.g., hydrolysis)Not explicitly statedNot explicitly statedNot explicitly stated[5][6][9]
Silyl (B83357) Ethers Not explicitly statedFluoride ion source (e.g., TBAF)Not explicitly statedNot explicitly statedNot explicitly stated[5]

Key Insights:

  • The acetyl group has been successfully used in a synthetic route that reports a high overall yield of approximately 82.5%.[8] Its removal under alkaline conditions is a standard and effective procedure.

  • A variety of other ester, carbonate, and silyl ether protecting groups are also proposed in the literature, offering a range of options for chemists to choose from based on the specific reaction conditions of their synthetic route.[5][6][9]

Experimental Protocols

General Procedure for Boc Group Removal

The deprotection of a Boc-protected amino group is typically achieved under acidic conditions. For instance, the Boc group can be removed by treating the protected compound with p-toluenesulfonic acid in acetonitrile or with a solution of hydrogen chloride in an anhydrous solvent like dioxane at room temperature.[1][3] The reaction is monitored by a suitable chromatographic technique until completion, followed by neutralization and extraction to isolate the deprotected amine.

General Procedure for PMB Group Removal

The p-methoxybenzyl (PMB) group is cleaved using strong acids. In one reported synthesis, the PMB-protected intermediate was treated with triflic acid to afford the deprotected product in a near-quantitative yield of 99%.[4]

General Procedure for Acetyl Group Removal

The acetyl protecting group is readily removed by hydrolysis under basic conditions. This can be achieved by treating the acetyl-protected Dasatinib precursor with an alkali hydroxide (B78521), such as lithium hydroxide or sodium hydroxide, in a mixture of solvents like tetrahydrofuran (B95107) and water.[8] The reaction progress is monitored, and upon completion, the pH is adjusted to isolate the final Dasatinib product.

Visualizing the Synthetic Strategy

To conceptualize the role of protecting groups in the synthesis of Dasatinib, the following diagrams illustrate a generalized workflow and the decision-making process involved in selecting an appropriate protecting group.

G cluster_synthesis Generalized Dasatinib Synthesis Workflow Start Starting Materials Protect Introduction of Protecting Group (PG) Start->Protect Coupling Key Coupling Reactions Protect->Coupling Deprotect Removal of Protecting Group (PG) Coupling->Deprotect End Dasatinib Deprotect->End

Caption: A simplified workflow illustrating the key stages in Dasatinib synthesis involving protecting groups.

G cluster_selection Protecting Group Selection Criteria Criteria Desired Protecting Group Characteristics Stability Stable to Reaction Conditions Criteria->Stability Introduction High Yield of Introduction Criteria->Introduction Removal High Yield of Removal Criteria->Removal Mild Mild Removal Conditions Criteria->Mild

Caption: Key factors to consider when selecting a protecting group for a synthetic process.

Conclusion

The choice of a protecting group has a significant impact on the overall efficiency of Dasatinib synthesis. While the Boc group is a well-established and reliable choice for amino group protection, leading to high-purity Dasatinib, the PMB group also demonstrates excellent performance with high yields for its introduction and removal. For the hydroxyl group, the acetyl group is a proven option within a high-yielding synthetic route.

Ultimately, the optimal protecting group strategy will depend on the specific synthetic route being employed, including the nature of the reactants, solvents, and reaction conditions. The data presented in this guide serves as a valuable resource for researchers and chemists to make informed decisions in the design and optimization of Dasatinib synthesis, paving the way for more efficient and cost-effective production of this vital anti-cancer medication.

References

A Head-to-Head Comparison of Purification Methods for Key Dasatinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of Dasatinib, a potent tyrosine kinase inhibitor, the purity of its intermediates is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a head-to-head comparison of common purification methods for two key Dasatinib intermediates, offering researchers, scientists, and drug development professionals a basis for method selection and optimization. The comparison focuses on quantitative data for purity and yield, supported by detailed experimental protocols.

Two pivotal intermediates in many synthetic routes of Dasatinib are:

  • Intermediate A: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

  • Intermediate B: 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

The primary purification techniques evaluated are crystallization and column chromatography.

Comparative Data on Purification Methods

The following table summarizes the performance of different purification methods for Dasatinib intermediates based on reported experimental data.

IntermediatePurification MethodPurityYield
A Crystallization>98.0% (HPLC)86.4%
A Crystallization99.95% (HPLC)98.7%
B CrystallizationNot Specified81.4%
Dasatinib ConjugatesFlash Silica (B1680970) Gel Column Chromatography≥95% (HPLC)[1]20-91%[1]

Experimental Workflow

The general workflow for the purification of Dasatinib intermediates can be visualized as follows:

Purification Workflow General Purification Workflow for Dasatinib Intermediates cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis and Final Product Crude_Intermediate Crude Intermediate Mixture Purification_Method Purification Method Selection Crude_Intermediate->Purification_Method Crystallization Crystallization Purification_Method->Crystallization High Purity & Yield Chromatography Column Chromatography Purification_Method->Chromatography Complex Mixtures Pure_Intermediate Purified Intermediate Crystallization->Pure_Intermediate Chromatography->Pure_Intermediate Purity_Analysis Purity Analysis (e.g., HPLC) Pure_Intermediate->Purity_Analysis Further_Synthesis Use in Next Synthetic Step Purity_Analysis->Further_Synthesis Meets Specification

General Purification Workflow

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Crystallization of Intermediate A

Objective: To purify crude N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

Protocol 1:

  • The crude product is suspended in a suitable solvent.

  • The suspension is stirred, and the temperature is adjusted to facilitate dissolution and subsequent crystallization.

  • The mixture is cooled to a lower temperature (e.g., 0-5°C) to promote precipitation.

  • The solid is collected by vacuum filtration.

  • The collected solid is washed with an appropriate solvent (e.g., water).

  • The purified solid is dried to yield the final product with a purity of >98.0% and a yield of 86.4%.

Protocol 2:

  • After the synthesis reaction, 1 M hydrochloric acid is slowly added to quench the reaction, and the pH is adjusted to 6.

  • The temperature is controlled at 0-5°C for 2 hours to facilitate crystallization.

  • The crystallized product is isolated by centrifugation.

  • The solid is washed with tetrahydrofuran.

  • The resulting crude product is obtained with a purity of 99.95% (as determined by HPLC) and a yield of 98.7%.

Crystallization of Intermediate B

Objective: To purify crude 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid.

Protocol:

  • Following the hydrolysis of the corresponding methyl ester, the pH of the reaction mixture is adjusted to 6-6.5 with hydrochloric acid (6 mol/L) while maintaining the temperature between 20°C and 25°C.

  • The solution is held at this temperature for 2 hours to allow for crystal growth.

  • The precipitated solid is collected by filtration.

  • The solid is dried to give the purified intermediate with a yield of 81.4%.

Flash Silica Gel Column Chromatography of Dasatinib Conjugates

Objective: To purify crude Dasatinib-amino acid and -fatty acid conjugates.

Protocol:

  • A silica gel column is prepared using a suitable solvent system.

  • The crude product is dissolved in a minimal amount of solvent and loaded onto the column.

  • The column is eluted with an appropriate solvent gradient to separate the desired product from impurities.

  • Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

  • The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

  • This method yields purified conjugates with a purity of ≥95%, with overall synthesis yields for the conjugates ranging from 20% to 91%.[1]

Discussion

For the purification of Intermediate A , crystallization appears to be a highly effective method, capable of delivering very high purity (up to 99.95%) and excellent yields (up to 98.7%). The choice of solvent and the control of pH and temperature are critical parameters for achieving these results.

For Intermediate B , crystallization also provides a good yield (81.4%), although the final purity is not explicitly stated in the available literature. This method relies on the pH-dependent solubility of the carboxylic acid intermediate.

While specific data for the column chromatography of the core Dasatinib intermediates A and B is limited in the reviewed literature, flash chromatography has been successfully applied to more complex Dasatinib derivatives.[1] This technique is particularly useful for separating mixtures that are not amenable to crystallization or when a rapid purification is required. However, it may result in lower yields compared to optimized crystallization methods and involves the use of larger quantities of solvents.

References

A Comparative Guide to the Inter-laboratory Cross-Validation of an Analytical Method for Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory cross-validation of an analytical method for the quantification of Dasatinib intermediate-1, a crucial component in the synthesis of the tyrosine kinase inhibitor Dasatinib. The successful transfer and cross-validation of an analytical method between laboratories is a cornerstone of robust drug development, ensuring consistent quality and regulatory compliance.[1]

While specific inter-laboratory studies for this compound are not extensively published, this document outlines the essential parameters for such a comparison. It presents a hypothetical comparative study between two laboratories to illustrate the process, supported by a detailed experimental protocol derived from established HPLC methods for Dasatinib and its related substances.[2][3][4][5] The validation of an analytical method across multiple laboratories, also known as a collaborative study, is the definitive assessment of its reproducibility and transferability.[6]

The Importance of Inter-Laboratory Cross-Validation

Inter-laboratory cross-validation is a documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[7][8] Its primary objective is to demonstrate that the receiving laboratory can achieve comparable, reliable, and accurate results.[1][7][9] This process is critical for:

  • Ensuring Consistency: Guarantees that the same quality standards are maintained across different manufacturing and testing sites.

  • Regulatory Compliance: Fulfills the requirements of regulatory bodies like the FDA and EMA, which mandate validated methods for product release and stability testing.[10][11]

  • Data Integrity: Upholds the integrity of data generated throughout the drug development lifecycle.

The most common approach for method transfer is comparative testing, where both the originating and receiving laboratories analyze the same batch of a sample.[7][8] The results are then statistically compared against predefined acceptance criteria.[7]

Comparative Performance of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of pharmaceutical intermediates and their impurities due to its precision, specificity, and accuracy.[12] The following tables summarize a hypothetical comparison of performance characteristics for an HPLC method for this compound analysis between a transferring laboratory (Lab A) and a receiving laboratory (Lab B).

Table 1: Comparison of System Suitability Test (SST) Results

ParameterAcceptance CriteriaLab A ResultsLab B ResultsStatus
Tailing Factor≤ 2.01.21.3Pass
Theoretical Plates≥ 200045004200Pass
% RSD of Peak Area (n=6)≤ 2.0%0.8%1.1%Pass

Table 2: Comparative Analysis of Linearity

ParameterAcceptance CriteriaLab A ResultsLab B ResultsStatus
Correlation Coefficient (r²)≥ 0.9990.99950.9992Pass
Range50% - 150% of nominal50% - 150%50% - 150%Pass

Table 3: Inter-Laboratory Precision and Accuracy Comparison

ParameterAcceptance CriteriaLab A ResultsLab B ResultsStatus
Repeatability (%RSD, n=6) ≤ 2.0%0.9%1.2%Pass
Intermediate Precision (%RSD) ≤ 3.0%1.5%1.8%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%99.1% - 101.5%Pass
Difference between Lab Means ≤ 2.0%-0.4%Pass

Workflow for Inter-Laboratory Method Cross-Validation

The diagram below illustrates a typical workflow for an analytical method transfer using a comparative testing approach.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting A Method Transfer Protocol Development B Define Scope, Responsibilities, and Acceptance Criteria A->B C Training of Receiving Lab Analysts B->C D Sample Preparation and Distribution C->D E Analysis at Transferring Lab (Lab A) D->E F Analysis at Receiving Lab (Lab B) D->F G Data Compilation and Statistical Comparison E->G F->G H Investigation of Deviations (if any) G->H Criteria Not Met I Method Transfer Report Generation G->I Criteria Met H->I J Method Successfully Transferred I->J

Caption: Workflow for a comparative analytical method transfer.

Experimental Protocols

A detailed experimental protocol is fundamental for the successful transfer and validation of an analytical method between laboratories. Below is a representative HPLC method for the quantification of this compound.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to ensure separation from other impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As appropriate for this compound.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., Methanol or Acetonitrile) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., 50% to 150% of the nominal sample concentration).

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the diluent to achieve the nominal concentration.

4. Validation Procedures:

  • System Suitability: Inject the standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is not more than 2.0%.[7]

  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient.[13]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at a specific concentration on the same day, by the same analyst, and on the same instrument.[6]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and ideally on different instruments within the same laboratory.[5][14]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[13]

Conclusion

A successful cross-validation of an analytical method between laboratories is a testament to the robustness of the method and the proficiency of the involved laboratories.[7] By adhering to a well-defined protocol, establishing clear acceptance criteria, and ensuring thorough training, pharmaceutical companies can ensure the seamless transfer of analytical methods. This maintains data integrity and consistency, which are paramount for the successful development and commercialization of pharmaceutical products.

References

Evaluating the Cost-Effectiveness of Synthetic Pathways to Dasatinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dasatinib, a potent oral dual BCR/ABL and Src family tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The efficiency and cost-effectiveness of its synthesis are critical factors for both research and commercial production. This guide provides a comparative analysis of various synthetic pathways to Dasatinib, focusing on key performance indicators, experimental protocols, and the underlying pharmacology.

Comparative Analysis of Synthetic Pathways

The synthesis of Dasatinib has evolved through several routes, each with distinct advantages and disadvantages concerning yield, purity, cost, and scalability. Below is a summary of the most prominent synthetic strategies.

Synthetic Route Key Features Overall Yield (%) Purity (%) Number of Steps Key Reagents & Potential Cost Drivers Reference
Route A (Suresh et al., 2017) Convergent synthesis, avoids costly palladium catalysts in the final steps.68>99.844,6-dichloro-2-methylpyrimidine (B42779), 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, Boc-piperazine, n-pentanol. The use of Boc-piperazine and subsequent deprotection adds steps and cost.[Suresh et al., 2017]
Route B (Suresh et al., 2017) A more linear approach compared to Route A.61>99.84N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 2-(piperazin-1-yl)ethan-1-ol (HEP).[Suresh et al., 2017]
Das et al. Route Nucleophilic coupling followed by condensation.Not explicitly stated for the entire route, but key intermediate yield is 61%.Not specified~34,6-dichloro-2-methylpyrimidine, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 2-(piperazin-1-yl)ethan-1-ol (HEP).[Suresh et al., 2017]
Chen et al. Route Involves α-bromination of β-ethoxyacrylamide.59Not specified3β-ethoxyacrylamide, N-Bromosuccinimide (NBS), thiourea, 2-(piperazin-1-yl)ethan-1-ol (HEP).[Suresh et al., 2017]
Patented Route 1 Chlorination followed by amidation and hydrolysis.~82.5High Purity42-bromothiazole-5-carboxylic acid, 1-(2-acetyloxyethyl)piperazine, thionyl chloride, 2-chloro-6-methylaniline.[US Patent US20130030177A1]
Patented Route 2 Cycloaddition reaction as a key step.82.7High Purity3N-(2-chloro-6-methylphenyl)-2-{3-[4-(2-hydroxyethyl) piperazin-1-yl]-3-oxopropionamido} thiazole-5-carboxamide, acetamidine (B91507) hydrochloride.[ResearchGate]

Cost Considerations: A definitive cost-effectiveness analysis is complex and depends on fluctuating reagent prices and scale of synthesis. However, some general observations can be made:

  • Starting Materials: The cost of key intermediates such as 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine are significant contributors to the overall cost.

  • Catalysts: Routes that avoid expensive and toxic heavy metal catalysts like palladium in the final steps are generally more cost-effective and environmentally friendly for large-scale production.

  • Protecting Groups: The use of protecting groups, such as the Boc group in Route A, adds steps for protection and deprotection, increasing reagent consumption and labor, which can elevate costs.

  • Solvents and Reagents: The choice of solvents (e.g., n-pentanol, acetonitrile) and reagents (e.g., sodium tert-butoxide, DIPEA) also impacts the overall cost and safety of the process.

Dasatinib Signaling Pathway

Dasatinib primarily targets the BCR-ABL fusion protein, the hallmark of CML, and Src family kinases. By inhibiting these kinases, Dasatinib blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Dasatinib_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC_Family Src Family Kinases (Src, Lck, Fyn) Dasatinib->SRC_Family Inhibits RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT SRC_Family->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival (Anti-Apoptosis) PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Dasatinib inhibits BCR-ABL and Src family kinases, blocking downstream pathways.

Experimental Workflow: Representative Synthetic Pathway (Route A)

The following diagram illustrates the key steps in a representative and high-yielding synthetic pathway for Dasatinib, based on Route A as described by Suresh et al. (2017).

Dasatinib_Synthesis_Workflow Start Starting Materials: - 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - 4,6-dichloro-2-methylpyrimidine Step1 Step 1: Nucleophilic Substitution (NaOtBu, THF) Start->Step1 Intermediate1 Intermediate: N-(2-chloro-6-methylphenyl)-2-((6-chloro-2- methylpyrimidin-4-yl)amino)thiazole-5-carboxamide Step1->Intermediate1 Step2 Step 2: Coupling with Boc-piperazine (DIPEA, n-pentanol) Intermediate1->Step2 Intermediate2 Boc-protected Dasatinib Intermediate Step2->Intermediate2 Step3 Step 3: Boc Deprotection (6N HCl) Intermediate2->Step3 Intermediate3 Dasatinib Free Amine Step3->Intermediate3 Step4 Step 4: Alkylation (2-bromoethanol, Cs2CO3, NaI, Acetonitrile) Intermediate3->Step4 Purification Purification and Crystallization Step4->Purification FinalProduct Dasatinib Monohydrate Purification->FinalProduct

Caption: A four-step convergent synthesis workflow for Dasatinib.

Detailed Experimental Protocols

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Intermediate 1)

To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in anhydrous tetrahydrofuran (B95107) (THF), sodium tert-butoxide is added portion-wise at room temperature under an inert atmosphere. The mixture is stirred, followed by the addition of 4,6-dichloro-2-methylpyrimidine. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude product, which is then purified by recrystallization.

Synthesis of tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate (Boc-protected Intermediate)

Intermediate 1 is dissolved in n-pentanol, followed by the addition of Boc-piperazine and diisopropylethylamine (DIPEA). The reaction mixture is heated to reflux and monitored by TLC. After completion, the mixture is cooled, and the precipitated product is filtered, washed, and dried to afford the Boc-protected intermediate.

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib Free Amine)

The Boc-protected intermediate is treated with 6N hydrochloric acid at an elevated temperature. The progress of the deprotection is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized with a base to precipitate the free amine. The solid is filtered, washed with water, and dried.

Synthesis of Dasatinib Monohydrate (Final Product)

The Dasatinib free amine is dissolved in acetonitrile, and cesium carbonate, sodium iodide, and 2-bromoethanol (B42945) are added. The mixture is refluxed until the reaction is complete as indicated by TLC. The reaction mixture is then cooled, and water is added to precipitate the crude Dasatinib. The crude product is purified by recrystallization from a suitable solvent system to yield Dasatinib monohydrate.

Conclusion

The choice of a synthetic pathway for Dasatinib depends on a balance of factors including overall yield, purity requirements, cost of raw materials and reagents, and the scalability of the process. While some of the more recent patented routes show higher overall yields in fewer steps, the route described by Suresh et al. (Route A) presents a robust and high-purity process that avoids the use of palladium catalysts in its final coupling step, making it an attractive option for industrial-scale production. A thorough cost analysis of raw materials and reagents for each specific step is recommended for a definitive decision on the most cost-effective route for a given application.

Safety Operating Guide

Navigating the Disposal of Dasatinib Intermediate-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical intermediates is a critical component of laboratory safety and operational integrity. While specific disposal protocols for every intermediate may not be readily available, a conservative and safety-first approach dictates treating intermediates with the same level of caution as the final active pharmaceutical ingredient (API).

This guide provides essential, step-by-step procedural information for the proper disposal of Dasatinib intermediate-1, based on the safety profile of Dasatinib. In the absence of specific data for the intermediate, it is prudent to assume it shares similar hazardous properties.

Hazard Profile of Dasatinib (as a proxy for Intermediate-1)

Before initiating any disposal procedure, it is crucial to be aware of the potential hazards. The following table summarizes the key hazard classifications for Dasatinib, which should be considered when handling its intermediate.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[1][2][3][4]
Skin Irritation Causes skin irritation.[1][3]
Serious Eye Damage Causes serious eye damage.[1][2][3]
Carcinogenicity Suspected of causing cancer.[1][2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2][4]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[1][2]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocols: Proper Disposal Procedures

The following step-by-step guide outlines the recommended procedure for the disposal of this compound, treating it as a hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE before handling the material. This includes:

    • Tightly fitting safety goggles with side-shields.[2]

    • Impervious, flame-resistant laboratory coat or clothing.[2]

    • Chemical-resistant gloves.

2. Waste Segregation and Containment:

  • Do not mix this compound waste with other waste streams.

  • Collect waste in a designated, compatible, and leak-proof container with a screw-on cap.[5][6] The original manufacturer's container is ideal if available.[7]

  • Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents as "this compound".[7][8]

  • Store the waste container in a designated satellite accumulation area.[5]

  • Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[6]

3. Handling Spills:

  • In the event of a spill, use an appropriate neutralizing agent and absorbent material for containment and clean-up.

  • Dispose of the contaminated materials as hazardous waste according to these procedures.[1]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]

  • The rinsate must be collected and treated as hazardous waste.[8]

  • After triple-rinsing, the container can be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[8]

5. Final Disposal:

  • Under no circumstances should this compound or its rinsate be disposed of down the drain or in regular trash.[9] This is due to its high toxicity to aquatic life.[1]

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[2][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a Spill? ppe->is_spill waste_collection Collect Waste in a Labeled, Compatible Container storage Store in Secondary Containment in Satellite Accumulation Area waste_collection->storage is_spill->waste_collection No spill_cleanup Contain and Clean Up Spill with Absorbent Material is_spill->spill_cleanup Yes spill_disposal Dispose of Contaminated Material as Hazardous Waste spill_cleanup->spill_disposal spill_disposal->storage disposal_request Request Hazardous Waste Pickup (Follow Institutional Protocol) storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment, thereby fostering a culture of safety and responsibility in research and development.

References

Essential Safety and Logistics for Handling Dasatinib Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Dasatinib intermediate-1" is not universally standardized and may refer to several different chemical compounds used in the synthesis of Dasatinib. It is imperative for researchers to identify the specific intermediate by its chemical name and CAS number and consult the corresponding Safety Data Sheet (SDS) before handling. This guide provides essential safety and logistical information based on the known hazards of Dasatinib and its documented intermediates, but it should be used as a supplement to, not a replacement for, a substance-specific SDS.

Dasatinib and its precursors are potent pharmaceutical compounds that require stringent safety protocols to prevent exposure and ensure the well-being of laboratory personnel. The following information outlines the potential hazards, necessary personal protective equipment (PPE), and operational and disposal plans for handling these substances.

Hazard Identification and Data Presentation

Given the potent biological activity of Dasatinib, its intermediates should be handled as hazardous materials. The hazards of the final product are often indicative of the risks associated with its late-stage precursors.

Table 1: Hazard Profile of Dasatinib (CAS 302962-49-8) as a Proxy for Its Intermediates

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral ToxicityCategory 3H301: Toxic if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
CarcinogenicityCategory 2H351: Suspected of causing cancer.
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.

One known intermediate, N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (CAS 302964-08-5) , is described as harmful by inhalation, in contact with skin, and if swallowed.[1] Another related compound, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Dasatinib Impurity 2, CAS 302964-24-5) , is known to cause skin, eye, and respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to establish a barrier between the researcher and the hazardous substance. The "containment at source" principle, combined with appropriate PPE, is the most effective approach.[3]

Table 2: Recommended Personal Protective Equipment for Handling Dasatinib Intermediates

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[4]To prevent inhalation of airborne powder or aerosols, which can be harmful or toxic.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption. Double-gloving provides an extra layer of protection.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4]To protect eyes from splashes and airborne particles that can cause serious damage.
Skin and Body Protection A disposable impermeable gown or lab coat, with consideration for a full-body suit for larger quantities or higher-risk operations.[5]To prevent contamination of personal clothing and skin.
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of footwear and subsequent spread outside the laboratory.

Operational and Disposal Plans

A structured workflow is essential for the safe handling and disposal of Dasatinib intermediates. These substances should be handled in a controlled environment by trained personnel.[3][6]

  • Preparation and Area Setup:

    • Designate a specific area for handling the Dasatinib intermediate, preferably within a certified chemical fume hood, glovebox, or other containment enclosure.[3]

    • Ensure the work area is clean and uncluttered.

    • Cover the work surface with a disposable plastic-backed absorbent pad to contain spills.[7]

    • Prepare all necessary equipment and reagents before introducing the intermediate.

    • Ensure a cytotoxic spill kit is readily accessible.[5]

  • Personal Protective Equipment (PPE) Donning:

    • Don PPE in the correct order: shoe covers, inner gloves, gown, respirator, face/eye protection, and outer gloves.

  • Handling the Intermediate:

    • Perform all manipulations that may generate dust or aerosols (e.g., weighing, transferring, dissolution) within the containment enclosure to minimize exposure.[8]

    • Use dedicated equipment (spatulas, glassware) for handling the compound.

    • If weighing, use an analytical balance inside the containment unit or use a "weighing-in-place" technique with a closed system.

  • Post-Handling and Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with the intermediate using an appropriate cleaning agent.

    • Wipe down the exterior of all containers before removing them from the containment area.[7]

    • Carefully doff PPE in a manner that avoids self-contamination, disposing of it in the designated cytotoxic waste stream.

    • Wash hands thoroughly with soap and water after removing PPE.

All waste generated from handling Dasatinib intermediates is considered hazardous and potentially cytotoxic.

  • Waste Segregation:

    • All contaminated materials, including disposable PPE, absorbent pads, and cleaning materials, must be segregated into a dedicated, clearly labeled cytotoxic waste container.[9][10] These containers are typically purple or red and marked with the cytotoxic symbol.[9][11]

  • Waste Containment:

    • Solid waste should be placed in sealed, puncture-resistant containers.

    • Liquid waste should be collected in sealed, leak-proof containers. Do not dispose of this waste down the drain.

    • Sharps (needles, scalpels) must be placed in a designated sharps container for cytotoxic waste.[9]

  • Final Disposal:

    • Cytotoxic waste must be disposed of through a licensed hazardous waste management company.[9]

    • The primary method of disposal for cytotoxic waste is high-temperature incineration.[5][9]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Waste cluster_disposal 4. Disposal prep_area Designate & Prepare Containment Area get_spill_kit Ensure Spill Kit is Accessible prep_area->get_spill_kit prep_ppe Assemble Required PPE get_spill_kit->prep_ppe don_ppe Don Full PPE prep_ppe->don_ppe handle_in_containment Handle Intermediate in Containment Unit don_ppe->handle_in_containment decon_equip Decontaminate Equipment & Surfaces handle_in_containment->decon_equip segregate_waste Segregate All Waste as Cytotoxic decon_equip->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe disposal_container Store in Labeled, Sealed Container segregate_waste->disposal_container wash_hands Wash Hands Thoroughly doff_ppe->wash_hands licensed_disposal Dispose via Licensed Hazardous Waste Vendor disposal_container->licensed_disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasatinib intermediate-1
Reactant of Route 2
Dasatinib intermediate-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。